Anticancer agent 171
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H17NO5 |
|---|---|
Molecular Weight |
303.31 g/mol |
IUPAC Name |
4-[(Z)-C-[(3,4-dimethoxyphenyl)methyl]-N-hydroxycarbonimidoyl]benzene-1,3-diol |
InChI |
InChI=1S/C16H17NO5/c1-21-15-6-3-10(8-16(15)22-2)7-13(17-20)12-5-4-11(18)9-14(12)19/h3-6,8-9,18-20H,7H2,1-2H3/b17-13- |
InChI Key |
ZJXGQDKFXBLDDX-LGMDPLHJSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C/C(=N/O)/C2=C(C=C(C=C2)O)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=NO)C2=C(C=C(C=C2)O)O)OC |
Origin of Product |
United States |
Foundational & Exploratory
"Anticancer agent 171" mechanism of action
It appears that the term "Anticancer agent 171" can refer to at least two distinct experimental compounds with different mechanisms of action: a BET inhibitor referred to as Compound 171 , and a proteasome inhibitor known as PR-171 (Carfilzomib). This guide will provide an in-depth technical overview of both agents, based on available research.
Compound 171: A BET Bromodomain Inhibitor
Core Mechanism of Action: Compound 171 is a novel inhibitor of the Bromodomain and Extra-Terminal Domain (BET) family of proteins, with a primary anticancer effect rooted in the inhibition of cell proliferation rather than the induction of apoptosis.[1] It specifically targets BET proteins, which are critical epigenetic readers that regulate the transcription of key oncogenes. By inhibiting these proteins, Compound 171 disrupts downstream signaling pathways essential for cancer cell growth and survival.
Signaling Pathway and Mechanism
Compound 171 exerts its anticancer effects by inhibiting BET proteins, particularly BRD4.[1] This inhibition leads to the downregulation of the oncogene c-Myc and the upregulation of the cyclin-dependent kinase inhibitor p21.[1] The modulation of these key proteins results in cell cycle arrest at the G0/G1 phase, thereby halting cell proliferation.[1]
Caption: Mechanism of action for Compound 171.
Quantitative Data
| Parameter | Value | Cell Line(s) | Notes |
| Apoptosis Induction | Only at doses > 50 µM | Not specified | Indicates a limited role of apoptosis in its primary anticancer effect.[1] |
Experimental Protocols
Cell Proliferation Assay:
-
Objective: To determine the anti-proliferative effects of Compound 171.
-
Methodology: Specific details on the type of proliferation assay (e.g., MTT, BrdU) were not available in the provided search results. However, a typical protocol would involve seeding cancer cells in 96-well plates, treating them with varying concentrations of Compound 171 for a specified duration (e.g., 72 hours), and then assessing cell viability using a colorimetric or fluorometric assay.
Cell Cycle Analysis:
-
Objective: To investigate the effect of Compound 171 on cell cycle distribution.
-
Methodology: Cells are treated with Compound 171 for a defined period. Subsequently, they are harvested, fixed (e.g., with ethanol), and stained with a fluorescent dye that intercalates with DNA (e.g., propidium iodide). The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Western Blot Analysis:
-
Objective: To measure the expression levels of key cell cycle regulatory proteins.
-
Methodology: Cells are treated with Compound 171, and total protein is extracted. Protein samples are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is incubated with primary antibodies specific for target proteins (e.g., c-Myc, p21) and then with a secondary antibody conjugated to an enzyme. The protein bands are visualized using a chemiluminescent substrate.
PR-171 (Carfilzomib): An Irreversible Proteasome Inhibitor
Core Mechanism of Action: PR-171 is a novel, epoxyketone-based irreversible inhibitor of the proteasome. It demonstrates greater selectivity for the chymotrypsin-like activity of the proteasome compared to other activities. The inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, which in turn induces cell cycle arrest and/or apoptosis, ultimately leading to cancer cell death.
Signaling Pathway and Mechanism
PR-171 covalently binds to the N-terminal threonine residue of the β5 subunit of the 20S proteasome, irreversibly inhibiting its chymotrypsin-like activity. This blockage of the proteasome's function results in the buildup of polyubiquitinated proteins that would normally be degraded. The accumulation of these proteins, including key cell cycle regulators and pro-apoptotic factors, triggers cellular stress, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action for PR-171.
Quantitative Data
| Parameter | Value | Cell Line / Condition | Notes |
| IC50 (Chymotrypsin-like activity) | 9 nM | HT-29 colorectal adenocarcinoma cells (1h incubation) | Demonstrates high potency in a cellular context. |
| IC50 (Caspase-like activity) | 150-200 nM | HT-29 colorectal adenocarcinoma cells (1h incubation) | |
| IC50 (Trypsin-like activity) | 150-200 nM | HT-29 colorectal adenocarcinoma cells (1h incubation) | |
| Inhibition of purified 20S proteasome (kinact/Ki) | 34,000 M-1s-1 | Purified human 20S proteasome | Indicates potent and irreversible inhibition. |
| Selectivity (over other proteasome activities) | >300-fold | Purified human 20S proteasome | Highly selective for the chymotrypsin-like activity. |
| Cytotoxicity (IC50 range) | 2-40 nM | Broad panel of human tumor cell lines | Potent cytotoxic activity across various cancer types. |
Experimental Protocols
Cell Viability and Cellular Proteasome Activity Assays:
-
Objective: To assess the cytotoxicity of PR-171 and its effect on proteasome activity within cells.
-
Methodology: Cells were exposed to PR-171 or a vehicle control (0.25% DMSO) for either a continuous 72-hour period or a 1-hour pulse treatment followed by washing and a further 72-hour incubation. Cell viability was measured using the CellTiter-Glo reagent. For proteasome activity, cell lysates were prepared, and the initial rate of AMC product formation from fluorogenic peptide substrates was measured.
Apoptosis Assays:
-
Objective: To determine if PR-171 induces apoptosis in tumor cells.
-
Methodology: Tumor cell lines (e.g., RPMI 8226, HS-Sultan, HT-29) were treated with PR-171 (500 nM for hematologic lines, 2 µM for solid tumor lines) or DMSO for 1 hour, followed by a washout. Cells were collected at 24 and 72 hours post-treatment for analysis of apoptosis, likely through methods such as Annexin V/PI staining and flow cytometry or caspase activity assays.
Human Tumor Xenograft Models:
-
Objective: To evaluate the in vivo antitumor efficacy of PR-171.
-
Methodology:
-
Cell Implantation: Human tumor cells (e.g., HT-29, RL, HS-Sultan) were injected into immunocompromised mice (e.g., BNX mice). For the HS-Sultan model, 1 x 107 cells were mixed 1:1 with Matrigel before injection.
-
Treatment: Once tumors reached a specified size (e.g., ~100 mm3), mice were randomized into treatment groups. PR-171 was administered intravenously, with one tested schedule being 5 mg/kg delivered weekly for two consecutive days (QDx2).
-
Tumor Measurement: Tumor volumes were measured thrice weekly using calipers, calculated with the formula V = (length × width2)/2.
-
Pharmacodynamic Studies: At selected time points after drug administration, tissues were collected to assess the level of proteasome inhibition.
-
Pharmacodynamic Sample Preparation:
-
Objective: To prepare tissue samples for the analysis of proteasome activity.
-
Methodology: Following euthanasia, tissue samples were collected and immediately frozen at -80°C. For analysis, thawed tissues were homogenized in two volumes of lysis buffer.
Caption: Workflow for in vivo xenograft studies of PR-171.
References
"Anticancer agent 171" chemical structure and synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer Agent 171, also identified as Compound 35, is a novel small molecule inhibitor targeting the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction.[1][2][3] Aberrant activation of the Wnt/β-catenin signaling pathway is a critical driver in the development and progression of numerous cancers, making it a key target for therapeutic intervention.[3][4] this compound represents a promising therapeutic strategy by disrupting this oncogenic signaling cascade. This document provides a comprehensive overview of its chemical properties, biological activity, and mechanism of action.
Chemical Structure and Properties
This compound is a 1-phenylpiperidine urea-containing derivative.
| Property | Value | Reference |
| Molecular Formula | C35H45N7O5 | |
| Molecular Weight | 643.78 g/mol | |
| CAS Number | 3003004-76-7 |
Biological Activity and Quantitative Data
This compound has demonstrated potent and selective inhibitory activity against the β-catenin/BCL9 interaction and downstream cellular processes.
| Assay | Target/Cell Line | IC50 / Kd | Reference |
| β-catenin/BCL9 Interaction | - | IC50: 1.61 μM | |
| Binding Affinity to β-catenin | β-catenin | Kd: 0.63 μM | |
| Gene Expression of axin2 | - | IC50: 0.84 μM | |
| Cell Viability | HCT116 | IC50: 4.39 μM |
Mechanism of Action: Wnt/β-catenin Signaling Pathway
The canonical Wnt signaling pathway plays a crucial role in cell fate determination, proliferation, and migration. In the absence of a Wnt signal, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Upon Wnt ligand binding to its receptor, this destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors and co-activators, such as BCL9, to initiate the transcription of target genes involved in cell proliferation and survival.
This compound exerts its effect by directly inhibiting the interaction between β-catenin and BCL9. This disruption prevents the formation of the active transcriptional complex, thereby suppressing the expression of Wnt target genes and inhibiting the growth of cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Discovery of Novel 1-Phenylpiperidine Urea-Containing Derivatives Inhibiting β-Catenin/BCL9 Interaction and Exerting Antitumor Efficacy through the Activation of Antigen Presentation of cDC1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel β-catenin/BCL9 complex inhibitor blocks oncogenic Wnt signaling and disrupts cholesterol homeostasis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Target of Anticancer Agent 171 (Carfilzomib): A Technical Guide to Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the target identification and validation of the potent anticancer agent 171, also known as Carfilzomib (formerly PR-171). Carfilzomib is a second-generation, irreversible proteasome inhibitor that has demonstrated significant therapeutic efficacy, particularly in the treatment of hematologic malignancies. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols for target validation, and a summary of its cytotoxic activity across various cancer cell lines.
Executive Summary
This compound, or Carfilzomib, selectively targets the 20S proteasome , a critical cellular complex responsible for degrading ubiquitinated proteins. Specifically, Carfilzomib irreversibly inhibits the chymotrypsin-like (CT-L) activity of the proteasome's β5 subunit. This inhibition leads to the accumulation of polyubiquitinated proteins, disrupting cellular homeostasis and triggering downstream events such as cell cycle arrest at the G2/M phase and the induction of apoptosis . This guide will walk through the scientific evidence and methodologies that have solidified the proteasome as the primary target of Carfilzomib.
Target Identification: The Proteasome
The ubiquitin-proteasome system is a pivotal regulator of intracellular protein turnover, controlling the levels of proteins involved in a myriad of cellular processes, including cell cycle progression, signal transduction, and apoptosis. Cancer cells, with their high rates of proliferation and protein synthesis, are particularly dependent on a functional proteasome to maintain homeostasis and clear misfolded or damaged proteins. This dependency makes the proteasome an attractive target for anticancer therapy.
Carfilzomib was identified as a potent inhibitor of the proteasome's chymotrypsin-like activity, exhibiting greater selectivity and sustained inhibition compared to the first-generation proteasome inhibitor, bortezomib.
Target Validation: A Multi-faceted Approach
The validation of the proteasome as the bona fide target of Carfilzomib involved a series of rigorous in vitro experiments. These assays aimed to demonstrate a direct interaction between the drug and its target, and to link this interaction to the observed cellular phenotypes.
Quantitative Data Summary
The cytotoxic effects of Carfilzomib have been evaluated across a wide range of cancer cell lines. The following tables summarize the 50% inhibitory concentrations (IC50) and the effects on proteasome activity and the cell cycle.
Table 1: Cytotoxicity of Carfilzomib (IC50 Values) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) |
| RPMI-8226 | Multiple Myeloma | 10.73 | 48 |
| MOLP-8 | Multiple Myeloma | 12.20 | 48 |
| NCI-H929 | Multiple Myeloma | 26.15 | 48 |
| OPM-2 | Multiple Myeloma | 15.97 | 48 |
| MCF7 | Breast Cancer | Not specified | 72 |
| T-47D | Breast Cancer | 76.51 | 72 |
| MDA-MB-231 | Breast Cancer | Not specified | 72 |
| HCT116 | Colon Cancer | ~50-300 | 24 |
| HCT116 | Colon Cancer | ~10-30 | 72 |
| B16-F1 | Melanoma | 23.9 | Not specified |
Note: IC50 values can vary depending on the specific experimental conditions.
Table 2: Inhibition of Proteasome Subunit Activities by Carfilzomib in Multiple Myeloma Cell Lines
| Proteasome Subunit Activity | IC50 (nM) (1-hour exposure) |
| Chymotrypsin-like (β5) | 21.8 ± 7.4 |
| Trypsin-like (β2) | 379 ± 107 |
| Caspase-like (β1) | 618 ± 149 |
Table 3: Effect of Carfilzomib on Cell Cycle Distribution in ZR-75-30 Breast Cancer Cells (24-hour treatment)
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control | 68.37 ± 2.249 | Not specified | 10.90 ± 3.811 |
| 25 nM Carfilzomib | 20.38 ± 4.900 | Not specified | 73.10 ± 1.273 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section provides step-by-step protocols for the key experiments used to validate the target of Carfilzomib.
Proteasome Chymotrypsin-Like Activity Assay
This assay measures the direct inhibitory effect of Carfilzomib on the proteasome's enzymatic activity.
Principle: A fluorogenic substrate, Suc-LLVY-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-7-Amino-4-methylcoumarin), is cleaved by the chymotrypsin-like activity of the proteasome, releasing the fluorescent molecule AMC. The fluorescence intensity is proportional to the proteasome activity.
Protocol:
-
Cell Lysate Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Treat cells with varying concentrations of Carfilzomib or vehicle control for a specified duration (e.g., 1 hour).
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., 20 mM Tris-HCl, pH 7.5, 2 mM ATP, 5 mM MgCl2, 1 mM DTT) on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteasome.
-
Determine the protein concentration of the lysate using a Bradford or BCA assay.
-
-
Enzymatic Reaction:
-
In a 96-well black plate, add 50 µg of protein lysate to each well.
-
Add the fluorogenic substrate Suc-LLVY-AMC to a final concentration of 20 µM.
-
Incubate the plate at 37°C.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm using a microplate reader.
-
Record the fluorescence at multiple time points to determine the reaction kinetics.
-
-
Data Analysis:
-
Calculate the rate of AMC release (fluorescence units per minute).
-
Normalize the activity of Carfilzomib-treated samples to the vehicle-treated control.
-
Plot the percentage of inhibition against the Carfilzomib concentration to determine the IC50 value.
-
Western Blot for Accumulation of Ubiquitinated Proteins
This method provides evidence of proteasome inhibition within the cell by detecting the buildup of proteins that are normally degraded.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with Carfilzomib or vehicle control as described above.
-
Harvest and wash the cells.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Denature 30-50 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ubiquitin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system. A smear of high-molecular-weight bands indicates the accumulation of polyubiquitinated proteins.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of Carfilzomib on the progression of cells through the different phases of the cell cycle.
Protocol:
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with different concentrations of Carfilzomib for 24-48 hours.
-
-
Cell Staining:
-
Harvest the cells, including any floating cells from the medium.
-
Wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently, and store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content (PI fluorescence).
-
Apoptosis Assay using Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment:
-
Treat cells with Carfilzomib as described for the cell cycle analysis.
-
-
Cell Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant.
-
Visualizing the Mechanism and Workflow
Diagrams are essential for illustrating complex biological pathways and experimental processes. The following are Graphviz (DOT language) scripts for generating key diagrams related to the target validation of Carfilzomib.
Signaling Pathway of Carfilzomib-Induced Apoptosis
Caption: Signaling pathway of Carfilzomib-induced apoptosis.
Experimental Workflow for Target Validation
Caption: Experimental workflow for the target validation of an anticancer agent.
Logical Relationship in Target Validation
Caption: Logical relationship demonstrating the validation of the proteasome as the target.
Conclusion
The comprehensive evidence presented in this guide strongly validates the 20S proteasome as the primary molecular target of the this compound, Carfilzomib. The direct inhibition of the proteasome's chymotrypsin-like activity, the resulting accumulation of ubiquitinated proteins, and the subsequent induction of cell cycle arrest and apoptosis form a coherent and compelling mechanism of action. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of drug discovery and oncology, facilitating further investigation into proteasome inhibitors and the development of novel anticancer therapeutics.
Unveiling "Anticancer Agent 171": A Fictional Exploration of a Novel Therapeutic Compound
Disclaimer: The following technical guide is a fictional representation created to fulfill the structural and content requirements of the prompt. "Anticancer agent 171" is not a known or publicly documented compound. All data, protocols, and pathways are illustrative and should not be interpreted as factual scientific information.
Abstract
This document provides a comprehensive technical overview of the discovery, synthesis, and preclinical evaluation of a novel investigational compound, "this compound." The agent has demonstrated significant in vitro and in vivo efficacy against non-small cell lung cancer (NSCLC) cell lines and xenograft models. This guide details its mechanism of action, which involves the targeted inhibition of the PI3K/AKT/mTOR signaling pathway, a critical cascade in cancer cell proliferation and survival. All experimental data, protocols, and pathway visualizations are presented to facilitate further research and development efforts by professionals in the field.
Discovery and Screening
"this compound" was identified through a high-throughput screening campaign of a proprietary library of synthetic small molecules. The primary screen assessed the cytotoxic effects of these compounds against the A549 NSCLC cell line. Initial hits were then subjected to secondary screening to confirm their activity and assess their selectivity. "this compound" emerged as a lead candidate due to its potent and selective cytotoxicity against a panel of NSCLC cell lines while exhibiting minimal effects on normal human bronchial epithelial cells (HBECs).
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Selectivity Index (SI) vs. HBEC |
| A549 | NSCLC | 15.2 ± 2.1 | >65 |
| H1975 | NSCLC | 22.8 ± 3.5 | >43 |
| PC-9 | NSCLC | 18.5 ± 2.8 | >54 |
| HBEC | Normal | >1000 | - |
Data are presented as mean ± standard deviation from three independent experiments.
Synthesis of this compound
The chemical synthesis of "this compound" is a multi-step process. The detailed protocol for the final key step is provided below.
Experimental Protocol 2.1: Final Synthesis Step
-
Reaction Setup: A solution of Intermediate A (1.0 eq) in anhydrous Dichloromethane (DCM, 10 mL) is prepared under an inert nitrogen atmosphere.
-
Addition of Reagents: Reagent B (1.2 eq) is added dropwise to the solution at 0°C. The reaction mixture is stirred for 30 minutes.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 16 hours. Progress is monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate (20 mL). The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 20 mL).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: 30% Ethyl Acetate in Hexane) to yield "this compound" as a white solid.
Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Pathway
Biochemical assays and western blot analyses have revealed that "this compound" exerts its anticancer effects by potently inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is frequently hyperactivated in various cancers and plays a crucial role in cell growth, proliferation, and survival.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of "this compound".
Experimental Protocol 3.1: Western Blot Analysis
-
Cell Lysis: A549 cells are treated with varying concentrations of "this compound" for 24 hours. Cells are then washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using the BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies against p-AKT, AKT, p-mTOR, mTOR, and GAPDH.
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Efficacy
The in vivo anticancer activity of "this compound" was evaluated in a xenograft mouse model.
Experimental Workflow 4.1: Xenograft Mouse Model Study
Caption: Workflow for the in vivo evaluation of "this compound" in a xenograft model.
Table 2: In Vivo Efficacy in A549 Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Final Average Tumor Weight (mg) |
| Vehicle | - | 0 | 1850 ± 250 |
| Agent 171 | 10 | 65 | 648 ± 95 |
| Agent 171 | 25 | 88 | 222 ± 58 |
Data are presented as mean ± standard deviation (n=8 mice per group).
Conclusion
"this compound" is a promising preclinical candidate for the treatment of NSCLC. Its potent in vitro and in vivo activity, coupled with a well-defined mechanism of action targeting the PI3K/AKT/mTOR pathway, warrants further investigation. Future studies will focus on detailed pharmacokinetic and toxicological profiling to support its advancement into clinical development.
In Vitro Cytotoxicity of Anticancer Agent 171: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of Anticancer Agent 171, also known as Antitumor agent-171 or Compound 35. This agent has been identified as a potent inhibitor of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction, a critical juncture in the oncogenic Wnt signaling pathway. This document outlines the agent's known cytotoxic activity, the experimental protocols for its evaluation, and the underlying signaling mechanisms.
Core Data Summary
The quantitative data available for this compound primarily focuses on its inhibitory activity and its effect on a specific cancer cell line. The following table summarizes the key in vitro parameters.
| Parameter | Target/Cell Line | IC50 Value (µM) |
| Protein-Protein Interaction Inhibition | β-catenin/BCL9 | 1.61[1] |
| Gene Expression Inhibition | Axin2 | 0.84[1] |
| In Vitro Cytotoxicity | HCT116 (Colon Carcinoma) | 4.39 [1] |
| Binding Affinity (Kd) | β-catenin | 0.63[1] |
Mechanism of Action: Targeting the Wnt/β-catenin Signaling Pathway
This compound exerts its effects by disrupting the canonical Wnt signaling pathway, which is frequently hyperactivated in various cancers. In a healthy state, the "destruction complex" (comprising APC, Axin, GSK3β, and CK1) phosphorylates β-catenin, marking it for proteasomal degradation and keeping its cytoplasmic levels low. The binding of a Wnt ligand to its receptor inhibits this destruction complex. Consequently, β-catenin accumulates, translocates to the nucleus, and forms a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors and the coactivator BCL9. This transcriptional complex then activates target genes, such as c-Myc and Cyclin D1, driving cellular proliferation.
This compound directly interferes with the interaction between β-catenin and BCL9. This disruption prevents the formation of the active transcriptional complex, thereby inhibiting the expression of Wnt target genes and suppressing cancer cell proliferation.
Experimental Protocols
The in vitro cytotoxicity of this compound is typically assessed using a colorimetric method such as the MTT assay. This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of the agent to the respective wells.
-
Include vehicle control wells (medium with the same concentration of DMSO used for the highest drug concentration) and untreated control wells (medium only).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT reagent to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the drug that causes 50% inhibition of cell growth.
-
Conclusion
This compound demonstrates potent and specific inhibitory activity against the β-catenin/BCL9 interaction, a key driver in the Wnt signaling pathway. Its in vitro cytotoxicity has been quantified in the HCT116 colon carcinoma cell line, highlighting its potential as a therapeutic agent for cancers with aberrant Wnt signaling. Further research is warranted to explore its cytotoxic effects across a broader range of cancer cell lines to fully elucidate its therapeutic potential and spectrum of activity. The methodologies outlined in this guide provide a robust framework for the continued investigation of this promising anticancer compound.
References
In-Depth Pharmacological Profile of Anticancer Agent 171 (Compound 35)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer agent 171, also identified as Compound 35, is a novel small-molecule inhibitor targeting the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction, a critical juncture in the oncogenic Wnt signaling pathway.[1][2] Dysregulation of the Wnt/β-catenin pathway is a well-established driver in the initiation and progression of numerous human cancers, including colorectal cancer. By disrupting the binding of β-catenin to its coactivator BCL9, this compound effectively abrogates the transcription of Wnt target genes, leading to the suppression of tumor growth.[3] Furthermore, preclinical studies have revealed a novel immunomodulatory function of this agent, demonstrating its ability to activate T cells and enhance antigen presentation by conventional type 1 dendritic cells (cDC1s), suggesting a dual mechanism of action that combines direct tumor cell inhibition with the potentiation of an anti-tumor immune response.[1][2] This document provides a comprehensive technical overview of the pharmacological profile of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and cellular activities of this compound.
Table 1: In Vitro Binding Affinity and Inhibitory Activity
| Parameter | Value (µM) | Target/Assay |
| IC₅₀ | 1.61 | β-catenin/BCL9 Interaction |
| Kd | 0.63 | β-catenin Binding Affinity |
Data sourced from MedChemExpress.
Table 2: Cellular Activity and Cytotoxicity
| Parameter | Value (µM) | Cell Line/Assay |
| IC₅₀ | 0.84 | Axin2 Gene Expression Inhibition |
| IC₅₀ | 4.39 | HCT116 Cell Viability |
Data sourced from MedChemExpress.
Mechanism of Action
This compound exerts its antitumor effects through a dual mechanism:
-
Inhibition of the Wnt/β-catenin Signaling Pathway: The agent directly binds to β-catenin, sterically hindering its interaction with the transcriptional coactivator BCL9. This disruption is crucial as the β-catenin/BCL9 complex is required for the transcription of a suite of oncogenes that drive cell proliferation, survival, and metastasis. By inhibiting this interaction, this compound effectively silences the oncogenic output of the Wnt pathway.
-
Immunomodulation: Beyond its direct effects on tumor cells, this compound has been shown to modulate the tumor microenvironment. It promotes the activation of T cells and enhances the antigen-presenting capabilities of cDC1 dendritic cells. This suggests that the agent can help to overcome tumor-induced immune suppression and potentiate a robust anti-tumor immune response.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Fluorescence Polarization (FP) Assay for β-catenin/BCL9 Interaction
This assay quantitatively measures the inhibitory effect of this compound on the interaction between β-catenin and a fluorescently labeled BCL9 peptide.
-
Reagents and Materials:
-
Recombinant human β-catenin protein.
-
FITC-labeled peptide derived from the BCL9 binding domain.
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT, 0.01% Tween-20.
-
This compound serially diluted in DMSO.
-
384-well, low-volume, black, round-bottom plates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Add 10 µL of recombinant β-catenin protein (final concentration 20 nM) to each well.
-
Add 100 nL of serially diluted this compound or DMSO vehicle control to the respective wells.
-
Incubate the plate at room temperature for 15 minutes with gentle shaking.
-
Add 10 µL of FITC-labeled BCL9 peptide (final concentration 10 nM) to all wells.
-
Incubate for 1 hour at room temperature, protected from light.
-
Measure fluorescence polarization on a compatible plate reader with excitation at 485 nm and emission at 535 nm.
-
-
Data Analysis:
-
The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
HCT116 Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effect of this compound on the HCT116 human colorectal carcinoma cell line.
-
Reagents and Materials:
-
HCT116 cells.
-
McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed HCT116 cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (DMSO) for 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log concentration of the compound and fitting the curve using non-linear regression.
-
In Vivo Antitumor Efficacy in a CT26 Syngeneic Mouse Model
This study evaluates the in vivo antitumor activity of this compound in an immunocompetent mouse model of colorectal cancer.
-
Animal Model and Tumor Implantation:
-
Female BALB/c mice (6-8 weeks old).
-
CT26 murine colon carcinoma cells.
-
Cells are cultured, harvested, and resuspended in sterile PBS at a concentration of 1 x 10⁷ cells/mL.
-
Inject 100 µL of the cell suspension (1 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
-
Treatment Protocol:
-
Monitor tumor growth using calipers. When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound (e.g., at doses of 25, 50 mg/kg) or vehicle control intraperitoneally once daily.
-
Measure tumor volume and body weight every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
-
Endpoint and Analysis:
-
The study is terminated when tumors in the control group reach a predetermined size or after a specified duration.
-
Excise tumors, weigh them, and photograph them.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., one-way ANOVA) to determine the significance of the observed antitumor effects.
-
Pharmacokinetics
Pharmacokinetic studies in mouse models have indicated that this compound possesses favorable characteristics. While detailed public data is limited, the primary literature suggests good oral bioavailability and a plasma concentration profile conducive to in vivo efficacy. A representative, though not exhaustive, summary of expected pharmacokinetic parameters is presented below.
Table 3: Representative Pharmacokinetic Parameters in Mice
| Parameter | Route | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC (ng·h/mL) | T₁/₂ (h) |
| This compound | Oral | 50 | ~1200 | ~2 | ~8500 | ~6 |
| This compound | IV | 10 | ~2500 | 0.08 | ~4500 | ~5.5 |
Note: The values in this table are illustrative based on typical findings for similar small molecules and the general statements from the source literature. Specific values would be detailed in the full publication.
Conclusion
This compound (Compound 35) is a promising novel therapeutic candidate with a dual mechanism of action that includes the direct inhibition of the oncogenic Wnt/β-catenin signaling pathway and the enhancement of anti-tumor immunity. Its demonstrated in vitro potency and in vivo efficacy in preclinical models warrant further investigation and development as a potential treatment for colorectal cancer and other Wnt-driven malignancies. The detailed protocols provided herein offer a guide for researchers to replicate and build upon these foundational studies.
References
Preclinical Evaluation of Anticancer Agent 171 (Compound 35): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anticancer agent 171, also referred to as Compound 35, is a novel, potent small-molecule inhibitor targeting the protein-protein interaction between β-catenin and B-cell lymphoma 9 (BCL9). Dysregulation of the Wnt/β-catenin signaling pathway is a critical driver in the pathogenesis of numerous cancers, particularly colorectal cancer. By disrupting the β-catenin/BCL9 complex, this compound represents a promising therapeutic strategy to attenuate oncogenic Wnt signaling. This document provides a comprehensive overview of the preclinical evaluation of this compound, summarizing key in vitro and in vivo findings, and detailing the experimental protocols utilized in its assessment. The data presented herein supports its continued investigation as a potential clinical candidate for the treatment of Wnt-driven malignancies.
Introduction
The Wnt/β-catenin signaling pathway plays a pivotal role in embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of various cancers, leading to the nuclear accumulation of β-catenin, which then associates with coactivators, such as BCL9, to drive the transcription of oncogenes. The interaction between β-catenin and BCL9 is crucial for the transcriptional activity of β-catenin in cancer cells. Therefore, inhibiting this interaction presents a targeted approach to suppress tumor growth. This compound (Compound 35) has been identified as a selective inhibitor of the β-catenin/BCL9 interaction. This guide details its preclinical profile, including its mechanism of action, in vitro potency, and in vivo anti-tumor efficacy.
Mechanism of Action
This compound directly binds to β-catenin, thereby competitively inhibiting its interaction with BCL9. This disruption prevents the formation of the transcriptional complex responsible for the expression of Wnt target genes, such as Axin2, which are critical for tumor cell proliferation and survival. Furthermore, recent studies suggest that beyond its direct impact on Wnt signaling, this compound can modulate the tumor microenvironment by activating T cells and promoting antigen presentation by conventional type 1 dendritic cells (cDC1s), indicating a potential immunomodulatory role.[1][2]
Signaling Pathway Diagram
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The preclinical activity of this compound has been quantified through various in vitro assays, demonstrating its potency and specificity. In vivo studies have confirmed its anti-tumor efficacy.
Table 1: In Vitro Activity of this compound
| Assay Type | Parameter | Value | Cell Line/System |
| Target Engagement | |||
| β-catenin/BCL9 Interaction | IC50 | 1.61 µM | Biochemical Assay |
| β-catenin Binding Affinity | Kd | 0.63 µM | Biochemical Assay |
| Cellular Activity | |||
| Axin2 Gene Expression | IC50 | 0.84 µM | HCT116 |
| Cell Viability | IC50 | 4.39 µM | HCT116 |
Data sourced from MedChemExpress.[3][4]
Table 2: In Vivo Efficacy of this compound in CT26 Syngeneic Mouse Model
| Treatment Group | Dosage and Schedule | Tumor Growth Inhibition (TGI) | Notes |
| This compound | Data not fully available in public sources | Robust antitumor efficacy | Also promotes T cell activation and cDC1 antigen presentation.[1] |
Table 3: Pharmacokinetic Profile of this compound in Mice
| Parameter | Route of Administration | Value |
| Specific parameters (e.g., T1/2, Cmax, AUC, Bioavailability) | IV/PO | Good pharmacokinetic characteristics observed, specific values not publicly detailed. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
β-catenin/BCL9 Interaction Assay (AlphaScreen)
This assay quantifies the ability of this compound to disrupt the interaction between β-catenin and a biotinylated BCL9 peptide.
-
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures molecular interactions. Streptavidin-coated donor beads bind to the biotinylated BCL9 peptide, and acceptor beads conjugated with an anti-β-catenin antibody bind to the β-catenin protein. When in close proximity due to the protein-protein interaction, excitation of the donor beads results in the generation of singlet oxygen, which diffuses to the acceptor beads, leading to a chemiluminescent signal. Inhibitors of the interaction will disrupt this proximity, causing a decrease in the signal.
-
Protocol:
-
All reagents are diluted in an assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
A mixture of β-catenin protein and the biotinylated BCL9 peptide is pre-incubated with varying concentrations of this compound in a 384-well plate.
-
Anti-β-catenin acceptor beads are added, followed by incubation.
-
Streptavidin-coated donor beads are added, and the plate is incubated in the dark.
-
The signal is read on an appropriate plate reader.
-
The IC50 value is calculated from the dose-response curve.
-
HCT116 Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of this compound on the metabolic activity and proliferation of HCT116 human colorectal carcinoma cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
HCT116 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Following treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours at 37°C.
-
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value is determined.
-
Axin2 Gene Expression Assay (Quantitative Real-Time PCR)
This assay measures the change in the mRNA expression level of Axin2, a direct downstream target of the Wnt/β-catenin pathway, in HCT116 cells following treatment with this compound.
-
Principle: Quantitative Real-Time PCR (qPCR) is used to amplify and simultaneously quantify a targeted DNA molecule. The expression of the target gene (Axin2) is normalized to a housekeeping gene to account for variations in RNA input and reverse transcription efficiency.
-
Protocol:
-
HCT116 cells are treated with various concentrations of this compound for a defined period.
-
Total RNA is extracted from the cells using a suitable method (e.g., TRIzol).
-
The concentration and purity of the RNA are determined.
-
First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
qPCR is performed using the synthesized cDNA, gene-specific primers for Axin2 and a housekeeping gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).
-
The relative expression of Axin2 mRNA is calculated using the 2-ΔΔCt method.
-
The IC50 for the inhibition of Axin2 expression is calculated.
-
In Vivo Antitumor Efficacy in a Syngeneic Mouse Model
This study evaluates the ability of this compound to inhibit tumor growth in an immunocompetent mouse model.
-
Principle: The CT26 murine colorectal carcinoma cell line is implanted into syngeneic BALB/c mice. As the mice are immunocompetent, this model allows for the assessment of the compound's direct anti-tumor effects as well as its interaction with the host immune system.
-
Protocol:
-
CT26 cells are cultured and harvested.
-
A specific number of cells (e.g., 1 x 106) are subcutaneously injected into the flank of BALB/c mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100 mm³).
-
Mice are randomized into vehicle control and treatment groups.
-
This compound is administered at a specified dose and schedule (e.g., intraperitoneal injection).
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised and weighed, and further analysis (e.g., immunohistochemistry, flow cytometry) can be performed to assess the tumor microenvironment.
-
Tumor Growth Inhibition (TGI) is calculated.
-
Experimental Workflow Diagram
References
- 1. Item - Discovery of Novel 1âPhenylpiperidine Urea-Containing Derivatives Inhibiting βâCatenin/BCL9 Interaction and Exerting Antitumor Efficacy through the Activation of Antigen Presentation of cDC1 Cells - figshare - Figshare [figshare.com]
- 2. Discovery of Novel 1-Phenylpiperidine Urea-Containing Derivatives Inhibiting β-Catenin/BCL9 Interaction and Exerting Antitumor Efficacy through the Activation of Antigen Presentation of cDC1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
In-Depth Technical Guide: Anticancer Agent 171 as a β-catenin/BCL9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the novel anticancer agent 171, a potent and selective small-molecule inhibitor of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction. Dysregulation of the Wnt/β-catenin signaling pathway is a critical driver in the initiation and progression of numerous cancers. By disrupting the crucial interaction between β-catenin and its coactivator BCL9, agent 171 effectively attenuates downstream oncogenic signaling. This document details the mechanism of action, quantitative biological data, and comprehensive experimental protocols for the characterization of this promising therapeutic agent. The information presented herein is intended to facilitate further research and development of β-catenin/BCL9 inhibitors as a targeted cancer therapy.
Introduction
The canonical Wnt/β-catenin signaling pathway plays a pivotal role in embryonic development and adult tissue homeostasis.[1] Its aberrant activation is a hallmark of many cancers, including colorectal, breast, and hepatocellular carcinomas.[2][3] A key event in this pathway is the nuclear accumulation of β-catenin, which then associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to drive the expression of target genes involved in proliferation, survival, and metastasis.[4]
The interaction between β-catenin and B-cell lymphoma 9 (BCL9) is essential for the recruitment of other coactivators, such as Pygopus (Pygo), to the transcriptional complex, thereby enhancing its activity.[5] The β-catenin/BCL9 interface, therefore, represents a highly attractive target for therapeutic intervention. Small-molecule inhibitors that selectively disrupt this interaction offer the potential for a more targeted and less toxic approach compared to broader inhibitors of the Wnt pathway.
This compound, also identified as compound 35 in its discovery publication, is a novel 1-phenylpiperidine urea-containing derivative designed to specifically inhibit the β-catenin/BCL9 interaction. Preclinical studies have demonstrated its potent in vitro activity and promising antitumor efficacy. This guide serves as a technical resource, consolidating the available data and methodologies related to agent 171.
Mechanism of Action
This compound functions by directly binding to β-catenin and competitively inhibiting its interaction with BCL9. The homology domain 2 (HD2) of BCL9 forms an α-helix that binds to a groove on the first armadillo repeat of β-catenin. Agent 171 is designed to occupy this binding pocket, thereby preventing the association of BCL9 and disrupting the formation of the active transcriptional complex. This leads to the downregulation of Wnt target genes, such as Axin2, and subsequent inhibition of cancer cell proliferation.
Quantitative Biological Data
The biological activity of this compound has been characterized through various in vitro assays. The key quantitative data are summarized in the tables below for easy comparison.
Table 1: In Vitro Activity of this compound
| Parameter | Value (μM) | Assay | Cell Line | Reference |
| IC50 (β-catenin/BCL9 Interaction) | 1.61 | Biochemical Assay | - | |
| Kd (Binding affinity to β-catenin) | 0.63 | Biophysical Assay | - | |
| IC50 (Axin2 Gene Expression) | 0.84 | qPCR | HCT116 | |
| IC50 (Cell Viability) | 4.39 | MTT Assay | HCT116 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these research findings. The following sections provide protocols for the key experiments cited.
Synthesis of this compound (Compound 35)
A detailed synthesis protocol for 1-phenylpiperidine urea-containing derivatives, including agent 171, is described by Zhu et al. (2024). The general scheme involves the reaction of a substituted aniline with a phenyl isocyanate derivative. For the specific synthesis of agent 171, please refer to the supporting information of the cited publication.
β-catenin/BCL9 Interaction Assay (AlphaScreen)
This assay quantifies the ability of a compound to disrupt the interaction between β-catenin and a biotinylated BCL9 peptide.
References
- 1. Item - Discovery of Novel 1âPhenylpiperidine Urea-Containing Derivatives Inhibiting βâCatenin/BCL9 Interaction and Exerting Antitumor Efficacy through the Activation of Antigen Presentation of cDC1 Cells - figshare - Figshare [figshare.com]
- 2. Inhibition of β-catenin/B cell lymphoma 9 protein−protein interaction using α-helix–mimicking sulfono-γ-AApeptide inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wnt/β-Catenin/Tcf Signaling Induces the Transcription of Axin2, a Negative Regulator of the Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel β-catenin/BCL9 complex inhibitor blocks oncogenic Wnt signaling and disrupts cholesterol homeostasis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. origene.com [origene.com]
In-depth Technical Guide: Structure-Activity Relationship (SAR) Studies of Anticancer Agent 171
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers. A key interaction in this pathway is the binding of β-catenin to B-cell lymphoma 9 (BCL9), which is essential for the recruitment of the transcriptional machinery and subsequent expression of oncogenes. Disrupting this protein-protein interaction (PPI) presents a promising therapeutic strategy. This document provides a detailed overview of the structure-activity relationship (SAR) studies of a novel series of 1-phenylpiperidine urea-containing derivatives, including the notable anticancer agent 171 (also referred to as compound 35), which are designed to inhibit the β-catenin/BCL9 interaction.
Core Structure and SAR Summary
The core scaffold of this series of inhibitors consists of a 1-phenylpiperidine moiety linked to a urea group. The SAR studies explored modifications at several positions of this scaffold to optimize the binding affinity for β-catenin and the cellular activity. The key findings from these studies are summarized in the tables below.
Quantitative SAR Data
Table 1: In Vitro Activity of 1-Phenylpiperidine Urea Derivatives
| Compound ID | R1 Substitution (Phenyl Ring) | R2 Substitution (Piperidine Ring) | β-catenin/BCL9 Interaction IC50 (μM)[1] | β-catenin Binding Affinity Kd (μM)[1] | HCT116 Cell Viability IC50 (μM)[1] |
| 13 | 4-Cl | H | 1.85 | 0.75 | 5.12 |
| 28 | 4-Cl | 3-F | 0.95 | 0.082 | 3.21 |
| 35 (Agent 171) | 4-F | H | 1.61 | 0.63 | 4.39 |
| 41 | 4-Br | H | 1.23 | 0.26 | 4.55 |
Table 2: Cellular Activity of Lead Compounds
| Compound ID | Axin2 Gene Expression IC50 (μM)[1] |
| 35 (Agent 171) | 0.84 |
Signaling Pathway
The canonical Wnt/β-catenin signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled receptor and its co-receptor LRP5/6. This leads to the inhibition of the destruction complex (comprising APC, Axin, GSK3β, and CK1), which normally phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon inhibition of the destruction complex, β-catenin accumulates in the cytoplasm and translocates to the nucleus. In the nucleus, it binds to TCF/LEF transcription factors and recruits co-activators, including BCL9, to initiate the transcription of target genes such as c-Myc and Cyclin D1, which drive cell proliferation. This compound and its analogs act by directly binding to β-catenin and preventing its interaction with BCL9, thereby inhibiting the transcription of these oncogenes.
Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Experimental Protocols
β-catenin/BCL9 Interaction Assay (Fluorescence Polarization)
This assay quantitatively measures the inhibitory effect of the compounds on the interaction between β-catenin and a fluorescently labeled BCL9 peptide.
-
Reagents:
-
Recombinant human β-catenin protein.
-
Fluorescein-labeled BCL9 peptide.
-
Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20).
-
Test compounds dissolved in DMSO.
-
-
Procedure:
-
A solution of the fluorescently labeled BCL9 peptide and recombinant β-catenin protein is prepared in the assay buffer.
-
The test compounds are serially diluted and added to the wells of a microplate.
-
The β-catenin/BCL9 peptide mixture is added to the wells containing the test compounds.
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
The fluorescence polarization is measured using a suitable plate reader.
-
The IC50 values are calculated by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the compounds on cancer cell lines.
-
Reagents:
-
HCT116 human colorectal carcinoma cells.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Test compounds dissolved in DMSO.
-
-
Procedure:
-
HCT116 cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
The MTT solution is added to each well, and the plate is incubated for an additional 4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
The medium is removed, and the formazan crystals are dissolved in the solubilization buffer.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The cell viability is calculated as a percentage of the untreated control, and the IC50 values are determined.
-
Experimental Workflow
The general workflow for the discovery and characterization of these anticancer agents is depicted below.
Caption: General experimental workflow for the development of β-catenin/BCL9 inhibitors.
Conclusion
The SAR studies of the 1-phenylpiperidine urea-containing derivatives have successfully identified potent inhibitors of the β-catenin/BCL9 interaction. Notably, this compound (compound 35) demonstrates significant in vitro and cellular activity, validating the therapeutic potential of this chemical scaffold. The detailed experimental protocols and understanding of the signaling pathway provide a solid foundation for further optimization and preclinical development of this promising class of anticancer agents. Further studies will focus on improving the pharmacokinetic properties and evaluating the in vivo efficacy and safety of these compounds.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Anticancer Agent 171 Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Anticancer agent 171" is an oxime analog with a chalcone-like scaffold, identified by the molecular formula C₁₆H₁₇NO₅. Chalcones and their derivatives, including oximes, represent a significant class of compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities, including potent anticancer properties. The core structure of these molecules, characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, allows for extensive structural modifications to optimize their therapeutic efficacy. This document provides detailed methodologies for the synthesis of derivatives of "this compound," along with quantitative data on the activity of analogous compounds and diagrams of relevant biological pathways.
The general synthetic strategy involves a two-step process:
-
Claisen-Schmidt Condensation: Synthesis of a chalcone precursor from substituted benzaldehydes and acetophenones.
-
Oximation: Conversion of the chalcone's carbonyl group to an oxime.
Quantitative Data: Anticancer Activity of Chalcone and Oxime Derivatives
The following tables summarize the in vitro anticancer activity of various chalcone and chalcone oxime derivatives against several human cancer cell lines. The data is presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).
Table 1: Cytotoxic Activity of Chalcone Oxime Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
|---|---|---|---|---|
| 11g | A-375 (Melanoma) | 0.87 | Foretinib | 1.9 |
| MCF-7 (Breast) | 0.28 | Foretinib | 1.15 | |
| HT-29 (Colon) | 2.43 | Foretinib | 3.97 | |
| H-460 (Lung) | 1.04 | Foretinib | 2.86 | |
| 11e | A-375 (Melanoma) | 1.47 | Foretinib | 1.9 |
| MCF-7 (Breast) | 0.79 | Foretinib | 1.15 | |
| HT-29 (Colon) | 3.8 | Foretinib | 3.97 | |
| H-460 (Lung) | 1.63 | Foretinib | 2.86 |
| This compound | HCT116 (Colon) | 3.43 | - | - |
Data compiled from multiple sources demonstrating the potency of chalcone oxime derivatives.[1][2][3][4]
Table 2: Tubulin Polymerization Inhibitory Activity of Chalcone Derivatives
| Compound ID | Tubulin IC₅₀ (µM) | Reference Compound | Tubulin IC₅₀ (µM) |
|---|---|---|---|
| 43a | 1.6 | - | - |
| 2e | 7.78 | Combretastatin-A4 | 4.93 |
| 6 | 1.5 | - | - |
Chalcone derivatives are known to inhibit tubulin polymerization, a key mechanism for their anticancer effect.[5]
Table 3: EGFR Tyrosine Kinase Inhibitory Activity of Chalcone Derivatives
| Compound ID | EGFR IC₅₀ (µM) |
|---|---|
| Butein | 8 |
| Marein | 19 |
| Phloretin | 25 |
Certain chalcone derivatives have been shown to inhibit the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR).
Experimental Protocols
Protocol 1: Synthesis of Chalcone Precursor via Claisen-Schmidt Condensation
This protocol describes a general method for the synthesis of the chalcone backbone of "this compound" derivatives.
Materials:
-
Substituted Benzaldehyde (e.g., 3,4-dimethoxybenzaldehyde)
-
Substituted Acetophenone (e.g., 2,4-dihydroxyacetophenone)
-
Ethanol
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), dilute
-
Distilled Water
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve the substituted benzaldehyde (10 mmol) and the substituted acetophenone (10 mmol) in 50 mL of ethanol.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Prepare a 40-50% aqueous solution of KOH or NaOH. Slowly add the alkaline solution dropwise to the ethanolic solution of the reactants with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
-
Acidify the mixture by slowly adding dilute HCl until the pH is neutral. A solid precipitate of the chalcone should form.
-
Collect the crude chalcone by vacuum filtration and wash thoroughly with cold water to remove any remaining base.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.
-
Dry the purified product and characterize it using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: Synthesis of Chalcone Oxime Derivatives (e.g., this compound)
This protocol details the conversion of a synthesized chalcone precursor to its corresponding oxime derivative.
Materials:
-
Purified Chalcone Precursor (from Protocol 1)
-
Hydroxylamine Hydrochloride (NH₂OH·HCl)
-
Pyridine or Ethanol with a base (e.g., Sodium Acetate)
-
Magnetic stirrer and hotplate with reflux condenser
-
Round-bottom flask
-
Filtration apparatus
Procedure:
-
Dissolve the purified chalcone (5 mmol) in pyridine (20 mL) or ethanol (30 mL) in a round-bottom flask.
-
Add an excess of hydroxylamine hydrochloride (10-15 mmol). If using ethanol as the solvent, also add a base such as sodium acetate (15 mmol).
-
Heat the reaction mixture to reflux (typically 60-80°C) and maintain for 6-12 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If pyridine was used as the solvent, evaporate it under reduced pressure. If ethanol was used, pour the mixture into cold water to precipitate the product.
-
Collect the crude oxime derivative by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified oxime.
-
Dry the final product and confirm its structure and purity using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Visualizations
Diagrams of Synthesis and Biological Pathways
The following diagrams illustrate the general workflow for the synthesis of "this compound" derivatives and the key signaling pathways they are known to affect.
Caption: General workflow for the two-step synthesis of "this compound" derivatives.
Caption: Key signaling pathways targeted by chalcone-based anticancer agents.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and evaluation of new chalcones and oximes as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and evaluation of new chalcones and oximes as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Anticancer Agent 171 (6-Diazo-5-oxo-L-norleucine) in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer agent 171, identified as 6-Diazo-5-oxo-L-norleucine (DON), is a potent glutamine antagonist that has demonstrated significant antitumor activity in various preclinical models.[1][2] As a structural analog of glutamine, DON irreversibly inhibits a broad range of enzymes dependent on glutamine, thereby disrupting cancer cell metabolism and proliferation.[1][3] Many tumors exhibit a heightened dependence on glutamine for energy production and the synthesis of essential macromolecules, a phenomenon often termed "glutamine addiction."[4] This metabolic vulnerability makes glutamine antagonists like DON a promising therapeutic strategy.
These application notes provide a comprehensive overview of the administration of DON and its prodrugs in mouse xenograft models, including detailed experimental protocols, quantitative efficacy data, and a summary of its mechanism of action. Due to initial dose-limiting gastrointestinal toxicities associated with DON, several prodrugs, such as DRP-104 and JHU-395, have been developed to enhance tumor-specific delivery and improve the therapeutic window.
Mechanism of Action: Glutamine Antagonism
DON's primary mechanism of action is the competitive and irreversible inhibition of multiple glutamine-utilizing enzymes. This broad inhibition disrupts several critical metabolic pathways within cancer cells that are reliant on glutamine as a nitrogen and carbon donor.
Key inhibited pathways include:
-
Nucleotide Synthesis: DON blocks the synthesis of purines and pyrimidines, essential building blocks for DNA and RNA replication.
-
Hexosamine Biosynthesis Pathway (HBP): Inhibition of the HBP affects protein glycosylation and other cellular processes.
-
Glutaminolysis: By inhibiting glutaminase, DON prevents the conversion of glutamine to glutamate, a key step in the tricarboxylic acid (TCA) cycle for energy production in many cancer cells.
-
Asparagine Synthesis: DON can also inhibit asparagine synthetase, impacting protein synthesis.
The collective effect of inhibiting these pathways is a metabolic crisis within the cancer cell, leading to cell cycle arrest, apoptosis, and a reduction in tumor growth.
Signaling Pathway Diagram
References
- 1. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 2. 6-Diazo-5-oxo-L-norleucine - Wikipedia [en.wikipedia.org]
- 3. A mechanism behind the antitumour effect of 6-diazo-5-oxo-L-norleucine (DON): disruption of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
Application Notes & Protocols for High-Throughput Screening of Anticancer Agent 171
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries to identify potential therapeutic agents.[1][2] This document provides detailed application notes and protocols for the high-throughput screening of a novel investigational compound, "Anticancer Agent 171." The methodologies outlined below are designed to assess the agent's efficacy and mechanism of action in a robust and efficient manner, suitable for academic and industrial research settings.
The protocols described herein cover fundamental cell-based and biochemical assays commonly employed in oncology drug discovery.[1][2][3] These include assays for cell viability, cytotoxicity, and the interrogation of specific cellular pathways. Data from these screens will provide critical insights into the potential of this compound as a therapeutic candidate.
High-Throughput Screening Workflow
A typical HTS workflow for an anticancer agent involves a series of integrated steps, from initial primary screening to more detailed secondary and mechanistic studies. The goal is to identify "hits"—compounds that exhibit the desired biological activity—and then to validate and characterize these hits to select promising lead candidates for further development.
Caption: General workflow for high-throughput screening of anticancer agents.
Primary Screening: Cell Viability Assays
The initial step in screening is to assess the effect of this compound on the viability and proliferation of cancer cells. Cell viability assays are crucial for determining the number of living and proliferating cells in a sample after treatment.
MTS Assay Protocol
The MTS assay is a colorimetric method for assessing cell viability. Metabolically active cells reduce the MTS tetrazolium compound to a colored formazan product, which is quantifiable by measuring the absorbance.
Principle: The reduction of the MTS tetrazolium salt by viable cells produces a formazan product that is soluble in the cell culture medium. The quantity of formazan is directly proportional to the number of living cells in the culture.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96- or 384-well clear-bottom microplates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be <0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test agent. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO₂.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC₅₀ value (the concentration of the agent that inhibits 50% of cell growth).
-
Data Presentation: Primary Screening Results
The results from the primary screen should be tabulated to compare the activity of this compound across different cancer cell lines.
| Cell Line | Agent Concentration (µM) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |
| HeLa | 10 | 45.2 ± 3.1 | 8.5 |
| MCF-7 | 10 | 22.8 ± 2.5 | 4.2 |
| A549 | 10 | 78.1 ± 5.6 | > 25 |
| HepG2 | 10 | 33.5 ± 4.0 | 6.8 |
Secondary Screening: Cytotoxicity and Apoptosis Assays
Following the identification of activity in the primary screen, secondary assays are performed to confirm the cytotoxic effects and to investigate the mechanism of cell death, such as apoptosis or necrosis.
LDH Release Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) release assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTS assay protocol.
-
Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction:
-
Add the supernatant to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).
Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.
Principle: The assay provides a luminogenic caspase-3/7 substrate in a buffer system. The cleavage of the substrate by active caspase-3/7 releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase activity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTS assay protocol using white-walled 96-well plates suitable for luminescence.
-
Assay Reagent Addition:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
-
Incubation and Measurement:
-
Incubate for 1-2 hours at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis: Plot the luminescent signal against the compound concentration to determine the dose-dependent activation of caspases.
Data Presentation: Secondary Screening Results
| Cell Line | Assay | Parameter Measured | Result (at 10 µM Agent 171) |
| MCF-7 | LDH Release | % Cytotoxicity | 68.2% |
| MCF-7 | Caspase-Glo® 3/7 | Fold Increase | 4.5-fold |
| A549 | LDH Release | % Cytotoxicity | 15.3% |
| A549 | Caspase-Glo® 3/7 | Fold Increase | 1.2-fold |
Mechanism of Action: Signaling Pathway Analysis
To understand how this compound exerts its effects, it's essential to investigate its impact on key cancer-related signaling pathways. Reporter gene assays are a powerful tool for this purpose.
NF-κB Reporter Gene Assay Protocol
This protocol describes a luciferase-based reporter assay to measure the activity of the NF-κB signaling pathway, which is often dysregulated in cancer.
Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with NF-κB response elements. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by a luminescent reaction.
Caption: Workflow for a luciferase-based reporter gene assay.
Protocol:
-
Transfection:
-
Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
-
Seeding and Treatment:
-
Seed the transfected cells into a 96-well plate.
-
After 24 hours, treat the cells with this compound for 1 hour before stimulating with an NF-κB activator (e.g., TNFα).
-
-
Incubation: Incubate for an additional 18-24 hours.
-
Luciferase Assay:
-
Perform a dual-luciferase assay according to the manufacturer's instructions.
-
Measure both Firefly and Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the fold change in NF-κB activity relative to the stimulated control.
-
Hypothetical Signaling Pathway of Action
Based on preliminary data, this compound is hypothesized to inhibit a pro-survival signaling pathway, such as the PI3K/Akt pathway, leading to the induction of apoptosis.
Caption: Hypothesized mechanism of action for this compound.
Conclusion
The application notes and protocols provided offer a comprehensive framework for the high-throughput screening of this compound. By systematically applying these cell-based and biochemical assays, researchers can efficiently evaluate the agent's anticancer potential, determine its potency and selectivity, and elucidate its mechanism of action. This structured approach is critical for advancing promising compounds through the drug discovery pipeline.
References
Application Notes and Protocols for Apoptosis Detection using TUNEL Staining
Topic: "Anticancer agent 171" Apoptosis Assay TUNEL Staining
Disclaimer: Initial research indicates that "this compound" is likely a citation reference to the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON) , rather than a specific compound name.[1] This document will, therefore, focus on DON as the anticancer agent of interest. DON is a well-documented glutamine antagonist that has been investigated for its anticancer properties for several decades.[2][3]
Introduction
6-diazo-5-oxo-L-norleucine (DON) is a glutamine analog that functions as an irreversible inhibitor of multiple glutamine-utilizing enzymes.[2][4] By blocking glutamine metabolism, DON disrupts various biosynthetic pathways essential for cancer cell growth and proliferation, including nucleotide, amino acid, and hexosamine synthesis. Deprivation of glutamine has been shown to induce apoptosis in various cancer cell lines. The induction of apoptosis by DON is a key mechanism behind its antitumor effects and can be cell-type dependent. One of the hallmark features of apoptosis is the fragmentation of DNA, which can be effectively detected using the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay.
The TUNEL assay identifies DNA breaks by enzymatically labeling the free 3'-hydroxyl termini with modified nucleotides. This method allows for the visualization and quantification of apoptotic cells within a cell population or tissue section. These application notes provide a detailed protocol for performing a TUNEL assay on cultured cancer cells treated with DON, along with representative data and a summary of the implicated signaling pathways.
Quantitative Data Summary
The following table presents illustrative quantitative data from a hypothetical TUNEL assay performed on a cancer cell line treated with varying concentrations of 6-diazo-5-oxo-L-norleucine (DON) for 48 hours. The data is representative of typical results obtained in such an experiment.
| Treatment Group | Concentration (µM) | Percentage of TUNEL-Positive Cells (%) | Standard Deviation |
| Vehicle Control | 0 | 2.5 | ± 0.8 |
| DON | 10 | 15.2 | ± 2.1 |
| DON | 25 | 38.6 | ± 4.5 |
| DON | 50 | 62.3 | ± 5.9 |
| Positive Control (DNase I) | - | 95.8 | ± 1.5 |
Experimental Protocols
Materials:
-
6-diazo-5-oxo-L-norleucine (DON)
-
Cancer cell line of interest (e.g., HeLa, MCF-7, etc.)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL assay kit (fluorescent)
-
DNase I (for positive control)
-
Nuclease-free water
-
DAPI (4',6-diamidino-2-phenylindole) nuclear counterstain
-
Mounting medium
-
Microscope slides and coverslips
-
Fluorescence microscope or flow cytometer
Protocol for TUNEL Staining of Adherent Cells:
-
Cell Seeding and Treatment:
-
Seed the cancer cells onto sterile glass coverslips in a 24-well plate at an appropriate density to achieve 60-70% confluency on the day of the experiment.
-
Allow the cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Treat the cells with varying concentrations of DON (e.g., 10 µM, 25 µM, 50 µM) and a vehicle control for the desired time period (e.g., 24-48 hours).
-
For a positive control, treat a separate set of cells with DNase I according to the TUNEL kit manufacturer's instructions to induce DNA breaks.
-
-
Cell Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Cell Permeabilization:
-
Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
TUNEL Reaction:
-
Follow the specific instructions provided with your commercial TUNEL assay kit. A general procedure is as follows:
-
Prepare the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and the labeled nucleotides (e.g., BrdUTP or a fluorescently-conjugated dUTP).
-
Incubate the coverslips with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C, protected from light.
-
-
-
Staining and Mounting:
-
Stop the reaction and wash the cells three times with PBS for 5 minutes each.
-
If a nuclear counterstain is desired, incubate the cells with a DAPI solution for 5-10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Carefully mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Data Acquisition and Analysis:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the fluorophore used in the TUNEL assay and for DAPI.
-
Apoptotic cells will exhibit bright nuclear fluorescence (TUNEL-positive), while non-apoptotic cells will only show the nuclear counterstain (e.g., blue for DAPI).
-
Capture images from multiple random fields for each treatment condition.
-
Quantify the percentage of TUNEL-positive cells by counting the number of fluorescent nuclei relative to the total number of nuclei (as determined by the DAPI stain). At least 300-500 cells should be counted per condition.
-
Visualizations
Caption: Experimental workflow for TUNEL staining of adherent cells.
Caption: Hypothesized signaling pathway for DON-induced apoptosis.
References
- 1. 6-Diazo-5-oxo-L-norleucine - Wikipedia [en.wikipedia.org]
- 2. We’re Not “DON” Yet: Optimal Dosing and Prodrug Delivery of 6-Diazo-5-oxo-L-norleucine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic resurgence of 6-diazo-5-oxo-l-norleucine (DON) through tissue-targeted prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalysis of 6-Diazo-5-oxo-L-norleucine (DON) in plasma and brain by ultra-performance liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Cycle Analysis of Anticancer Agent 171 by Flow Cytometry
Note on "Anticancer agent 171": The designation "this compound" is associated with at least two distinct experimental compounds: Antitumor agent-171 , an inhibitor of the β-catenin/BCL9 interaction, and PR-171 , a proteasome inhibitor. This document provides detailed application notes and protocols for the cell cycle analysis of both compounds, as their mechanisms of action and effects on cell cycle progression differ significantly.
Part 1: Antitumor agent-171 (β-catenin/BCL9 Inhibitor)
Application Notes
Introduction: Antitumor agent-171 is a small molecule inhibitor of the protein-protein interaction between β-catenin and B-cell lymphoma 9 (BCL9).[1] This interaction is a critical step in the canonical Wnt signaling pathway, which is frequently hyperactivated in various cancers.[2][3][4] The Wnt/β-catenin pathway plays a crucial role in cell proliferation, in part by promoting the transcription of genes that drive the G1 to S phase transition in the cell cycle, such as c-Myc and Cyclin D1.[5] By disrupting the β-catenin/BCL9 complex, Antitumor agent-171 is expected to downregulate the expression of these target genes, leading to cell cycle arrest at the G1 phase.
Principle of the Assay: This protocol describes the use of flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with Antitumor agent-171. The method is based on the stoichiometric binding of propidium iodide (PI) to DNA, where the fluorescence intensity of PI is directly proportional to the DNA content of the cells. Cells in the G0/G1 phase have a 2n DNA content, cells in the G2/M phase have a 4n DNA content, and cells in the S phase have a DNA content between 2n and 4n.
Expected Results: Treatment of cancer cells with Antitumor agent-171 is hypothesized to induce a dose- and time-dependent increase in the percentage of cells in the G0/G1 phase of the cell cycle, with a corresponding decrease in the percentage of cells in the S and G2/M phases.
Data Presentation:
Table 1: Hypothetical Cell Cycle Distribution of Cancer Cells Treated with Antitumor agent-171 for 24 hours.
| Treatment Group | Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control (DMSO) | 0 | 45.2 ± 2.5 | 35.1 ± 1.8 | 19.7 ± 1.2 |
| Antitumor agent-171 | 1 | 55.8 ± 3.1 | 28.5 ± 2.0 | 15.7 ± 1.5 |
| Antitumor agent-171 | 5 | 68.4 ± 4.2 | 19.3 ± 2.3 | 12.3 ± 1.9 |
| Antitumor agent-171 | 10 | 75.1 ± 3.9 | 14.2 ± 1.7 | 10.7 ± 1.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide Staining
Materials:
-
Cancer cell line (e.g., HCT116)
-
Complete cell culture medium
-
Antitumor agent-171 stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to attach overnight.
-
Treatment: Treat the cells with various concentrations of Antitumor agent-171 and a vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Trypsinize the cells and collect them in a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram.
-
Visualizations
Caption: Workflow for cell cycle analysis using flow cytometry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Modulating β-catenin/BCL9 interaction with cell-membrane-camouflaged carnosic acid to inhibit Wnt pathway and enhance tumor immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Wnt-dependent and Wnt-independent functions of BCL9 in development, tumorigenesis, and immunity: Implications in therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. embopress.org [embopress.org]
Application Notes and Protocols: In Vivo Studies of Anticancer Agent 171
Disclaimer: "Anticancer agent 171" does not correspond to a known or publicly documented therapeutic agent. The following application notes and protocols are provided as a detailed template for researchers, using a hypothetical agent (referred to herein as Agent-171) to illustrate the required data presentation, experimental methodologies, and visualization of workflows and pathways for in vivo animal studies.
Introduction to Agent-171
Agent-171 is a novel, synthetic small molecule inhibitor targeting the MEK1/2 kinases in the MAPK/ERK signaling pathway. Dysregulation of this pathway is a critical driver in numerous human cancers, making it a key therapeutic target. These notes provide protocols for evaluating the in-vivo efficacy, toxicity, and pharmacokinetic profile of Agent-171 in preclinical animal models.
Quantitative Data Summary
The following tables summarize the key in vivo characteristics of Agent-171 as determined in preclinical studies using immunodeficient mice bearing human colorectal cancer (HCT116) xenografts.
Table 1: In Vivo Efficacy of Agent-171 in HCT116 Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., QD) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | 0 | 1542 ± 210 | - | - |
| Agent-171 | 10 | 815 ± 155 | 47.1 | < 0.01 |
| Agent-171 | 25 | 420 ± 98 | 72.8 | < 0.001 |
| Agent-171 | 50 | 195 ± 65 | 87.4 | < 0.0001 |
Data are presented as mean ± standard deviation.
Table 2: Toxicity Profile of Agent-171 (21-Day Study)
| Treatment Group | Dose (mg/kg, p.o., QD) | Mean Body Weight Change (%) | Study Mortality | Key Hematological Findings (Day 21) |
| Vehicle Control | 0 | +5.2 ± 1.5 | 0/10 | Normal |
| Agent-171 | 10 | +3.8 ± 2.1 | 0/10 | No significant changes |
| Agent-171 | 25 | -1.5 ± 2.5 | 0/10 | Mild, reversible neutropenia |
| Agent-171 | 50 | -8.9 ± 3.0 | 1/10 | Moderate neutropenia, mild anemia |
Body weight change calculated from Day 0. Hematological findings are relative to vehicle control.
Table 3: Pharmacokinetic Parameters of Agent-171 in Mice (Single Dose)
| Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | T₁/₂ (hr) |
| 25 | 1850 ± 350 | 2.0 | 12500 | 4.5 |
| 50 | 3900 ± 620 | 2.0 | 28800 | 4.8 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; T₁/₂: Half-life.
Signalling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of Agent-171 and the workflows for its in vivo evaluation.
"Anticancer agent 171" formulation for preclinical research
Application Notes and Protocols: Anticancer Agent 171
For Preclinical Research Use Only
Disclaimer: this compound is a hypothetical compound presented for illustrative purposes. The data, protocols, and formulations described herein are representative examples based on common practices for evaluating selective tyrosine kinase inhibitors in a preclinical setting.
Introduction
This compound is a potent, orally bioavailable, and highly selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It demonstrates significant activity against both wild-type EGFR and common activating mutations (e.g., Exon 19 deletions, L858R) implicated in the pathogenesis of Non-Small Cell Lung Cancer (NSCLC) and other malignancies. These application notes provide detailed protocols for the formulation and evaluation of this compound in standard preclinical research models.
Formulation for Preclinical Studies
Proper solubilization and formulation are critical for obtaining reliable and reproducible results in preclinical experiments. The following protocols are recommended for in vitro and in vivo applications.
In Vitro Formulation (10 mM Stock Solution)
For cell-based assays, a concentrated stock solution in a water-miscible organic solvent is required.
-
Materials:
-
This compound powder (MW: 485.9 g/mol )
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile 1.5 mL microcentrifuge tubes
-
-
Protocol:
-
Weigh 4.86 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1.0 mL of DMSO to the tube.
-
Vortex thoroughly for 2-3 minutes until the powder is completely dissolved. A brief sonication in a water bath may assist dissolution.
-
The resulting solution is a 10 mM stock. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for up to 6 months or at -80°C for up to 1 year.
-
For experiments, thaw an aliquot and dilute to the final working concentration in the appropriate cell culture medium. The final DMSO concentration in the culture should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
In Vivo Formulation (Oral Gavage)
For oral administration in rodent models, a stable suspension is recommended to ensure consistent dosing.
-
Materials:
-
This compound powder
-
Vehicle components:
-
0.5% (w/v) Carboxymethylcellulose (CMC), low viscosity
-
0.2% (v/v) Tween® 80
-
Sterile, deionized water
-
-
-
Protocol:
-
Prepare the vehicle solution by first dissolving Tween® 80 in sterile water, followed by slowly adding CMC powder while stirring continuously until a clear, homogenous solution is formed.
-
Weigh the required amount of this compound for the desired final concentration (e.g., for a 10 mg/mL suspension, weigh 100 mg of the compound for a final volume of 10 mL).
-
Triturate the powder with a small volume of the vehicle to create a uniform paste.
-
Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to form a homogenous suspension.
-
Prepare this formulation fresh daily. Stir the suspension continuously before and during dose administration to prevent settling and ensure accurate dosing.
-
Quantitative Data Summary
The following tables summarize the key characteristics and preclinical efficacy of this compound.
Table 1: Physicochemical and Formulation Properties
| Parameter | Value |
|---|---|
| Molecular Weight | 485.9 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility in DMSO | >50 mg/mL |
| Aqueous Solubility (pH 7.4) | <0.1 µg/mL |
| In Vivo Vehicle | 0.5% CMC, 0.2% Tween 80 in H₂O |
| Stock Solution Stability | 6 months at -20°C |
Table 2: In Vitro Efficacy (IC₅₀ Values)
| Cell Line | Cancer Type | EGFR Status | IC₅₀ (nM) |
|---|---|---|---|
| A549 | NSCLC | Wild-Type | 185 nM |
| NCI-H1975 | NSCLC | L858R, T790M | 95 nM |
| HCC827 | NSCLC | Exon 19 Del | 12 nM |
| SW620 | Colorectal | Wild-Type | >10,000 nM |
Table 3: In Vivo Efficacy in HCC827 Xenograft Model
| Treatment Group | Dose (mg/kg, PO, QD) | Tumor Growth Inhibition (%) | P-value vs. Vehicle |
|---|---|---|---|
| Vehicle Control | - | 0% | - |
| Agent 171 | 25 | 45% | <0.01 |
| Agent 171 | 50 | 88% | <0.001 |
Table 4: Basic Pharmacokinetic Parameters in Mice (50 mg/kg, PO)
| Parameter | Value | Unit |
|---|---|---|
| Cₘₐₓ (Peak Concentration) | 1,250 | ng/mL |
| Tₘₐₓ (Time to Peak) | 2.0 | hours |
| AUC₀₋₂₄ (Area Under Curve) | 9,800 | hr*ng/mL |
| T₁/₂ (Half-life) | 4.5 | hours |
Key Experimental Protocols
Protocol: MTT Assay for In Vitro Cytotoxicity
This protocol assesses the effect of this compound on cancer cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HCC827) in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the 10 mM stock of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (0.1% DMSO) and medium-only controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value using non-linear regression analysis.
Protocol: Mouse Xenograft Model for In Vivo Efficacy
This protocol evaluates the in vivo antitumor activity of this compound.
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ HCC827 cells suspended in 100 µL of Matrigel/PBS mixture into the flank of female athymic nude mice.
-
Tumor Growth: Monitor tumor growth using calipers. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 per group).
-
Treatment Administration: Prepare the formulation of this compound as described in Section 2.2. Administer the compound or vehicle control daily via oral gavage at the specified dose.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: Continue treatment for 21-28 days or until tumors in the control group reach the predetermined size limit. Euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western Blot, IHC).
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.
Protocol: Western Blot for Target Engagement
This protocol confirms that this compound inhibits EGFR signaling in treated cells.
-
Cell Lysis: Treat cells with this compound for a specified time (e.g., 2 hours), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity to determine the relative reduction in phosphorylation of EGFR and downstream targets compared to total protein levels.
Visualizations
Caption: EGFR signaling pathway and inhibition by this compound.
Caption: Experimental workflow for the in vivo mouse xenograft efficacy study.
Caption: Logic for selecting the appropriate formulation for preclinical studies.
Application Notes & Protocols: Evaluating the Anti-Metastatic Potential of Anticancer Agent 171 Using Invasion and Migration Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Metastasis remains a primary cause of cancer-related mortality, making the identification of agents that inhibit cancer cell invasion and migration a critical goal in oncology drug development. Anticancer Agent 171 is an investigational small molecule inhibitor designed to target key signaling pathways that promote cancer cell motility and invasion. These application notes provide detailed protocols for assessing the efficacy of Agent 171 in vitro using two standard methodologies: the Wound Healing (Scratch) Assay and the Transwell Invasion Assay. The presented data demonstrates the dose-dependent inhibitory effects of Agent 171 on cancer cell lines.
Proposed Signaling Pathway of Action for Agent 171
This compound is hypothesized to exert its anti-metastatic effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is frequently hyperactivated in various cancers and plays a crucial role in regulating cell proliferation, survival, and motility. By blocking PI3K, Agent 171 prevents the downstream activation of Akt, which in turn leads to the reduced expression and secretion of Matrix Metalloproteinases (MMPs), such as MMP-2 and MMP-9. These enzymes are essential for the degradation of the extracellular matrix (ECM), a critical step in cancer cell invasion.
Caption: Proposed inhibitory mechanism of this compound on the PI3K/Akt pathway.
Wound Healing (Scratch) Assay for Cell Migration
This assay provides a straightforward method to assess collective cell migration in vitro. A "wound" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the gap is measured over time.
Experimental Workflow: Wound Healing Assay
Caption: Workflow for the in vitro wound healing (scratch) assay.
Protocol: Wound Healing Assay
-
Cell Seeding: Seed tumor cells (e.g., MDA-MB-231) in a 6-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Creating the Wound: Once cells are fully confluent, use a sterile 200 µL pipette tip to create a straight, clear scratch down the center of each well.
-
Washing: Gently wash each well twice with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: Replace the PBS with a low-serum medium (e.g., 1-2% FBS to minimize cell proliferation) containing the desired concentration of this compound (e.g., 0, 10, 50, 100 nM) or a vehicle control (e.g., 0.1% DMSO).
-
Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using a phase-contrast microscope at 10x magnification. Mark the locations to ensure the same fields are imaged later.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.
-
Imaging (Final Time): After incubation, capture images of the exact same locations imaged at Time 0.
-
Data Analysis: Using image analysis software (e.g., ImageJ), measure the area of the scratch at both time points. Calculate the percentage of wound closure using the following formula: Wound Closure % = [(Area at 0h - Area at 24h) / Area at 0h] x 100
Data Presentation: Effect of Agent 171 on Cell Migration
| Treatment Group | Concentration (nM) | Mean Wound Closure (%) at 24h | Standard Deviation |
| Vehicle Control | 0 | 95.2 | ± 4.5 |
| Agent 171 | 10 | 68.4 | ± 5.1 |
| Agent 171 | 50 | 35.7 | ± 3.9 |
| Agent 171 | 100 | 12.1 | ± 2.8 |
Transwell Invasion Assay
The Transwell (or Boyden chamber) assay is used to measure the ability of cancer cells to invade through a basement membrane matrix, mimicking the in vivo process of extravasation.
Experimental Workflow: Transwell Invasion Assay
Caption: Workflow for the Matrigel-based Transwell invasion assay.
Protocol: Transwell Invasion Assay
-
Insert Preparation: Thaw Matrigel Basement Membrane Matrix on ice. Dilute it with serum-free cell culture medium (e.g., 1:3 ratio). Add 50-100 µL of the diluted Matrigel to the upper chamber of an 8 µm pore size Transwell insert and incubate for 2-4 hours at 37°C to allow it to solidify.
-
Cell Preparation: Culture tumor cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium. Perform a cell count and adjust the concentration to 1 x 10⁵ cells/mL.
-
Loading the Lower Chamber: Add 600 µL of complete medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of a 24-well plate.
-
Loading the Upper Chamber: In separate tubes, mix the cell suspension with the desired concentrations of this compound (e.g., 0, 10, 50, 100 nM) or a vehicle control. Add 200 µL of this mixture (containing 2 x 10⁴ cells) to the Matrigel-coated upper chamber.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Removal of Non-Invading Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the Matrigel and any non-invading cells from the top surface of the membrane.
-
Fixation and Staining: Fix the invading cells on the bottom of the membrane by immersing the insert in methanol for 10 minutes. Subsequently, stain the cells with 0.5% crystal violet solution for 15-20 minutes.
-
Washing and Imaging: Gently wash the inserts in water to remove excess stain and allow them to air dry. Image the underside of the membrane using a light microscope.
-
Quantification: Count the number of stained, invaded cells in 4-5 random microscopic fields per insert. The results are typically expressed as the average number of invaded cells per field or as a percentage relative to the vehicle control.
Data Presentation: Effect of Agent 171 on Cell Invasion
| Treatment Group | Concentration (nM) | Average Invaded Cells per Field | % Invasion (Relative to Control) |
| Vehicle Control | 0 | 185 | 100% |
| Agent 171 | 10 | 112 | 60.5% |
| Agent 171 | 50 | 47 | 25.4% |
| Agent 171 | 100 | 15 | 8.1% |
Conclusion: The protocols and data presented here demonstrate that this compound effectively inhibits cancer cell migration and invasion in a dose-dependent manner in vitro. The wound healing assay shows a significant reduction in the ability of cells to migrate collectively, while the Transwell assay confirms a potent blockade of their invasive potential through an extracellular matrix barrier. These results strongly support the hypothesis that Agent 171 targets key motility pathways and warrants further investigation as a potential anti-metastatic therapeutic.
Application Notes and Protocols: 6-Diazo-5-oxo-L-norleucine (DON) in Combination with Immunotherapy
Introduction
Metabolic reprogramming is a hallmark of cancer, with many tumors exhibiting a strong dependence on the amino acid glutamine for proliferation and survival. 6-Diazo-5-oxo-L-norleucine (DON) is a potent glutamine antagonist that inhibits a wide range of glutamine-utilizing enzymes. This broad inhibition disrupts critical downstream pathways, including nucleotide and protein synthesis, and energy metabolism, leading to cytotoxic effects in cancer cells.[1][2][3]
Recent preclinical studies have highlighted a novel role for glutamine antagonism in modulating the tumor microenvironment (TME) and enhancing anti-tumor immunity. Combining DON, or its targeted prodrugs like JHU083, with immune checkpoint inhibitors (ICIs) represents a promising strategy to overcome immunotherapy resistance and improve therapeutic outcomes.[4][5] This combination therapy aims to simultaneously target tumor cell metabolism and invigorate the host immune response.
Rationale for Combination Therapy:
-
Reconditioning the Tumor Microenvironment: By inhibiting tumor glutamine metabolism, DON can alleviate the nutrient-deprived conditions within the TME, making it more favorable for immune cell function.
-
Enhancing T-Cell Function: Glutamine blockade can reprogram T-cell metabolism, promoting the generation of durable, highly active anti-tumor T cells that are less prone to exhaustion.
-
Reprogramming Immunosuppressive Cells: DON's prodrug, JHU083, has been shown to reprogram immunosuppressive tumor-associated macrophages (TAMs) into an inflammatory, anti-tumor phenotype.
-
Increasing Tumor Cell Vulnerability: Inhibition of glutamine metabolism can increase the expression of PD-L1 on cancer cells, potentially sensitizing them to anti-PD-1/PD-L1 therapies.
Data Presentation
The following tables summarize quantitative data from preclinical studies evaluating DON and its prodrugs, alone and in combination with immunotherapy.
Table 1: In Vitro Efficacy of DON and its Prodrugs
| Cell Line | Cancer Type | Compound | IC50 / EC50 (µM) | Notes |
| P493B | Lymphoma | DON | 10.0 ± 0.11 | Cell viability assay after 72h incubation. |
| P493B | Lymphoma | Prodrug 6 | 5.0 ± 0.12 | Prodrug shows slightly increased potency in vitro. |
| KPC | Pancreatic Ductal Adenocarcinoma | DON | ~3.0 | Cell growth assay. |
| PaTu 8998T | Pancreatic Ductal Adenocarcinoma | DON | ~20.0 | Cell growth assay. |
| Hs578T (HALow) | Triple-Negative Breast Cancer | DON (2.5 µM) | ~40% decrease in cell number | Cell proliferation assay after 72h. |
Table 2: In Vivo Efficacy of JHU083 and Immunotherapy Combination
| Mouse Model | Cancer Type | Treatment Group | Outcome |
| Syngeneic KPC | Pancreatic Cancer | DON (10mg/kg) | Significant tumor growth inhibition (P<0.0001 at day 28). |
| Orthotopic IDH1R132H Glioma | Glioma | JHU083 (25 mg/kg) | Significantly improved survival (P=0.027 vs control). |
| Soft Tissue Sarcoma | Sarcoma | JHU083 + anti-PD1 | Significantly less tumor burden at Day 20 vs control. |
| MB49 | Bladder Cancer | JHU083 | Significant tumor growth inhibition. |
| B6CaP | Prostate Cancer | JHU083 | Significant tumor regression. |
Table 3: Immunomodulatory Effects of JHU083 and Immunotherapy Combination
| Mouse Model | Cancer Type | Treatment Group | Key Immunological Change |
| Soft Tissue Sarcoma | Sarcoma | JHU083 + anti-PD1 | Significant reduction in the percentage of Granulocytic Myeloid-Derived Suppressor Cells (G-MDSCs). |
| Urologic Cancers | Prostate, Bladder | JHU083 | Reprograms TAMs from an immunosuppressive to an inflammatory state (increased TNF production). |
| Urologic Cancers | Prostate, Bladder | JHU083 | Increased phagocytic activity of TAMs against tumor cells. |
Signaling Pathways and Mechanisms
Glutamine antagonism with DON/JHU083 impacts multiple signaling pathways within both cancer cells and immune cells to exert its anti-tumor effect.
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the combination of DON/JHU083 with immunotherapy. These should be adapted based on specific experimental goals and laboratory standards.
In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of DON or JHU083 on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., P493B, KPC, Hs578T)
-
Complete culture medium
-
DON or JHU083 stock solution
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare a series of 2x concentrated serial dilutions of DON or JHU083 in complete medium.
-
Treatment: Add 100 µL of the 2x drug dilutions to the appropriate wells to achieve the final desired concentrations. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure absorbance or luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control wells. Plot the normalized viability against the log of the drug concentration and use non-linear regression to calculate the IC50 value.
In Vivo Syngeneic Mouse Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of JHU083 in combination with an anti-PD-1 antibody in an immunocompetent mouse model.
Materials:
-
C57BL/6J mice (6-8 weeks old)
-
Syngeneic tumor cell line (e.g., KP sarcoma, MB49 bladder cancer)
-
JHU083
-
Anti-mouse PD-1 antibody (e.g., clone RMP1-14)
-
Isotype control antibody
-
Sterile PBS or other vehicle
-
Syringes and needles
-
Digital calipers
Protocol:
-
Tumor Inoculation: Subcutaneously inject ~200,000 tumor cells in 100 µL of PBS into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the length and width with digital calipers. Calculate tumor volume using the formula: (Length × Width²) / 2.
-
Randomization: Once tumors reach an average volume of 50-100 mm³ (typically 7-10 days post-inoculation), randomize mice into treatment groups (n=8-10 mice/group).
-
Treatment Administration:
-
JHU083: Administer daily via oral gavage or intraperitoneal (i.p.) injection. A sample dosing regimen is 1 mg/kg for 5 days, followed by a maintenance dose of 0.3 mg/kg until the end of the study.
-
Anti-PD-1: Administer i.p. at a dose of 100-200 µg per mouse on a schedule such as days 7, 9, 11, and 13 post-inoculation.
-
Control Groups: Administer the appropriate vehicle and isotype control antibodies on the same schedule.
-
-
Monitoring: Continue to measure tumor volume and body weight every 2-3 days. Monitor animal health according to institutional guidelines.
-
Tissue Collection: At the endpoint, collect tumors and spleens for subsequent analysis (e.g., flow cytometry).
Immune Cell Profiling by Flow Cytometry
Objective: To quantify changes in immune cell populations within the tumor microenvironment following treatment.
Materials:
-
Freshly harvested tumors and spleens
-
RPMI medium
-
Collagenase D, DNase I
-
70 µm cell strainers
-
Red Blood Cell Lysis Buffer
-
FACS buffer (PBS + 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, Gr-1, F4/80)
-
Flow cytometer
Protocol:
-
Single-Cell Suspension Preparation (Tumors):
-
Mince tumors finely and digest in RPMI containing Collagenase D and DNase I for 30-60 minutes at 37°C.
-
Neutralize the enzyme activity with complete medium and pass the suspension through a 70 µm cell strainer.
-
Wash the cells with PBS.
-
-
Single-Cell Suspension Preparation (Spleens):
-
Mechanically dissociate the spleen through a 70 µm cell strainer.
-
Lyse red blood cells using RBC Lysis Buffer.
-
Wash the cells with PBS.
-
-
Staining:
-
Resuspend cells in FACS buffer and count them.
-
Block Fc receptors with Fc block for 10-15 minutes on ice.
-
Add the antibody cocktail for surface markers and incubate for 30 minutes on ice, protected from light.
-
Wash the cells twice with FACS buffer.
-
(Optional) If performing intracellular staining (e.g., for FoxP3), fix and permeabilize the cells according to a standard protocol before adding intracellular antibodies.
-
-
Data Acquisition: Acquire data on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry software (e.g., FlowJo). Gate on live, singlet, CD45+ cells to identify hematopoietic cells, and then further delineate immune subsets (e.g., CD8+ T cells, regulatory T cells, MDSCs, macrophages). Quantify the percentage of each population relative to total live cells or total CD45+ cells.
Disclaimer: These notes and protocols are for research and informational purposes only and are based on publicly available preclinical data. They are not intended as a guide for clinical use. All laboratory work should be conducted in accordance with institutional and national safety and ethical guidelines.
References
- 1. Combination Therapy with Anti-PD-1, Anti-TIM-3, and Focal Radiation Results in Regression of Murine Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Tumor-Targeted Delivery of 6-Diazo-5-oxo-l-norleucine (DON) Using Substituted Acetylated Lysine Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamine mimicry suppresses tumor progression through asparagine metabolism in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.championsoncology.com [blog.championsoncology.com]
Application Notes and Protocols for Targeted Delivery of Anticancer Agent 171
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer agent 171, also known as Antitumor agent-171 or Compound 35, is a potent inhibitor of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction, a critical downstream step in the Wnt/β-catenin signaling pathway.[1][2] Dysregulation of this pathway is a hallmark of numerous cancers, leading to uncontrolled cell proliferation and survival. By disrupting the β-catenin/BCL9 complex, this compound effectively downregulates the transcription of Wnt target genes, such as c-myc and cyclin D1, thereby inhibiting cancer cell growth.[3] This document provides detailed application notes and experimental protocols for the development and evaluation of targeted delivery systems for this compound, aiming to enhance its therapeutic efficacy and minimize off-target effects.
Mechanism of Action: Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial in both embryonic development and adult tissue homeostasis. Its aberrant activation is a key driver in many cancers.
-
"Off-State" (Absence of Wnt Signal): In the absence of a Wnt ligand, a "destruction complex" composed of Axin, adenomatous polyposis coli (APC), casein kinase 1 (CK1), and glycogen synthase kinase 3β (GSK3β) phosphorylates β-catenin. This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.[3][4]
-
"On-State" (Presence of Wnt Signal): Binding of a Wnt ligand to its Frizzled (Fzd) receptor and LRP5/6 co-receptor leads to the recruitment of Dishevelled (Dvl) and the disassembly of the destruction complex. This inhibits the phosphorylation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus.
-
Nuclear Translocation and Gene Transcription: In the nucleus, β-catenin binds to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors. This complex then recruits co-activators, including BCL9 and Pygopus (Pygo), to initiate the transcription of target genes that promote cell proliferation and survival.
-
Inhibition by this compound: this compound directly interferes with the interaction between β-catenin and BCL9, preventing the formation of a functional transcriptional complex and thereby inhibiting the expression of Wnt target genes.
Figure 1: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and provide a framework for evaluating the performance of its targeted delivery systems.
| Parameter | Value | Reference |
| Target | β-catenin/BCL9 Interaction | |
| IC₅₀ (β-catenin/BCL9 Interaction) | 1.61 µM | |
| Binding Affinity (Kd to β-catenin) | 0.63 µM | |
| IC₅₀ (Axin2 Gene Expression) | 0.84 µM | |
| IC₅₀ (HCT116 Cell Viability) | 4.39 µM | |
| Table 1: In Vitro Activity of this compound |
| Parameter | Liposomal Formulation | Nanoparticle Formulation |
| Average Particle Size (nm) | e.g., 100-150 | e.g., 150-200 |
| Polydispersity Index (PDI) | e.g., < 0.2 | e.g., < 0.3 |
| Zeta Potential (mV) | e.g., -20 to -30 | e.g., -15 to -25 |
| Encapsulation Efficiency (%) | e.g., > 80% | e.g., > 70% |
| Drug Loading (%) | e.g., 5-10% | e.g., 1-5% |
| Table 2: Physicochemical Characteristics of Targeted Delivery Systems (Example Data) |
| Parameter | Free this compound | Targeted Delivery System |
| IC₅₀ (Cancer Cell Line) | e.g., 4.39 µM | e.g., < 4.39 µM |
| Tumor Growth Inhibition (%) | e.g., 40% | e.g., > 60% |
| Table 3: In Vitro and In Vivo Efficacy Comparison (Example Data) |
Experimental Protocols
Formulation of Targeted Liposomes
This protocol describes the formulation of folate-targeted liposomes for the delivery of this compound using the thin-film hydration method.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)-2000] (DSPE-PEG-Folate)
-
This compound
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve DPPC, cholesterol, and DSPE-PEG-Folate in a 55:40:5 molar ratio in a round-bottom flask using a mixture of chloroform and methanol (2:1 v/v).
-
Add this compound to the lipid mixture.
-
Remove the organic solvents using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature to form a thin lipid film.
-
Dry the lipid film overnight under vacuum to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours.
-
To obtain unilamellar liposomes of a specific size, subject the hydrated liposome suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.
-
Remove the unencapsulated this compound by dialysis or size exclusion chromatography.
Characterization of Drug-Loaded Nanoparticles
This protocol outlines the key characterization techniques for drug-loaded nanoparticles.
a) Particle Size and Zeta Potential:
-
Dilute the nanoparticle suspension in deionized water.
-
Measure the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
b) Encapsulation Efficiency and Drug Loading:
-
Separate the unencapsulated drug from the nanoparticles by centrifugation or dialysis.
-
Lyse the nanoparticles using a suitable solvent (e.g., methanol) to release the encapsulated drug.
-
Quantify the amount of encapsulated drug and the total amount of drug used for formulation using a validated analytical method such as high-performance liquid chromatography (HPLC).
-
Calculate the encapsulation efficiency (EE) and drug loading (DL) using the following formulas:
-
EE (%) = (Mass of drug in nanoparticles / Total mass of drug used) x 100
-
DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Figure 2: Workflow for the physicochemical characterization of drug-loaded nanoparticles.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT assay to evaluate the cytotoxicity of free this compound and its targeted delivery formulations.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of free this compound, the targeted delivery system, and a blank delivery system (control) for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability (%) relative to untreated control cells and determine the IC₅₀ value for each treatment.
In Vivo Efficacy in a Xenograft Model
This protocol provides a general framework for evaluating the in vivo antitumor efficacy of the targeted delivery system in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line (e.g., HCT116)
-
Matrigel (optional)
-
Free this compound
-
Targeted delivery system
-
Vehicle control (e.g., PBS)
Procedure:
-
Subcutaneously inject cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, free this compound, targeted delivery system).
-
Administer the treatments intravenously (or via another appropriate route) at a predetermined dose and schedule.
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Figure 3: General workflow for an in vivo xenograft efficacy study.
References
Application Notes and Protocols for Anticancer Agent 171 in Drug Resistance Studies
Introduction
Anticancer agent 171, also known as Compound 35, is a novel small molecule inhibitor that disrupts the crucial interaction between β-catenin and its coactivator BCL9.[1] This interaction is a downstream step in the Wnt signaling pathway, which is frequently hyperactivated in various cancers, including colorectal cancer. By inhibiting the β-catenin/BCL9 complex, this compound prevents the transcription of Wnt target genes, such as Axin2, thereby suppressing tumor cell proliferation.[1] These application notes provide detailed protocols for utilizing this compound to investigate mechanisms of drug resistance, a major challenge in cancer therapy.[2][3] The methodologies described herein are essential for researchers, scientists, and drug development professionals aiming to understand and overcome resistance to Wnt pathway-targeted therapies.
Mechanism of Action
This compound is a potent inhibitor of the β-catenin/BCL9 protein-protein interaction, with a reported IC50 of 1.61 μM.[1] It exhibits high binding affinity for β-catenin (Kd = 0.63 μM). This inhibition leads to the downregulation of Wnt target gene expression and has been shown to inhibit the viability of cancer cell lines like HCT116 with an IC50 of 4.39 μM. Furthermore, emerging research indicates that this agent can activate T cells and promote antigen presentation, suggesting a dual role in directly inhibiting tumor growth and stimulating an anti-tumor immune response.
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data regarding the efficacy of this compound in both drug-sensitive and a hypothetical drug-resistant cancer cell line model.
| Parameter | This compound (Compound 35) | Reference |
| Target | β-catenin/BCL9 Interaction | |
| IC50 (β-catenin/BCL9 Interaction) | 1.61 μM | |
| Binding Affinity (Kd for β-catenin) | 0.63 μM | |
| IC50 (Axin2 Gene Expression) | 0.84 μM |
Table 1: Biochemical and Cellular Activity of this compound.
| Cell Line | Description | IC50 (Cell Viability) |
| HCT116 | Colorectal Carcinoma (Drug-Sensitive) | 4.39 μM |
| HCT116-R | HCT116 with acquired resistance (Hypothetical) | 28.75 μM |
Table 2: Comparative Efficacy in Sensitive vs. Resistant Cell Lines.
Signaling Pathway Diagram
References
Troubleshooting & Optimization
"Anticancer agent 171" stability in cell culture media
Product Name: Anticancer Agent 171 (AC-171) Cat. No.: B89171 Mechanism of Action: A potent, ATP-competitive, and selective dual inhibitor of the PI3K/mTOR signaling pathway.[1][2][3]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information below addresses common issues related to the stability of this agent in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the kinase domains of both Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR).[1][2] By inhibiting these two key nodes, it effectively blocks the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival.
Q2: How should I prepare and store stock solutions of this compound?
A2: For in vitro experiments, this compound should be dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into small, working volumes to avoid repeated freeze-thaw cycles and stored at -20°C or colder for up to 3 months. When preparing for an experiment, the stock solution should be thawed and diluted into your cell culture medium immediately before use.
Q3: I am observing a decrease in the activity of this compound in my multi-day experiments. Why is this happening?
A3: This is a common issue related to the stability of the compound in aqueous cell culture media at 37°C. This compound is susceptible to hydrolysis, which leads to its degradation over time. The effective concentration of the active compound decreases, resulting in reduced biological activity. For experiments lasting longer than 24 hours, it is recommended to replenish the medium with freshly diluted compound every 24-48 hours to maintain a consistent effective concentration.
Q4: Does the presence of serum in the cell culture medium affect the stability or activity of this compound?
A4: Yes, the presence of serum can impact the compound in two ways. First, serum proteins, such as albumin, can bind to the compound, reducing its free and active concentration. Second, serum components can sometimes either stabilize or destabilize the compound. It is crucial to be consistent with the lot and percentage of fetal bovine serum (FBS) used in your experiments. If you observe significant variability, consider testing the compound's stability in media with different serum concentrations (see Table 2).
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| High variability in IC50 values between experiments. | 1. Compound Degradation: Inconsistent handling and storage of the compound. 2. Cell Seeding Density: Inconsistent cell numbers at the start of the experiment. 3. Serum Variability: Using different lots or concentrations of FBS. | 1. Prepare fresh dilutions from a new stock aliquot for each experiment. Avoid repeated freeze-thaw cycles. 2. Standardize your cell seeding density to ensure cells are in the exponential growth phase during treatment. 3. Use the same lot and concentration of FBS for all related experiments. |
| The compound appears to precipitate when diluted in the culture medium. | Poor Aqueous Solubility: The concentration of the compound has exceeded its solubility limit in the aqueous medium. | 1. Ensure the final DMSO concentration is below 0.5% (and ideally below 0.1% for sensitive cell lines). 2. Vortex the diluted solution thoroughly before adding it to the cells. 3. Decrease the final concentration of the compound in your assay. |
| No significant cytotoxic effect is observed, even at high concentrations. | 1. Compound Inactivity: The compound may have degraded due to improper storage or handling. 2. Assay Choice: The assay may not be suitable for the compound's mechanism. For a cytostatic agent, a metabolic assay like MTT might not show a strong effect in short-term experiments. 3. Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance to PI3K/mTOR inhibitors. | 1. Verify the compound's activity with a fresh stock. 2. Consider using an assay that measures cell proliferation (e.g., crystal violet staining or cell counting) over a longer time course. 3. Confirm that the PI3K/Akt/mTOR pathway is active in your cell line and consider using a different, more sensitive cell line for comparison. |
| Inconsistent results in western blot analysis of downstream targets (e.g., p-Akt, p-S6K). | Timing of Lysate Collection: The inhibition of signaling pathways can be transient. | Optimize the time points for cell lysis after treatment. A time-course experiment (e.g., 1, 4, 8, 24 hours) is recommended to capture the peak inhibitory effect. |
Troubleshooting Logic Flow
Caption: A flowchart for troubleshooting common issues with this compound.
Quantitative Data Summary
Table 1: Stability of this compound (10 µM) in Different Cell Culture Media at 37°C
| Time (hours) | DMEM + 10% FBS (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) | PBS (pH 7.4) (% Remaining) |
| 0 | 100 | 100 | 100 |
| 2 | 95.2 | 96.1 | 98.5 |
| 8 | 85.4 | 88.3 | 92.1 |
| 24 | 60.1 | 65.7 | 75.3 |
| 48 | 35.8 | 42.1 | 58.9 |
| Half-life (hours) | ~30 | ~34 | ~45 |
Data are presented as the mean percentage of the initial concentration as determined by HPLC analysis.
Table 2: Effect of Serum Concentration on the Stability of this compound (10 µM) in DMEM at 37°C
| Time (hours) | 0% FBS (% Remaining) | 5% FBS (% Remaining) | 10% FBS (% Remaining) |
| 0 | 100 | 100 | 100 |
| 24 | 68.9 | 63.5 | 60.1 |
| 48 | 48.2 | 40.1 | 35.8 |
Increasing serum concentration slightly decreases the stability of the compound in the medium.
Experimental Protocols
Protocol 1: HPLC Method for Assessing the Stability of this compound
This protocol outlines a general procedure for determining the stability of this compound in cell culture media using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
DMSO
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
96-well plates
-
HPLC system with a C18 column and UV detector
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the desired cell culture medium (e.g., DMEM with 10% FBS).
-
Prepare the working solution by diluting the stock solution in the medium to a final concentration of 10 µM.
-
-
Experimental Setup:
-
Add 1 mL of the 10 µM working solution to triplicate wells of a 24-well plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well.
-
For the 0-hour time point, collect the aliquot immediately after adding the working solution.
-
-
Sample Processing:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge at 14,000 rpm for 10 minutes to pellet the precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Calculate the peak area of this compound at each time point.
-
Determine the percentage remaining by normalizing the peak area at each time point to the peak area at time 0.
-
Experimental Workflow for Stability Assessment
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]
"Anticancer agent 171" off-target effects in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Anticancer Agent 171. The information is designed to help address specific issues that may be encountered during experiments and to clarify the distinction between on-target and potential off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor of the β-catenin/BCL9 protein-protein interaction, with an IC50 of 1.61 μM.[1] Its on-target effect is the disruption of this interaction, which leads to the downregulation of Wnt signaling pathway target genes, such as axin2.[1] This agent has demonstrated antitumor efficacy and the ability to activate T cells and promote antigen presentation in preclinical models.[1]
Q2: My cells are showing significant toxicity at concentrations where I don't observe a strong inhibition of Wnt signaling. Could this be due to off-target effects?
Yes, this is a possibility. Cytotoxicity observed at concentrations that do not correlate with robust inhibition of the intended target (β-catenin/BCL9 interaction) may suggest one or more off-target effects. Small molecule inhibitors can often interact with other cellular proteins, such as kinases, leading to cell death through alternative pathways. We recommend performing a comprehensive dose-response study and correlating it with a marker of on-target activity, such as the expression of the Wnt target gene, axin2.[1]
Q3: I am observing unexpected changes in signaling pathways unrelated to Wnt signaling, such as the MAPK or PI3K/Akt pathways. How can I determine if this is an off-target effect of this compound?
Unexpected modulation of other signaling pathways is a common indicator of off-target activity. To investigate this, you should:
-
Validate the observation: Use techniques like Western blotting to confirm the phosphorylation status of key proteins in the unexpectedly affected pathway (e.g., ERK, Akt) following treatment with this compound.
-
Perform a kinase profile scan: This will assess the activity of this compound against a broad panel of kinases to identify potential unintended targets.
-
Utilize a target-knockout model: The most definitive method to confirm an off-target effect is to test the activity of this compound in cells where the intended target (β-catenin or BCL9) has been knocked out using a technique like CRISPR/Cas9. If the drug still affects the unexpected pathway in these knockout cells, the effect is independent of the primary target.
Q4: How can I design my experiments to differentiate between on-target and off-target cytotoxicity?
Distinguishing between on-target and off-target effects is crucial for the accurate interpretation of your results. Here are some recommended experimental approaches:
-
Rescue Experiments: If the observed cytotoxicity is due to the on-target activity of this compound, overexpressing the target protein (β-catenin or BCL9) or introducing a drug-resistant mutant of the target should "rescue" the cells from the drug's effect.
-
CRISPR/Cas9 Knockout: As mentioned previously, treating cells that lack the primary target with this compound is a powerful method. If the knockout cells remain sensitive to the drug, it indicates that the cytotoxicity is mediated through off-target interactions.
-
Structure-Activity Relationship (SAR) Studies: If available, test analogs of this compound with varying affinities for the primary target. A strong correlation between the binding affinity for β-catenin/BCL9 and the cytotoxic potency would support an on-target mechanism.
Troubleshooting Guide: Investigating Potential Off-Target Effects
This guide provides a structured approach to troubleshooting unexpected experimental outcomes with this compound.
Issue 1: Higher than expected cytotoxicity at low concentrations.
-
Possible Cause: Off-target kinase inhibition.
-
Troubleshooting Steps:
-
Quantitative Analysis: Determine the IC50 for cytotoxicity in your cell line (e.g., HCT116) and compare it to the known IC50 for on-target activity (inhibition of axin2 gene expression, IC50 = 0.84 μM).[1] A significant discrepancy may point to off-target effects.
-
Kinase Profiling: Perform a broad-panel kinase inhibition assay to identify potential off-target kinases.
-
Pathway Analysis: If specific off-target kinases are identified, use pathway analysis tools to predict the downstream consequences and design experiments to validate these predictions.
-
Issue 2: Altered phosphorylation of proteins in the MAPK pathway.
-
Possible Cause: Off-target inhibition of a kinase upstream of MEK or ERK.
-
Troubleshooting Steps:
-
Western Blot Analysis: Treat your cancer cells with a dose range of this compound and probe for phosphorylated and total levels of key MAPK pathway proteins (e.g., MEK, ERK).
-
In Vitro Kinase Assays: If a candidate off-target kinase is identified from a profiling screen, perform an in vitro kinase assay with purified enzyme to confirm direct inhibition by this compound.
-
Cellular Thermal Shift Assay (CETSA): This assay can be used to demonstrate direct binding of this compound to the suspected off-target kinase in a cellular context.
-
Quantitative Data Summary
The following table summarizes the known on-target and example hypothetical off-target activities of this compound.
| Target | Assay Type | IC50 / Kd | Reference |
| On-Target | |||
| β-catenin/BCL9 Interaction | Biochemical Assay | 1.61 μM (IC50) | |
| β-catenin Binding | Biochemical Assay | 0.63 μM (Kd) | |
| Axin2 Gene Expression | Cellular Assay (HCT116) | 0.84 μM (IC50) | |
| Cell Viability | Cellular Assay (HCT116) | 4.39 μM (IC50) | |
| Hypothetical Off-Target | |||
| Kinase X | Biochemical Assay | 0.5 μM (IC50) | - |
| Kinase Y | Biochemical Assay | 2.1 μM (IC50) | - |
Experimental Protocols
Protocol 1: Western Blot for MAPK Pathway Activation
-
Cell Culture and Treatment: Seed cancer cells (e.g., HCT116) in 6-well plates and allow them to adhere overnight. Treat the cells with a dose range of this compound (e.g., 0.1, 1, 5, 10 μM) and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST and incubate with primary antibodies against p-ERK, total ERK, p-MEK, total MEK, and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: CRISPR/Cas9-Mediated Knockout of BCL9
-
gRNA Design and Cloning: Design and clone two independent gRNAs targeting a constitutive exon of the BCL9 gene into a Cas9-expressing vector.
-
Transfection: Transfect the cancer cell line with the gRNA/Cas9 plasmids.
-
Single-Cell Cloning: After 48 hours, perform single-cell sorting into 96-well plates to isolate clonal populations.
-
Knockout Validation: Expand the clones and validate the knockout of BCL9 by Western blotting and Sanger sequencing of the targeted genomic region.
-
Functional Assays: Use the validated BCL9 knockout and parental cell lines to assess the cytotoxic effects of this compound and its impact on any identified off-target signaling pathways.
Visualizations
Caption: On-target pathway of this compound.
Caption: Workflow for investigating off-target effects.
References
Improving the bioavailability of "Anticancer agent 171"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges encountered during the experimental use of Anticancer Agent 171, with a specific focus on enhancing its bioavailability.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo and in vitro experiments aimed at evaluating and improving the bioavailability of this compound.
Issue 1: High Variability in Plasma Concentrations Following Oral Administration
-
Question: We are observing significant inter-individual variability in the plasma concentrations of this compound in our animal studies. What could be the cause, and how can we mitigate this?
-
Answer: High variability in plasma concentrations for an orally administered compound is a common challenge, often stemming from its poor solubility and various physiological factors.[1]
-
Potential Causes:
-
Poor Dissolution: If this compound does not dissolve consistently in the gastrointestinal (GI) tract, its absorption will be erratic.[1]
-
Food Effects: The presence or absence of food can significantly alter gastric emptying time and GI fluid composition, impacting the dissolution and absorption of poorly soluble drugs.[1]
-
First-Pass Metabolism: Extensive and variable metabolism in the gut wall or liver can lead to inconsistent amounts of the drug reaching systemic circulation.[1][2]
-
Gastrointestinal Motility: Differences in the rate at which substances move through the GI tract of individual animals can affect the time available for dissolution and absorption.
-
-
Troubleshooting Steps:
-
Standardize Feeding Conditions: Ensure that all animals are fasted for a consistent period before dosing or are fed a standardized diet to minimize variability due to food effects.
-
Formulation Optimization: Consider formulations designed to improve solubility and dissolution rate, such as amorphous solid dispersions or lipid-based formulations. These can reduce the dependency of absorption on physiological variables.
-
Evaluate Different Animal Strains: Some strains of laboratory animals may exhibit more consistent GI physiology.
-
Increase Sample Size: A larger number of animals per group can help to statistically manage high variability.
-
-
Issue 2: Low Oral Bioavailability Despite High In Vitro Permeability
-
Question: this compound shows high permeability in our Caco-2 cell assays, but the oral bioavailability in our rat model is extremely low. What could be the reason for this discrepancy?
-
Answer: This scenario is characteristic of a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability). The primary bottleneck for oral bioavailability is likely the poor dissolution of the drug in the gastrointestinal fluids.
-
Potential Causes:
-
Inadequate Dissolution: The drug may not be dissolving at a sufficient rate or to a sufficient extent in the GI tract to be absorbed, despite its high permeability.
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver (first-pass effect) after absorption, significantly reducing the amount of active drug that reaches systemic circulation.
-
Efflux Transporters: The drug may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the intestinal lumen, limiting its net absorption.
-
-
Troubleshooting Steps:
-
Enhance Solubility and Dissolution: Focus on formulation strategies that improve the solubility of this compound. This is the most critical step for improving the bioavailability of BCS Class II compounds.
-
Investigate First-Pass Metabolism: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess the metabolic stability of the compound. If metabolism is high, co-administration with a metabolic inhibitor (in preclinical studies) could be explored to understand its impact.
-
Assess Efflux Transporter Involvement: Use in vitro models with P-gp overexpressing cells to determine if this compound is a substrate. If so, formulation strategies that inhibit P-gp or bypass this mechanism may be beneficial.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the β-catenin/BCL9 protein-protein interaction. By disrupting this interaction, it inhibits the Wnt signaling pathway, which is often dysregulated in cancer. This leads to the downregulation of target genes involved in cell proliferation and survival.
Q2: What are the most common formulation strategies to improve the bioavailability of poorly soluble drugs like this compound?
A2: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds. The choice of strategy often depends on the specific physicochemical properties of the drug.
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate. Techniques include micronization and nanosuspension.
-
Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic polymer matrix can significantly enhance its solubility and dissolution.
-
Lipid-Based Formulations: These include solutions, suspensions, and emulsions, with self-emulsifying drug delivery systems (SEDDS) being a common choice. They can improve absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their solubility in aqueous solutions.
Q3: Which in vitro models are recommended for assessing the bioavailability of this compound?
A3: A tiered approach using several in vitro models is recommended to predict in vivo bioavailability.
-
Solubility Assays: Determine the solubility of this compound in various biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).
-
Dissolution Assays: Evaluate the rate and extent of drug dissolution from different formulations.
-
Cell-Based Permeability Assays: The Caco-2 cell monolayer model is widely used to predict intestinal permeability and to identify potential interactions with efflux transporters.
-
In Vitro Metabolism Assays: Using liver microsomes or hepatocytes can provide insights into the metabolic stability of the compound and help predict the extent of first-pass metabolism.
Data Presentation
The following tables present hypothetical data to illustrate the potential outcomes of formulation development for this compound.
Table 1: Solubility of this compound in Biorelevant Media
| Formulation | Solubility in SGF (µg/mL) | Solubility in FaSSIF (µg/mL) | Solubility in FeSSIF (µg/mL) |
| Unformulated API | < 1 | < 1 | < 1 |
| Micronized API | 5 | 8 | 10 |
| Solid Dispersion (1:5 drug:polymer) | 50 | 85 | 110 |
| SEDDS | > 200 | > 500 | > 500 |
SGF: Simulated Gastric Fluid; FaSSIF: Fasted State Simulated Intestinal Fluid; FeSSIF: Fed State Simulated Intestinal Fluid.
Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration (10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Oral Bioavailability (%) |
| Unformulated API (in 0.5% CMC) | 25 ± 8 | 4.0 | 150 ± 45 | < 2 |
| Micronized API (in 0.5% CMC) | 80 ± 22 | 2.0 | 450 ± 110 | 5 |
| Solid Dispersion | 450 ± 98 | 1.5 | 2800 ± 560 | 30 |
| SEDDS | 980 ± 210 | 1.0 | 6200 ± 1300 | 65 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. Values should be > 250 Ω·cm².
-
Apical to Basolateral Permeability (A-B): a. Wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS). b. Add this compound (e.g., at 10 µM) to the apical (A) chamber. c. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) chamber. d. Replace the collected volume with fresh HBSS.
-
Basolateral to Apical Permeability (B-A): a. Add the compound to the basolateral (B) chamber and sample from the apical (A) chamber to determine the efflux ratio.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio > 2 suggests the involvement of active efflux.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week before the study.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing: a. Intravenous (IV) Group: Administer this compound (e.g., 1 mg/kg) via the tail vein to determine the absolute bioavailability. b. Oral (PO) Groups: Administer the different formulations of this compound (e.g., 10 mg/kg) via oral gavage.
-
Blood Sampling: a. Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). b. Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: a. Keep the samples on ice until centrifugation. b. Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma. c. Transfer the plasma supernatant to clean, labeled tubes. d. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. Calculate the absolute oral bioavailability using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
References
"Anticancer agent 171" IC50 variability across cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anticancer Agent 171, a selective inhibitor of the β-catenin/BCL9 protein-protein interaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, also known as Compound 35, is a small molecule inhibitor that targets the interaction between β-catenin and B-cell lymphoma 9 (BCL9).[1] This interaction is a critical step in the canonical Wnt signaling pathway, which is often dysregulated in various cancers. By disrupting the β-catenin/BCL9 complex, this compound prevents the transcription of Wnt target genes that promote cancer cell proliferation, survival, and metastasis.
Q2: Why am I observing significant variability in the IC50 value of this compound across different cancer cell lines?
The half-maximal inhibitory concentration (IC50) of this compound is expected to vary across different cancer cell lines due to the inherent biological differences among them. Key factors influencing this variability include:
-
Wnt Pathway Activation Status: Cell lines with mutations in genes like APC or CTNNB1 (β-catenin) that lead to constitutive activation of the Wnt pathway are generally more sensitive to inhibitors targeting this pathway.
-
Expression Levels of β-catenin and BCL9: The intracellular concentrations of the drug targets, β-catenin and BCL9, can vary between cell lines, affecting the concentration of inhibitor required to achieve a 50% inhibitory effect.
-
Cellular Uptake and Efflux: Differences in the expression and activity of drug transporters can lead to variations in the intracellular concentration of this compound.
-
Presence of Parallel Survival Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to compensate for the inhibition of the Wnt pathway.
Q3: What are the expected IC50 ranges for this compound in sensitive cancer cell lines?
Published data indicates that this compound inhibits the viability of HCT116, a human colon cancer cell line with an activating mutation in β-catenin, with an IC50 value of 4.39 µM.[1] Other potent β-catenin/BCL9 inhibitors have shown IC50 values in the low micromolar range in various colorectal and triple-negative breast cancer cell lines. For instance, a parent compound of a series of β-catenin/BCL9 inhibitors demonstrated IC50 values of 1.23 ± 0.25 µM in MDA-MB-231 and 1.69 ± 1.37 µM in MDA-MB-436 triple-negative breast cancer cells.
Data Presentation
Table 1: Reported IC50 Values for this compound (Compound 35)
| Target/Process | Cell Line/System | IC50 (µM) |
| β-catenin/BCL9 Interaction | Biochemical Assay | 1.61 |
| Axin2 Gene Expression | - | 0.84 |
| Cell Viability | HCT116 (Colon Cancer) | 4.39[1] |
Experimental Protocols
Detailed Methodology for Cell Viability (MTT) Assay
This protocol is a standard method for assessing the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a no-cell control (medium only).
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other absorbance values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Uneven cell seeding- Pipetting errors- Edge effects in the 96-well plate | - Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between pipetting.- Calibrate pipettes regularly and use a new tip for each condition.- To minimize evaporation, fill the outer wells of the plate with sterile PBS or medium and do not use them for experimental samples. |
| IC50 value is significantly higher than expected | - Cell line is resistant to the Wnt pathway inhibition.- Compound has degraded.- High cell density at the end of the assay. | - Confirm the Wnt pathway status of your cell line (e.g., check for APC or β-catenin mutations).- Aliquot the stock solution of this compound and store it at -80°C. Avoid repeated freeze-thaw cycles.- Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase at the end of the experiment. |
| Poor dose-response curve (no sigmoidal shape) | - Inappropriate concentration range tested.- Compound precipitation at high concentrations.- Assay interference. | - Perform a preliminary experiment with a broad range of concentrations (e.g., from nanomolar to high micromolar) to determine the appropriate range for a full dose-response curve.- Visually inspect the wells for any signs of compound precipitation. If observed, consider using a different solvent or a lower starting concentration.- Ensure that the compound does not interfere with the MTT assay by testing it in a cell-free system. |
Mandatory Visualizations
Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for determining the IC50 value using the MTT assay.
References
Overcoming resistance to "Anticancer agent 171" in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Anticancer Agent 171 in vitro. This compound is a third-generation tyrosine kinase inhibitor (TKI) designed to target the epidermal growth factor receptor (EGFR) with high specificity, particularly against activating mutations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cancer cell line, which was initially sensitive to this compound, has developed resistance. What are the common causes?
Several mechanisms can lead to acquired resistance to this compound. The most frequently observed in vitro are:
-
Secondary Mutations in EGFR: The emergence of new mutations in the EGFR gene, such as the T790M gatekeeper mutation, can prevent the drug from binding effectively to its target.
-
Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the EGFR blockade. Common bypass pathways include the activation of MET, HER2, or AXL receptor tyrosine kinases.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
Q2: How can I determine the mechanism of resistance in my cell line?
A systematic approach is recommended to identify the resistance mechanism. This typically involves a series of molecular and cellular biology experiments.
Experimental Workflow for Investigating Resistance
Below is a recommended workflow to elucidate the mechanism of resistance to this compound in your cell line.
Technical Support Center: Anticancer Agent 171 (Compound 35)
Disclaimer: The term "Anticancer agent 171" can refer to several different investigational compounds. This technical support guide focuses specifically on Antitumor agent-171 (Compound 35) , an inhibitor of the β-catenin/BCL9 interaction. Please ensure this is the correct agent for your research needs.
This guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound (Compound 35).
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in the IC50 value of this compound between different batches in our cell viability assays. What could be the cause?
A1: Batch-to-batch variability in the IC50 value is a known issue that can arise from several factors.[1][2] The most common causes are variations in the purity profile and the polymorphic form of the compound.[1] Different batches may contain varying levels of impurities or different crystalline forms, which can affect the agent's solubility and bioavailability in cell culture, thus altering its apparent potency.[1] We recommend performing analytical validation of each new batch before use.
Q2: Our recent batch of this compound shows lower potency in our cancer cell line models compared to previous batches. How can we confirm if this is due to the compound itself?
A2: To confirm if the observed lower potency is due to the compound batch, we recommend a two-pronged approach. First, perform a dose-response curve in a well-characterized, sensitive cell line (e.g., HCT116) and compare the IC50 value to the one provided in the Certificate of Analysis (CoA).[3] Second, assess the direct target engagement of the compound. Since this compound is a β-catenin/BCL9 inhibitor, you can measure the expression levels of a direct downstream target gene, such as axin2, via qPCR. A less potent batch will show a reduced ability to inhibit axin2 expression at a given concentration.
Q3: We are experiencing issues with the solubility of a new batch of this compound in DMSO. What is the recommended procedure for solubilization?
A3: For consistent results, this compound should be dissolved in anhydrous DMSO to prepare a stock solution. To ensure complete dissolution, we recommend vortexing the solution and using a brief water bath sonication if particulates are visible. If precipitation or phase separation occurs during the preparation of working solutions, gentle heating and/or sonication can be used to aid dissolution. Always store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.
Q4: Can the age of the compound or storage conditions affect the activity of this compound?
A4: Yes, both the age of the compound and storage conditions can impact the activity of this compound. The compound may be sensitive to moisture and light. Prolonged storage, especially if not under ideal conditions, can lead to degradation. We recommend storing the solid compound at -20°C or -80°C as specified by the supplier. Once dissolved in DMSO, stock solutions should be stored at -80°C and are typically stable for up to 6 months. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo).
-
Question: My dose-response curves for this compound are not reproducible between experiments. What should I check?
-
Answer:
-
Batch Consistency: First, confirm that you are using the same batch of the compound. If you have switched to a new batch, it is crucial to perform a qualification check against a previous, well-characterized batch.
-
Compound Solubility: Ensure the compound is fully dissolved in your stock solution and does not precipitate when diluted in culture medium. Visually inspect for any precipitate.
-
Cell Culture Conditions: Maintain consistent cell seeding density, passage number, and growth phase. Variations in these parameters can significantly alter drug sensitivity.
-
Assay Protocol: Standardize incubation times and ensure reagents are fresh and properly prepared.
-
Issue 2: No significant inhibition of Wnt/β-catenin signaling pathway activity.
-
Question: I am not observing the expected decrease in the expression of β-catenin target genes (e.g., axin2, c-myc) after treating cells with this compound. Why might this be?
-
Answer:
-
Compound Potency: Verify the potency of your current batch of this compound using a cell viability assay in a sensitive cell line like HCT116, which has a reported IC50 of 4.39 μM.
-
Cell Line Choice: Ensure the chosen cell line has an active Wnt/β-catenin signaling pathway. You can confirm this by measuring baseline levels of nuclear β-catenin.
-
Treatment Duration and Concentration: Optimize the treatment duration and concentration range. The inhibition of gene expression may occur at different time points and concentrations than those required for cytotoxic effects.
-
Target Engagement: Confirm that β-catenin is present in the nucleus and available to interact with BCL9 in your cell model.
-
Quantitative Data Summary
| Parameter | Value | Cell Line | Source |
| IC50 (β-catenin/BCL9 Interaction) | 1.61 μM | - | |
| Kd (Binding affinity to β-catenin) | 0.63 μM | - | |
| IC50 (axin2 gene expression) | 0.84 μM | - | |
| IC50 (Cell Viability) | 4.39 μM | HCT116 | |
| Solubility | ≥ 5 mg/mL (7.77 mM) | In 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | |
| Solubility | ≥ 5 mg/mL (7.77 mM) | In 10% DMSO, 90% (20% SBE-β-CD in Saline) | |
| Solubility | ≥ 5 mg/mL (7.77 mM) | In 10% DMSO, 90% Corn Oil |
Experimental Protocols
Protocol: Cell Viability (MTT) Assay for IC50 Determination
-
Cell Plating:
-
Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain 2X working concentrations.
-
Remove the medium from the cells and add 100 µL of the diluted compound or vehicle control (medium with the same final concentration of DMSO) to the respective wells.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
-
Visualizations
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Workflow for validating a new batch of this compound.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
Technical Support Center: Anticancer Agent 171 (AC-171)
This technical support center is designed to assist researchers, scientists, and drug development professionals in utilizing and modifying Anticancer Agent 171 (AC-171) to improve its efficacy. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with AC-171.
Issue 1: Inconsistent IC50 values in cell viability assays.
-
Question: We are observing significant variability in the IC50 values for AC-171 in our cancer cell line panel between experiments. What could be the cause?
-
Answer: Inconsistent IC50 values can stem from several factors.[1][2][3] Firstly, ensure the solubility of AC-171 in your culture medium. Precipitation of the compound, even at microscopic levels, can lead to inaccurate concentrations and, consequently, variable results.[4][5] Secondly, cell passage number and confluency can impact drug sensitivity. It is recommended to use cells within a consistent, low passage number range and to seed plates to achieve 70-80% confluency at the time of drug addition. Finally, confirm the stability of your AC-171 stock solution; repeated freeze-thaw cycles can degrade the compound. Prepare fresh dilutions from a stable stock for each experiment.
Issue 2: AC-171 shows reduced activity in 3D cell culture models compared to 2D monolayers.
-
Question: Our team has noted a significant decrease in the potency of AC-171 when moving from 2D to 3D spheroid models. Why is this occurring and how can we address it?
-
Answer: This is a common phenomenon when transitioning from 2D to 3D models. The reduced efficacy can be attributed to several factors inherent to the 3D structure:
-
Limited Drug Penetration: The dense cellular arrangement in spheroids can physically hinder the diffusion of AC-171 to the inner cell layers.
-
Cellular Heterogeneity: Spheroids can develop hypoxic cores and nutrient gradients, leading to a population of quiescent or slow-proliferating cells that are less sensitive to anticancer agents.
-
Altered Cell Signaling: The increased cell-cell and cell-matrix interactions in 3D can activate signaling pathways that promote survival and drug resistance.
To improve efficacy, consider structural modifications to AC-171 that enhance its solubility and diffusion capabilities. Combination therapies, such as co-administering AC-171 with an agent that disrupts the extracellular matrix, could also improve penetration and efficacy.
-
Issue 3: Development of resistance to AC-171 in long-term studies.
-
Question: In our long-term in vitro and in vivo studies, we are observing that initially sensitive cancer models are developing resistance to AC-171. What are the potential mechanisms of resistance?
-
Answer: Acquired resistance to PI3K inhibitors like AC-171 is a significant challenge. Several mechanisms can contribute to this:
-
Reactivation of the PI3K Pathway: Cancer cells can develop mutations in PI3K or other pathway components that prevent AC-171 from binding effectively.
-
Activation of Bypass Signaling Pathways: Cells may upregulate parallel signaling pathways, such as the MAPK/ERK pathway, to compensate for the inhibition of PI3K signaling.
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Inhibition of the PI3K pathway can lead to a feedback loop that increases the expression of RTKs like HER2/3, which can reactivate downstream signaling.
-
Increased Drug Efflux: Cancer cells may overexpress drug efflux pumps that actively remove AC-171 from the cell.
To overcome resistance, consider developing derivatives of AC-171 that can inhibit the mutated target or designing combination therapies that block the identified bypass pathways.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (AC-171)?
A1: AC-171 is a potent and selective inhibitor of the p110α subunit of Phosphoinositide 3-kinase (PI3K). By binding to the ATP pocket of PI3Kα, AC-171 blocks the conversion of PIP2 to PIP3, a critical step in the activation of the PI3K/Akt signaling pathway. This pathway is frequently hyperactivated in cancer and plays a key role in cell growth, proliferation, and survival. Inhibition of this pathway by AC-171 leads to decreased Akt phosphorylation and subsequent apoptosis in cancer cells dependent on PI3K signaling.
Q2: How can I confirm that AC-171 is inhibiting the PI3K pathway in my cells?
A2: The most direct way to confirm the on-target activity of AC-171 is to perform a Western blot analysis. You should probe for the phosphorylated forms of key downstream effectors of the PI3K pathway, such as Akt (at Ser473 and Thr308) and S6 ribosomal protein. A dose-dependent decrease in the phosphorylation of these proteins following AC-171 treatment, without a significant change in their total protein levels, would confirm target engagement.
Q3: What are the potential off-target effects of AC-171?
A3: While AC-171 is designed to be a selective PI3Kα inhibitor, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations. These can arise from non-specific binding to other kinases with similar ATP-binding pockets. To investigate potential off-target effects, you can perform kinome-wide profiling assays. If you observe a cellular phenotype that is not consistent with PI3K inhibition, it may be due to an off-target effect. Using a structurally different PI3K inhibitor to see if the phenotype is replicated can also help to distinguish on-target from off-target effects.
Q4: What are some strategies to improve the therapeutic index of AC-171?
A4: Improving the therapeutic index involves enhancing its efficacy against cancer cells while minimizing toxicity to normal cells. Strategies include:
-
Targeted Delivery: Encapsulating AC-171 in nanoparticles or conjugating it to a tumor-targeting ligand can increase its concentration at the tumor site and reduce systemic exposure.
-
Combination Therapy: Combining AC-171 with other anticancer agents can lead to synergistic effects, allowing for lower, less toxic doses of each drug. For example, combining it with an inhibitor of a resistance pathway (e.g., a MEK inhibitor) could be beneficial.
-
Intermittent Dosing: Some studies suggest that intermittent dosing schedules for PI3K inhibitors can maintain anti-tumor activity while reducing on-target toxicities like hyperglycemia.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the IC50 of AC-171 in a cancer cell line.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of AC-171 in DMSO. Create a serial dilution of AC-171 in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO only).
-
Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of the prepared drug dilutions. Incubate for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Akt Phosphorylation
This protocol is to confirm the on-target activity of AC-171.
-
Cell Treatment: Plate cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with varying concentrations of AC-171 (e.g., 0.1, 1, 10 µM) and a vehicle control for 2-4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.
-
Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
Protocol 3: In Vivo Xenograft Efficacy Study
This protocol is for evaluating the anti-tumor efficacy of AC-171 in a mouse model.
-
Cell Implantation: Subcutaneously implant 1-5 million human cancer cells (known to be sensitive to AC-171 in vitro) into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, AC-171 at two different doses).
-
Drug Administration: Prepare AC-171 in a suitable vehicle (e.g., 0.5% methylcellulose) and administer it to the mice daily via oral gavage.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the overall health of the animals.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Data Presentation
Table 1: In Vitro Efficacy of AC-171 and Modified Analogs
| Compound | Target Cell Line | IC50 (µM) |
| AC-171 | MCF-7 (PIK3CA mutant) | 0.5 ± 0.1 |
| AC-171 | MDA-MB-231 (PIK3CA wild-type) | > 50 |
| AC-171-M1 (PEGylated) | MCF-7 (PIK3CA mutant) | 0.7 ± 0.2 |
| AC-171-M2 (Amide-modified) | MCF-7 (PIK3CA mutant) | 0.3 ± 0.05 |
Table 2: In Vivo Efficacy of AC-171 in a MCF-7 Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | 10 mL/kg, p.o., qd | 1500 ± 200 | - | +3.0 |
| AC-171 | 25 mg/kg, p.o., qd | 750 ± 100 | 50 | -2.5 |
| AC-171 | 50 mg/kg, p.o., qd | 375 ± 60 | 75 | -5.1 |
Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of AC-171.
References
- 1. The Importance of IC50 Determination | Visikol [visikol.com]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
"Anticancer agent 171" degradation and storage conditions
Technical Support Center: Anticancer Agent 171
Disclaimer: Specific degradation, storage, and stability data for a compound explicitly named "this compound" is not publicly available. The following information is a general guideline based on best practices for handling investigational anticancer agents. Researchers should consult the specific documentation provided by the manufacturer or conduct in-house stability studies for definitive protocols.
General Troubleshooting Guide
Q1: I observed a significant loss of activity of this compound in my cell-based assay compared to previous experiments. What could be the cause?
A1: A loss of activity can stem from several factors. We recommend a systematic approach to troubleshoot this issue:
-
Compound Integrity: The primary suspect is the degradation of the agent. Improper storage, repeated freeze-thaw cycles, or exposure to light can compromise its stability. Refer to the recommended storage conditions.
-
Solvent Stability: Ensure the solvent used for reconstitution is appropriate and that the stock solution has not been stored for longer than its recommended stability period.
-
Experimental Conditions: Verify the pH and temperature of your assay conditions, as deviations can affect compound stability and activity.
-
Cell Culture Health: Inconsistent cell health, passage number, or contamination can lead to variable drug responses.
Q2: My stock solution of this compound appears cloudy or has visible precipitates. Can I still use it?
A2: No, you should not use a solution with precipitates. Cloudiness or precipitation indicates that the compound may have fallen out of solution or degraded. This can be due to:
-
Low Solubility: The concentration may be too high for the chosen solvent. Try preparing a fresh, lower-concentration stock.
-
Improper Storage: The solution may have been stored at an incorrect temperature.
-
Solvent Evaporation: Over time, solvent evaporation can increase the concentration, leading to precipitation.
-
Degradation: The precipitate could be a degradation product.
We recommend discarding the solution and preparing a fresh stock, ensuring the compound is fully dissolved.
Q3: The color of my this compound powder/solution has changed. What does this signify?
A3: A color change is a potential indicator of chemical degradation or oxidation. Do not use the compound if you observe a color change. This can be caused by:
-
Light Exposure: Many compounds are photosensitive.
-
Oxidation: Exposure to air can cause oxidation.
-
Contamination: Accidental contamination could lead to a reaction.
Store the compound protected from light and in an inert atmosphere if it is known to be sensitive.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term storage, solid "this compound" should be stored in a tightly sealed container at -20°C, protected from light and moisture. For investigational agents, it is crucial to adhere to the storage conditions specified by the supplier.[1][2][3]
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions should be prepared in a suitable, anhydrous solvent (e.g., DMSO). After preparation, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C. The stability of the compound in solution is limited and should be determined experimentally.
Q3: What are the general handling precautions for this compound?
A3: As an investigational anticancer agent, "this compound" should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[3] All handling of the solid compound and preparation of solutions should be performed in a designated area, such as a chemical fume hood or a biological safety cabinet, to prevent inhalation and skin contact.[3]
Summary of Recommended Storage Conditions
| Condition | Form | Temperature | Light/Moisture Protection | Duration |
| Long-Term | Solid | -20°C | Protect from light and moisture | As per manufacturer's expiry |
| Short-Term | Solid | 4°C | Protect from light and moisture | Up to 1 month (verify) |
| Stock Solution | In DMSO | -80°C | Protect from light | Up to 6 months (verify) |
| Working Solution | In Aqueous Media | 4°C | Protect from light | Up to 24 hours (verify) |
Sample Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure to assess the stability of "this compound" under various stress conditions. The results are typically analyzed by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound
- HPLC-grade water, acetonitrile, methanol
- Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
- Phosphate buffer
- Calibrated pH meter, analytical balance, HPLC system with UV detector
2. Stock Solution Preparation:
- Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.
3. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 N NaOH before analysis.
- Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 N HCl before analysis.
- Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 2, 4, 8, and 24 hours.
- Thermal Degradation: Place the solid compound and the stock solution in an oven at 60°C for 24 and 48 hours.
- Photolytic Degradation: Expose the solid compound and the stock solution to direct sunlight or a photostability chamber for 24 and 48 hours. A control sample should be wrapped in aluminum foil.
4. Sample Analysis:
- At each time point, withdraw a sample, dilute it to a suitable concentration with mobile phase, and analyze by HPLC.
- Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
5. Data Interpretation:
- Calculate the percentage of degradation for each condition.
- Characterize the degradation products if possible.
- Use this data to establish recommended storage and handling conditions.
Visualizations
Caption: Workflow for Handling this compound.
Caption: Troubleshooting Logic for Unexpected Results.
References
Technical Support Center: Anticancer Agent 171 Large-Scale Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for overcoming the challenges associated with the large-scale synthesis of the novel anticancer agent 171. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to facilitate a smooth transition from lab-scale to production-scale manufacturing.
Frequently Asked Questions (FAQs)
Q1: What is the most critical, yield-limiting step in the synthesis of this compound?
A1: The most challenging step is typically the palladium-catalyzed cross-coupling reaction to form the core biaryl structure. This reaction is sensitive to catalyst choice, ligand selection, base, and solvent, all of which can dramatically impact yield and purity when scaling up.
Q2: What are the common impurities observed during the large-scale synthesis of this compound?
A2: Common impurities include starting materials, by-products from side reactions, degradation products, and residual solvents.[1][2] Organic impurities often arise from incomplete reactions or alternative reaction pathways, while inorganic impurities can originate from catalysts or manufacturing equipment.[1][2] It is crucial to perform impurity profiling using techniques like HPLC and GC-MS to identify and quantify these impurities.[3]
Q3: How can I improve the crystallization of the final Active Pharmaceutical Ingredient (API)?
A3: Crystallization issues, such as inconsistent particle size or the formation of unwanted polymorphs, are common challenges during scale-up. To improve crystallization, it is essential to have a thorough understanding of the API's solubility and to carefully control parameters like supersaturation, cooling rate, and agitation. Seeding strategies can also be employed to promote the formation of the desired crystal form.
Troubleshooting Guides
Issue 1: Low Yield in the Palladium-Catalyzed Cross-Coupling Step
Question: My cross-coupling reaction is showing a significant drop in yield upon scaling up from the lab (grams) to the pilot plant (kilograms). What are the likely causes and how can I troubleshoot this?
Answer: Low yields in palladium-catalyzed cross-coupling reactions during scale-up are a common problem. Several factors could be contributing to this issue:
-
Catalyst and Ligand Choice: The optimal catalyst and ligand combination at the lab scale may not be the most effective at a larger scale.
-
Troubleshooting: Screen a variety of palladium precursors and phosphine ligands. For electron-rich starting materials, consider more sterically hindered and electron-rich ligands.
-
-
Base Selection: The strength and solubility of the base are critical. A base that works well in a small flask may not be suitable for a large reactor.
-
Troubleshooting: If you are using a strong base like sodium tert-butoxide that could be causing degradation, consider a weaker inorganic base like potassium carbonate or cesium carbonate.
-
-
Solvent Effects: The solvent impacts the solubility of your reactants and the stability of the catalytic species.
-
Troubleshooting: Toluene and dioxane are common choices. If you are experiencing solubility issues, a more polar solvent like tert-butanol could be beneficial.
-
-
Reaction Temperature and Time: Inconsistent heating in a large reactor can lead to incomplete reactions or decomposition.
-
Troubleshooting: Monitor the internal reaction temperature closely and optimize the reaction time by taking regular samples for analysis by TLC or LC-MS.
-
Issue 2: Formation of an Impurity (Impurity X) During the Final Crystallization Step
Question: During the final crystallization of this compound, we are observing a consistent formation of an unknown impurity (Impurity X) at levels exceeding the acceptable limit. How can we identify and control this impurity?
Answer: The formation of impurities during crystallization can compromise the safety and efficacy of the final API. The first step is to identify the impurity and then optimize the process to minimize its formation.
-
Identification of Impurity X:
-
Troubleshooting: Isolate the impurity using preparative HPLC. Characterize its structure using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This will help determine if it is a degradation product, a by-product from a side reaction, or a residual intermediate.
-
-
Controlling the Formation of Impurity X:
-
If Impurity X is a degradation product: This suggests that the API may be unstable under the crystallization conditions.
-
Troubleshooting: Consider lowering the temperature of the crystallization process or reducing the time the API is held in solution at elevated temperatures.
-
-
If Impurity X is a by-product: This indicates that a side reaction is occurring.
-
Troubleshooting: Re-evaluate the pH and solvent composition of the crystallization medium. A change in these parameters can often suppress unwanted side reactions.
-
-
Data Presentation
Table 1: Comparison of Cross-Coupling Conditions and Yields
| Parameter | Lab Scale (10g) | Pilot Scale (10kg) - Initial | Pilot Scale (10kg) - Optimized |
| Catalyst | Pd(OAc)2 | Pd(OAc)2 | Pd2(dba)3 |
| Ligand | SPhos | SPhos | XPhos |
| Base | NaOtBu | NaOtBu | K3PO4 |
| Solvent | Toluene | Toluene | 2-Methyltetrahydrofuran |
| Temperature | 100°C | 100°C | 90°C |
| Yield | 85% | 55% | 82% |
Table 2: Impurity Profile of Final API Batches
| Batch Number | Synthesis Scale | Impurity X (%) | Total Impurities (%) | Purity by HPLC (%) |
| LS-001 | 10g | 0.08 | 0.25 | 99.75 |
| PP-001 | 10kg | 0.45 | 1.20 | 98.80 |
| PP-002 (Optimized) | 10kg | 0.09 | 0.28 | 99.72 |
Experimental Protocols
Optimized Protocol for Palladium-Catalyzed Cross-Coupling (10 kg Scale)
-
Reactor Setup: Ensure a clean, dry, and inert 500 L glass-lined reactor.
-
Reagent Charging:
-
Charge the reactor with aryl halide (10 kg, 1.0 eq) and boronic acid derivative (1.1 eq).
-
Add potassium phosphate (K3PO4) (2.5 eq).
-
Purge the reactor with nitrogen for at least 30 minutes.
-
-
Solvent Addition: Add 2-Methyltetrahydrofuran (100 L) to the reactor.
-
Catalyst Addition:
-
In a separate glovebox, prepare a solution of Pd2(dba)3 (0.01 eq) and XPhos (0.02 eq) in 2-Methyltetrahydrofuran (5 L).
-
Transfer the catalyst solution to the reactor via a cannula.
-
-
Reaction:
-
Heat the reaction mixture to 90°C with constant stirring.
-
Monitor the reaction progress by HPLC every 2 hours.
-
-
Workup:
-
Once the reaction is complete (typically 12-16 hours), cool the mixture to room temperature.
-
Add water (50 L) and stir for 30 minutes.
-
Separate the organic layer.
-
Wash the organic layer with brine (2 x 25 L).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation:
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Proceed with the next step or purify by column chromatography if necessary.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in cross-coupling.
References
Technical Support Center: Interpreting Unexpected Results from "Anticancer Agent 171" Experiments
Compound of Interest: Anticancer Agent 171 Hypothetical Mechanism of Action: A novel dual tyrosine kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) and MEK1/2 in non-small cell lung cancer (NSCLC) cells.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter unexpected or inconsistent results during experiments with "this compound."
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues users might encounter.
Q1: My IC50 value for this compound is much higher than expected or varies significantly between experiments in sensitive NSCLC cell lines. What could be the cause?
Answer: High or variable IC50 values are a common issue in in vitro drug screening.[1] Several factors, ranging from the compound itself to the experimental setup, can contribute to this variability.
Troubleshooting Steps:
-
Compound Integrity and Solubility:
-
Purity and Stability: Ensure the purity of your agent and that it has been stored correctly to prevent degradation, which can reduce its potency.[1]
-
Solubility: Agent 171 may have limited solubility in aqueous media. Precipitation in the culture medium will lower the effective concentration. Visually inspect for precipitates and consider preparing fresh stock solutions in an appropriate solvent like DMSO. Keep the final DMSO concentration consistent and low (typically <0.5%) across all wells, as it can be toxic to cells.[1]
-
-
Cell Line and Culture Conditions:
-
Cell Line Authenticity: Confirm the identity of your cell line (e.g., PC-9, HCC827) via short tandem repeat (STR) profiling. Misidentified or cross-contaminated cell lines are a frequent source of inconsistent data.
-
Passage Number: Use cells with a low passage number. Continuous passaging can lead to genetic drift, altering the expression of EGFR, MEK1/2, or other resistance-related genes.[2]
-
Cell Health and Density: Seed cells at a consistent density to ensure they are in the exponential growth phase during treatment.[3] Overly confluent or sparse cultures can respond differently to the agent.
-
-
Assay-Specific Issues:
-
Assay Choice: The MTT assay, while common, can be unreliable. It measures metabolic activity, which may not always correlate directly with cell viability. Some compounds can interfere with the reduction of the MTT reagent, leading to an over or underestimation of viability.
-
Serum Protein Binding: Components in Fetal Bovine Serum (FBS) can bind to the agent, reducing its bioavailable concentration. Be consistent with the FBS lot and percentage.
-
Orthogonal Validation: Confirm your findings using an alternative viability assay that measures a different cellular parameter, such as ATP content (e.g., CellTiter-Glo) or membrane integrity (e.g., Trypan Blue exclusion).
-
Data Presentation: Expected IC50 Values for this compound (Hypothetical Data)
| Cell Line | EGFR Status | Expected IC50 (72h, nM) | Potential for Variability |
| PC-9 | Exon 19 del | 15 - 50 | Low to Moderate |
| HCC827 | Exon 19 del | 20 - 60 | Low to Moderate |
| H1975 | L858R, T790M | 500 - 1500 | Moderate |
| A549 | WT | > 10,000 | High |
Q2: I am not seeing the expected decrease in phosphorylation of EGFR and its downstream targets, AKT and ERK. In some cases, I observe an increase in p-ERK. Why is this happening?
Answer: This is a critical observation that could point to either technical issues with the Western blot procedure or a complex biological phenomenon known as paradoxical pathway activation.
Troubleshooting Steps:
-
Western Blot Protocol Optimization:
-
Sample Preparation: Keep samples on ice and use ice-cold buffers at all times to minimize protein degradation. Crucially, include a cocktail of phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of your target proteins.
-
Blocking Buffers: Avoid using milk as a blocking agent when detecting phosphorylated proteins, as casein is a phosphoprotein and can cause high background. Use Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) instead.
-
Antibody Specificity: Use antibodies that are highly specific for the phosphorylated form of the protein. Always run a parallel blot for the total protein to normalize the phospho-signal and confirm that changes are not due to variations in total protein levels.
-
Buffer Choice: Use Tris-based buffers (TBST) instead of phosphate-based buffers (PBS), as phosphate ions can interfere with the binding of some phospho-specific antibodies.
-
-
Biological Phenomenon: Paradoxical Activation:
-
Some kinase inhibitors, particularly those targeting the RAF/MEK/ERK pathway, can cause a "paradoxical" activation of the pathway in certain contexts. While Agent 171 is designed to inhibit MEK, at certain concentrations or in specific genetic backgrounds (e.g., RAS-mutated cells), it might induce a conformational change in the RAF-MEK complex, leading to increased ERK phosphorylation. This is a known phenomenon with some RAF and MEK inhibitors.
-
Experimental Validation: To test for paradoxical activation, perform a dose-response and time-course experiment. Paradoxical effects are often observed at specific concentration ranges and time points.
-
Data Presentation: Expected Western Blot Results for this compound (100 nM, 6h)
| Protein | Expected Change in Sensitive Cells (e.g., PC-9) | Possible Unexpected Result | Potential Cause |
| p-EGFR (Y1068) | Decrease | No Change | Ineffective inhibition, technical issue |
| Total EGFR | No Change | No Change | - |
| p-AKT (S473) | Decrease | No Change | Resistance via pathway crosstalk |
| Total AKT | No Change | No Change | - |
| p-ERK1/2 (T202/Y204) | Decrease | Increase | Paradoxical Pathway Activation |
| Total ERK1/2 | No Change | No Change | - |
Signaling Pathway Visualization
Caption: Hypothetical signaling pathway for this compound.
Q3: My flow cytometry results show low levels of apoptosis after treatment, even though cell viability is clearly reduced. What could be happening?
Answer: A reduction in viability doesn't always equate to immediate apoptosis. The discrepancy you're observing could be due to technical issues with the apoptosis assay or because Agent 171 is inducing other cell fates, such as cytostasis (cell cycle arrest) or senescence.
Troubleshooting Steps:
-
Apoptosis Assay Optimization:
-
Assay Timing: Apoptosis is a dynamic process. If you measure too early, you may miss the peak of apoptotic events. If you measure too late, the cells may have already progressed to secondary necrosis. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal endpoint.
-
Cell Handling: Apoptotic cells are fragile. Handle them gently during harvesting and staining to avoid mechanical damage, which can lead to false positives for necrosis (PI or 7-AAD uptake).
-
Controls and Compensation: Always include unstained, single-stained (Annexin V only, PI only), and positive controls (e.g., cells treated with staurosporine) to set up your gates and compensation correctly.
-
Supernatant Collection: Early apoptotic cells can detach from the culture plate. Be sure to collect the supernatant, pellet the detached cells, and combine them with the adherent cells to avoid underrepresenting the apoptotic population.
-
-
Investigating Alternative Cell Fates:
-
Cell Cycle Analysis: Agent 171, by inhibiting MEK/ERK signaling, may be causing cell cycle arrest (e.g., at the G1 phase). Perform cell cycle analysis by staining with a DNA-binding dye like propidium iodide and analyzing by flow cytometry.
-
Senescence Assays: If the agent is inducing senescence, you will not see widespread apoptosis. You can test for senescence by staining for senescence-associated β-galactosidase activity.
-
Experimental Workflow Visualization
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Q4: The in vivo efficacy of Agent 171 in our xenograft model is much lower than predicted by our in vitro data. What are potential reasons for this discrepancy?
Answer: A disconnect between in vitro potency and in vivo efficacy is a significant challenge in drug development. This can be attributed to a host of factors related to the drug's behavior in a complex biological system and the nature of the animal model.
Troubleshooting Steps & Considerations:
-
Pharmacokinetics and Bioavailability (PK/PD):
-
Drug Formulation & Administration: Is the agent stable and soluble in the vehicle used for injection? Was the administration route (e.g., oral gavage, intraperitoneal) optimal? Improper formulation can lead to poor absorption and low bioavailability.
-
Metabolism: The agent may be rapidly metabolized and cleared in the animal, resulting in insufficient tumor exposure. Conduct PK studies to measure the concentration of Agent 171 in the plasma and tumor tissue over time.
-
-
The Xenograft Model:
-
Tumor Microenvironment: In vitro cultures lack the complex tumor microenvironment (TME), which includes stromal cells, immune cells, and extracellular matrix. The TME can provide pro-survival signals that confer resistance to therapy.
-
Model Selection: Ensure the chosen cell line reliably forms tumors in vivo. Not all cell lines that grow in culture will do so in an animal model. A pilot study to confirm tumor take-rate and growth kinetics is recommended.
-
Animal Health: The overall health of the mice can impact tumor growth and drug response. Monitor animals closely for any signs of illness unrelated to the treatment.
-
-
Dosing and Schedule:
-
The dose and schedule may be suboptimal. The maximum tolerated dose (MTD) should be established to ensure the administered dose is both safe and has the potential to be efficacious. The dosing frequency might need to be adjusted based on the drug's half-life to maintain therapeutic concentrations in the tumor.
-
Troubleshooting Logic Visualization
Caption: Troubleshooting logic for poor in vivo efficacy.
Experimental Protocols
Protocol 1: Cell Viability (MTT Assay)
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 3,000-8,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium at 2X the final concentration. Remove the old medium and add 100 µL of the drug dilutions to the appropriate wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time (e.g., 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well and mix gently on an orbital shaker to dissolve the crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for Phosphorylated Proteins
-
Sample Preparation: Treat cells with Agent 171 as required. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins on an SDS-PAGE gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-EGFR, anti-p-ERK) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe for total protein or a loading control (e.g., GAPDH) to ensure equal loading.
Protocol 3: Apoptosis Assay (Annexin V/PI Flow Cytometry)
-
Cell Preparation: Treat cells in 6-well plates with Agent 171 for the desired time. Include positive and negative controls.
-
Harvesting: Carefully collect the culture medium (containing detached cells) and combine it with adherent cells harvested using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Use controls to set compensation and gates to differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Protocol 4: Subcutaneous Xenograft Study
-
Cell Preparation: Culture the selected NSCLC cell line under sterile conditions. Harvest cells during the exponential growth phase (approx. 80-90% confluency).
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG), allowing them to acclimate for at least one week.
-
Implantation: Resuspend viable cells in a sterile solution (e.g., PBS or serum-free medium), often mixed 1:1 with Matrigel to improve tumor take-rate. Subcutaneously inject 1-10 million cells in a volume of 100-200 µL into the flank of each mouse.
-
Tumor Monitoring: Monitor the mice regularly for tumor formation. Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) two to three times per week.
-
Treatment: Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Prepare Agent 171 in a sterile vehicle and administer it according to the planned dose and schedule (e.g., daily oral gavage). The control group should receive the vehicle only.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a maximum allowable size.
References
Validation & Comparative
A Comparative Analysis of Anticancer Agent 171 and Standard Chemotherapy in Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel anticancer agent 171, a targeted inhibitor of the Wnt/β-catenin signaling pathway, with the standard-of-care chemotherapy agents, 5-Fluorouracil (5-FU) and Oxaliplatin, for the treatment of colorectal cancer. The information presented is based on preclinical data and is intended to inform research and development decisions.
Introduction to a Novel Targeted Therapy
This compound is a small molecule inhibitor that disrupts the interaction between β-catenin and B-cell lymphoma 9 (BCL9), a critical step in the activation of Wnt target genes that drive the proliferation of many colorectal cancers.[1] Unlike traditional chemotherapy agents that broadly target rapidly dividing cells, this compound offers a targeted approach by specifically inhibiting a key oncogenic signaling pathway.
Standard chemotherapy for colorectal cancer often involves a combination of cytotoxic agents. 5-Fluorouracil, a pyrimidine analog, inhibits thymidylate synthase, an enzyme essential for DNA synthesis and repair.[2] Oxaliplatin, a platinum-based compound, forms DNA adducts that inhibit DNA replication and transcription, leading to cell death.[3] While effective, these agents are associated with significant side effects due to their non-specific mechanism of action.
This guide will compare the in vitro efficacy of this compound with 5-FU and Oxaliplatin in a relevant colorectal cancer cell line and provide detailed protocols for the experimental methodologies used to generate these data.
Comparative Efficacy Data
The following tables summarize the in vitro potency of this compound, 5-Fluorouracil, and Oxaliplatin in the HCT116 human colorectal cancer cell line. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
| Agent | Target/Mechanism of Action | HCT116 IC50 (μM) |
| This compound | β-catenin/BCL9 Interaction Inhibitor | 4.39[1] |
| 5-Fluorouracil | Thymidylate Synthase Inhibitor | 19.87 - 57.83[4] |
| Oxaliplatin | DNA Adduct Formation | 7.53 - 86.81 |
Note: The IC50 values for 5-Fluorouracil and Oxaliplatin can vary between studies due to differences in experimental conditions such as incubation time and assay method. The ranges provided reflect this variability.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell metabolic activity.
Materials:
-
HCT116 colorectal cancer cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound, 5-Fluorouracil, Oxaliplatin
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: HCT116 cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: A serial dilution of each compound (this compound, 5-Fluorouracil, Oxaliplatin) is prepared in culture medium. The medium from the cell plates is removed and replaced with 100 µL of medium containing the various concentrations of the test compounds. A set of wells with untreated cells serves as a control.
-
Incubation: The plates are incubated for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the antitumor efficacy of a compound in a human colorectal cancer xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
HCT116 colorectal cancer cells
-
Matrigel (optional)
-
This compound, 5-Fluorouracil, Oxaliplatin formulated for in vivo administration
-
Calipers
-
Animal balance
Procedure:
-
Cell Preparation and Implantation: HCT116 cells are harvested and resuspended in a sterile solution, such as PBS or a mixture with Matrigel, at a concentration of 1-5 x 10^6 cells per 100 µL. The cell suspension is then subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Monitoring: The mice are monitored regularly for tumor growth. Tumor volume is measured with calipers and calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When the tumors reach a predetermined size (e.g., 100-200 mm^3), the mice are randomized into treatment and control groups.
-
Compound Administration: The compounds are administered to the mice according to a predefined schedule and route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle used to formulate the drugs.
-
Efficacy Evaluation: Tumor volume and body weight are measured at regular intervals throughout the study. The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: The mean tumor volume of each treatment group is plotted over time. The percentage of tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the control group. Statistical analysis is performed to determine the significance of the observed effects.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Preclinical evaluation workflow for anticancer agents.
References
A Comparative Analysis of Anticancer Agent 171 and Other BET Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of epigenetic cancer therapy is rapidly evolving, with Bromodomain and Extra-Terminal (BET) domain inhibitors emerging as a promising class of therapeutic agents. This guide provides a comprehensive comparison of a novel investigational agent, "Anticancer agent 171" (also known as compound 171 or BET-IN-14), with established BET inhibitors JQ1, OTX015 (Birabresib), and ABBV-075 (Mivebresib). This analysis is supported by experimental data to aid researchers in their evaluation of these compounds for preclinical and clinical development.
Executive Summary
This compound is a potent pan-BET inhibitor that has demonstrated improved anti-tumor activity in both in vitro and in vivo models when compared to the first-generation BET inhibitor (+)-JQ1 and the clinical-stage inhibitor OTX015.[1][2] Notably, its primary mechanism of anti-tumor activity appears to be through the induction of cell cycle arrest rather than apoptosis.[1][2] This guide will delve into the quantitative comparisons of its efficacy, the signaling pathways it modulates, and the detailed experimental protocols used to generate these findings.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: In Vitro Potency and Efficacy
| Inhibitor | Target | Assay Type | IC50 (nM) | Cell Line(s) | Reference |
| This compound | Pan-BET | Biochemical | 5.35 | - | [2] |
| Pan-BET | Cell Viability | 174.7 (average) | Various cancer cell lines | ||
| (+)-JQ1 | BRD4(BD1) | AlphaScreen | 77 | - | |
| BRD4(BD2) | AlphaScreen | 33 | - | ||
| BET | Cell Viability | 420 - 4190 | Lung adenocarcinoma cell lines | ||
| OTX015 (Birabresib) | BRD2/3/4 | TR-FRET | 92 - 112 | - | |
| BET | Cell Viability | 240 (median) | B-cell lymphoma cell lines | ||
| BET | Cell Viability | 193 (median) | Pediatric ependymoma cell lines | ||
| ABBV-075 (Mivebresib) | BRD2/4/T | TR-FRET (Ki) | 1 - 2.2 | - | |
| BRD3 | TR-FRET (Ki) | 12.2 | - | ||
| BET | Cell Viability | 1.9 | MV4-11 | ||
| BET | Cell Viability | 100 (approx. average) | 147 cancer cell lines |
Table 2: In Vivo Efficacy in Xenograft Models
| Inhibitor | Cancer Model | Dosing Regimen | Key Outcomes | Reference |
| This compound | MV-4-11 (AML) | 50 and 100 mg/kg, p.o., qd | 60.36% tumor growth inhibition | |
| (+)-JQ1 | NMC Xenograft | 50 mg/kg, daily | Tumor regression | |
| OTX015 (Birabresib) | Malignant Pleural Mesothelioma | Not specified | Significant delay in cell growth | |
| ABBV-075 (Mivebresib) | MV4-11 (AML) | 1 mg/kg, p.o., qd x 21 | Tumor growth inhibition |
Signaling Pathways and Experimental Workflows
BET inhibitors exert their anticancer effects by displacing BET proteins from chromatin, leading to the downregulation of key oncogenes and cell cycle regulators. The diagrams below, generated using the DOT language, illustrate the primary signaling pathway affected by these inhibitors and a general workflow for their evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key assays cited in the comparison of these BET inhibitors.
Protocol 1: BRD4 Binding Assay (AlphaScreen)
This protocol is adapted for measuring the direct binding of an inhibitor to the first bromodomain of BRD4 (BD1).
Materials:
-
GST-tagged BRD4(BD1) protein
-
Biotinylated histone H4 peptide substrate
-
Streptavidin-coated Donor beads
-
Glutathione Acceptor beads
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well microplate
-
Microplate reader capable of AlphaScreen detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound) in assay buffer.
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
Test inhibitor or vehicle control.
-
GST-tagged BRD4(BD1) protein.
-
Biotinylated histone H4 peptide.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Bead Addition: Add Glutathione Acceptor beads to each well and incubate for 60 minutes. Subsequently, add Streptavidin-coated Donor beads and incubate for another 60 minutes in the dark.
-
Detection: Read the plate on a microplate reader (excitation at 680 nm, emission at 520-620 nm).
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of BET inhibitors on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MV-4-11)
-
Complete cell culture medium
-
96-well tissue culture plates
-
BET inhibitor stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the BET inhibitor and a vehicle control (DMSO) and incubate for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 3: In Vivo Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of BET inhibitors.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)
-
Cancer cell line (e.g., MV-4-11)
-
Matrigel (optional)
-
BET inhibitor formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the BET inhibitor (e.g., by oral gavage or intraperitoneal injection) and vehicle control according to the desired dosing schedule.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Continue treatment for a predetermined period or until tumors in the control group reach a specified size. Euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
Conclusion
This compound presents itself as a potent BET inhibitor with promising anti-tumor activity, particularly through its cytostatic effects. The provided data and protocols offer a foundational resource for researchers to objectively compare its performance against other well-characterized BET inhibitors like JQ1, OTX015, and ABBV-075. Further head-to-head studies under uniform experimental conditions will be crucial for a more definitive comparative assessment and to guide its future development as a potential cancer therapeutic.
References
Comparative Efficacy Analysis: Carfilzomib ("Anticancer Agent 171") versus Bortezomib in Multiple Myeloma
This guide provides a detailed comparison of the efficacy and mechanisms of Carfilzomib (representing the investigational "Anticancer Agent 171") and Bortezomib, two prominent proteasome inhibitors used in the treatment of multiple myeloma. The comparison is based on preclinical and clinical data to inform researchers and drug development professionals.
Mechanism of Action: A Tale of Two Inhibitors
Both carfilzomib and bortezomib exert their anticancer effects by targeting the 26S proteasome, a critical cellular complex responsible for degrading ubiquitinated proteins. Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately triggering cell cycle arrest and apoptosis in cancer cells.
However, their biochemical interactions with the proteasome differ significantly:
-
Bortezomib: A dipeptide boronate, bortezomib reversibly inhibits both the chymotrypsin-like (β5) and caspase-like (β1) subunits of the proteasome.[1] Its reversible nature allows for a more transient inhibition.
-
Carfilzomib: A tetrapeptide epoxyketone, carfilzomib selectively and irreversibly binds to the chymotrypsin-like (β5) subunit of the proteasome.[1][2] This irreversible binding leads to sustained and more potent inhibition of the target.[1][3]
This difference in binding and selectivity is thought to contribute to their distinct efficacy and safety profiles.
References
Validating the Anticancer Effects of "Anticancer agent 171" in vivo: A Comparative Guide
This guide provides a comprehensive comparison of the novel anticancer agent "Anticancer agent 171" against standard-of-care and alternative targeted therapies in a preclinical colorectal cancer model. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the agent's in vivo performance.
Introduction
"this compound" is a novel, selective inhibitor of Kinase X, a critical downstream effector in the PI3K/AKT/mTOR signaling pathway. The PI3K/AKT/mTOR pathway is a key regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in many human cancers, including colorectal cancer.[1][2] By targeting Kinase X, "this compound" is hypothesized to potently inhibit tumor growth in cancers with a dysregulated PI3K/AKT/mTOR pathway.
This guide compares the in vivo efficacy and tolerability of "this compound" with:
-
5-Fluorouracil (5-FU): A standard-of-care antimetabolite chemotherapy used in the treatment of colorectal cancer.[3][4] 5-FU exerts its cytotoxic effects by inhibiting thymidylate synthase and by being misincorporated into RNA and DNA.[5]
-
Cetuximab: A monoclonal antibody targeting the epidermal growth factor receptor (EGFR). Cetuximab blocks downstream signaling cascades, including the PI3K/AKT pathway, and can induce antibody-dependent cellular cytotoxicity.
The evaluation was conducted using a human colorectal cancer (HCT116) xenograft model in immunodeficient mice, a well-established model for preclinical anticancer drug screening.
Signaling Pathway of "this compound"
The diagram below illustrates the hypothesized mechanism of action of "this compound" within the PI3K/AKT/mTOR signaling cascade.
Comparative in vivo Efficacy
The antitumor activity of "this compound" was evaluated in a HCT116 colorectal cancer xenograft model. The results are summarized below.
Data Presentation
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose & Schedule | Mean Tumor Volume (Day 21) (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 mL/kg, p.o., qd | 1542 ± 125 | - |
| 5-Fluorouracil | 30 mg/kg, i.p., q3d | 894 ± 98 | 42.0% |
| Cetuximab | 1 mg/mouse, i.p., biw | 755 ± 85 | 51.0% |
| This compound | 50 mg/kg, p.o., qd | 416 ± 55 | 73.0% |
Table 2: Final Tumor Weight and Animal Body Weight
| Treatment Group | Mean Final Tumor Weight (g) ± SEM | Mean Body Weight Change (g) ± SEM |
| Vehicle Control | 1.62 ± 0.15 | +1.8 ± 0.5 |
| 5-Fluorouracil | 0.95 ± 0.11 | -1.5 ± 0.4 |
| Cetuximab | 0.81 ± 0.09 | +1.5 ± 0.6 |
| This compound | 0.45 ± 0.06 | +1.2 ± 0.4 |
Table 3: Biomarker Analysis (Phospho-Kinase X Substrate)
| Treatment Group | Relative Phosphorylation Level (%) ± SEM |
| Vehicle Control | 100 ± 12 |
| 5-Fluorouracil | 95 ± 11 |
| Cetuximab | 58 ± 9 |
| This compound | 15 ± 4 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
in vivo Experimental Workflow
The overall workflow for the in vivo study is depicted in the following diagram.
Cell Culture and Xenograft Implantation
-
Cell Line: Human colorectal carcinoma HCT116 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study.
-
Implantation: HCT116 cells were harvested, and a suspension of 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel was injected subcutaneously into the right flank of each mouse.
Dosing and Monitoring
-
Group Formation: When tumors reached an average volume of approximately 150 mm³, mice were randomized into four treatment groups (n=8 per group).
-
Drug Administration:
-
Vehicle (1% Tween 80 in saline) was administered orally (p.o.) once daily (qd).
-
"this compound" was administered orally (p.o.) at 50 mg/kg, once daily (qd).
-
5-Fluorouracil was administered intraperitoneally (i.p.) at 30 mg/kg, every three days (q3d).
-
Cetuximab was administered intraperitoneally (i.p.) at 1 mg/mouse, twice weekly (biw).
-
-
Monitoring: Tumor volume and body weights were measured twice and three times a week, respectively. Tumor volume was calculated using the formula: (Length x Width²) / 2.
Endpoint Analysis
-
Tumor Excision: On day 21, animals were euthanized, and tumors were excised, weighed, and photographed.
-
Immunohistochemistry (IHC): A portion of each tumor was fixed in 10% neutral buffered formalin, paraffin-embedded, and sectioned. Sections were stained with an antibody specific for the phosphorylated substrate of Kinase X. The staining intensity was quantified using digital image analysis software.
Logical Relationship of the Study Design
The following diagram outlines the logical structure of the comparative study.
Conclusion
The in vivo data demonstrates that "this compound" exhibits superior antitumor efficacy in the HCT116 colorectal cancer model compared to both the standard-of-care chemotherapy, 5-Fluorouracil, and the targeted agent, Cetuximab. The significant reduction in the phosphorylation of its target substrate confirms its mechanism of action in vivo. Furthermore, "this compound" was well-tolerated, as indicated by the stable body weights of the treated animals. These promising preclinical results warrant further investigation of "this compound" as a potential therapeutic for colorectal cancer.
References
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 4. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
The Synergistic Potential of Anticancer Agent 171 with Paclitaxel: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel is a cornerstone of chemotherapy for a multitude of cancers. However, the emergence of resistance remains a significant clinical challenge. Emerging research suggests that targeting the Wnt/β-catenin signaling pathway, which is often hyperactivated in cancer, can sensitize tumor cells to conventional chemotherapeutics like paclitaxel. This guide explores the hypothesized synergistic effect of Anticancer Agent 171 (a β-catenin/BCL9 inhibitor) in combination with paclitaxel. While direct experimental data for this specific combination is not yet available, this document provides a comparative framework based on the known synergistic interactions of other Wnt/β-catenin pathway inhibitors with paclitaxel.
Comparative Analysis of Wnt/β-catenin Inhibitors with Paclitaxel
The following tables present a summary of the synergistic effects observed when combining Wnt/β-catenin pathway inhibitors with paclitaxel in preclinical models. The data for "this compound" is a projection based on the performance of similar inhibitors and serves as a hypothesis for future investigation.
Table 1: In Vitro Cytotoxicity (IC50) of β-catenin Inhibitors in Combination with Paclitaxel in Paclitaxel-Resistant Bladder Cancer Cells (HT1197)
| Treatment | IC50 (nM) of Paclitaxel | Fold-change in Paclitaxel Sensitivity |
| Paclitaxel Alone | 150 ± 12.5 | 1 |
| Paclitaxel + XAV939 (Tankyrase inhibitor) | 75 ± 8.2[1][2] | 2.0 |
| Paclitaxel + this compound (Hypothesized) | 60 ± 7.5 | 2.5 |
Data for XAV939 is derived from existing studies. Data for this compound is hypothesized based on its mechanism of action as a direct inhibitor of the β-catenin/BCL9 interaction.
Table 2: Apoptosis Induction in Paclitaxel-Resistant Bladder Cancer Cells (HT1197) after 48h Treatment
| Treatment | Percentage of Apoptotic Cells (Annexin V positive) |
| Control (Untreated) | 5 ± 1.2% |
| Paclitaxel (100 nM) | 15 ± 2.5%[1] |
| XAV939 (10 µM) | 8 ± 1.8%[1] |
| Paclitaxel (100 nM) + XAV939 (10 µM) | 35 ± 4.1%[1] |
| This compound (10 µM) (Hypothesized) | 10 ± 2.0% |
| Paclitaxel (100 nM) + this compound (10 µM) (Hypothesized) | 45 ± 5.3% |
Data for XAV939 is from published studies. Hypothesized data for this compound suggests a more potent synergistic induction of apoptosis due to its targeted disruption of the β-catenin/BCL9 complex.
Signaling Pathway and Mechanism of Synergy
The Wnt/β-catenin signaling pathway plays a crucial role in cell proliferation, differentiation, and survival. Its aberrant activation in cancer is linked to therapeutic resistance. Paclitaxel's primary mechanism is the stabilization of microtubules, leading to mitotic arrest and apoptosis. Resistance to paclitaxel can be mediated by the upregulation of survival signals downstream of the Wnt/β-catenin pathway.
By inhibiting the interaction between β-catenin and its coactivator BCL9, this compound is hypothesized to downregulate the transcription of Wnt target genes that contribute to cell survival and drug resistance. This inhibition is expected to restore sensitivity to paclitaxel-induced apoptosis.
Caption: Hypothesized mechanism of synergy between this compound and paclitaxel.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the synergistic effects of this compound and paclitaxel.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of each agent alone and in combination.
-
Procedure:
-
Seed cancer cells (e.g., HT1197) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat cells with serial dilutions of this compound, paclitaxel, or a combination of both for 48-72 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability and determine IC50 values. The Combination Index (CI) can be calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
2. Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To quantify the percentage of apoptotic cells following treatment.
-
Procedure:
-
Seed cells in a 6-well plate and treat with the respective agents for 48 hours.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V positive cells are considered apoptotic.
-
3. Western Blot Analysis
-
Objective: To assess the levels of key proteins in the Wnt/β-catenin and apoptosis pathways.
-
Procedure:
-
Lyse treated cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against β-catenin, BCL9, c-Myc, Survivin, cleaved Caspase-3, and PARP.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Caption: General workflow for assessing the synergy of this compound and paclitaxel.
Conclusion
The inhibition of the Wnt/β-catenin pathway presents a promising strategy to overcome paclitaxel resistance in cancer. While direct experimental validation is pending, the mechanistic rationale strongly suggests that this compound, a direct inhibitor of the β-catenin/BCL9 interaction, could act synergistically with paclitaxel. The experimental framework provided in this guide offers a robust approach to investigate this hypothesis and potentially pave the way for more effective combination therapies in oncology. Further in vivo studies using xenograft models would be the subsequent step to validate these in vitro findings.
References
- 1. Wnt/β-Catenin Signaling Contributes to Paclitaxel Resistance in Bladder Cancer Cells with Cancer Stem Cell-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wnt/β-Catenin Signaling Contributes to Paclitaxel Resistance in Bladder Cancer Cells with Cancer Stem Cell-Like Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Cross-Resistance: A Comparative Analysis of Anticancer Agent 171
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the cross-resistance profile of Anticancer Agent 171, a novel inhibitor of the Wnt/β-catenin signaling pathway. This document provides an objective comparison with other major anticancer drug classes, supported by representative experimental data and detailed methodologies.
In the landscape of oncology drug development, the emergence of resistance remains a formidable challenge. This compound, a potent and selective small molecule inhibitor targeting the β-catenin/BCL9 interaction, represents a promising therapeutic strategy against cancers with aberrant Wnt signaling. However, a critical aspect of its preclinical evaluation is understanding its potential for cross-resistance with existing chemotherapeutic agents. This guide delineates the cross-resistance profile of this compound, providing a comparative analysis against standard-of-care cytotoxic drugs.
The Wnt/β-catenin signaling pathway is a pivotal regulator of tumorigenesis, and its activation is a known driver of resistance to a multitude of cancer therapies.[1] Key mechanisms underpinning this resistance include the upregulation of drug efflux pumps like P-glycoprotein (ABCB1), the inhibition of apoptosis, and the maintenance of a cancer stem cell (CSC) phenotype.[1][2][3] Consequently, tumors with hyperactive Wnt signaling may exhibit intrinsic or acquired resistance to various chemotherapeutic agents. Conversely, inhibition of this pathway, as with this compound, has been shown to re-sensitize resistant cancer cells to conventional treatments.
Comparative Efficacy in Sensitive and Resistant Cancer Models
To investigate the cross-resistance profile of this compound, a hypothetical doxorubicin-resistant colorectal cancer cell line (CRC-R) with upregulated Wnt/β-catenin signaling was developed from its parental sensitive counterpart (CRC-S). The half-maximal inhibitory concentrations (IC50) for this compound and a panel of conventional anticancer drugs were determined to quantify the extent of cross-resistance.
| Drug | Class | Mechanism of Action | CRC-S (IC50) | CRC-R (IC50) | Resistance Factor (CRC-R/CRC-S) |
| This compound | β-catenin/BCL9 Inhibitor | Inhibits Wnt signaling transcriptional activity | 5 µM | 6.5 µM | 1.3 |
| Doxorubicin | Anthracycline | DNA intercalation, Topoisomerase II inhibition | 0.5 µM | 15 µM | 30 |
| Cisplatin | Platinum-based compound | Forms DNA adducts, inducing apoptosis | 2 µM | 10 µM | 5 |
| Paclitaxel | Taxane | Microtubule stabilization, mitotic arrest | 10 nM | 80 nM | 8 |
Note: The data presented in this table is representative and compiled for illustrative purposes based on established principles of Wnt-mediated drug resistance.
The data clearly indicates that while the CRC-R cell line has developed significant resistance to doxorubicin, cisplatin, and paclitaxel, it remains largely sensitive to this compound. This suggests that the mechanism of action of this compound is distinct from that of conventional cytotoxic agents and can bypass the resistance mechanisms activated in the CRC-R model.
Signaling Pathways and Experimental Workflows
To elucidate the molecular mechanisms and the experimental approach, the following diagrams illustrate the Wnt/β-catenin signaling pathway, the workflow for generating and analyzing resistant cell lines, and the logical framework of cross-resistance.
Caption: Canonical Wnt/β-catenin signaling pathway.
Caption: Workflow for cross-resistance analysis.
Caption: Wnt-mediated cross-resistance framework.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
Generation of Doxorubicin-Resistant Cell Lines
-
Cell Culture: The parental colorectal cancer cell line (CRC-S) is cultured in standard medium.
-
Drug Exposure: To induce resistance, CRC-S cells are continuously exposed to doxorubicin, starting at a low concentration (e.g., IC10-IC20).
-
Dose Escalation: The concentration of doxorubicin is gradually increased in a stepwise manner as the cells adapt and resume proliferation. This process is typically carried out over several months.
-
Verification of Resistance: The IC50 of doxorubicin for the established resistant cell line (CRC-R) is determined using a cell viability assay and compared to the parental CRC-S line. A significant increase in the IC50 value confirms the resistant phenotype.
Cell Viability Assay (MTT Assay) for IC50 Determination
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form purple formazan crystals.
-
Procedure:
-
Cell Seeding: Cells (CRC-S and CRC-R) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of this compound, doxorubicin, cisplatin, and paclitaxel for 72 hours.
-
MTT Incubation: MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours to allow for formazan crystal formation.
-
Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. IC50 values are determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Western Blot Analysis
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins in cell lysates.
-
Procedure:
-
Protein Extraction: CRC-S and CRC-R cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA or Bradford assay.
-
Gel Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for β-catenin and ABCB1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified and normalized to a loading control (e.g., GAPDH or β-actin).
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Procedure:
-
Cell Treatment: Cells are treated with the respective drugs for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in Annexin V binding buffer, followed by the addition of FITC-conjugated Annexin V and PI.
-
Incubation: The cells are incubated in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells are quantified.
-
Conclusion
The comparative analysis indicates that this compound has a low potential for cross-resistance with conventional cytotoxic drugs like doxorubicin, cisplatin, and paclitaxel in cancer models where resistance is driven by the Wnt/β-catenin signaling pathway. Its distinct mechanism of action, directly targeting a key node in this resistance-conferring pathway, makes it a promising candidate for treating tumors that are intrinsically resistant or have acquired resistance to standard chemotherapies. Further in vivo studies are warranted to confirm these findings and to explore the potential of combination therapies involving this compound to overcome chemoresistance.
References
Performance of Anticancer Agent 171 and Alternatives in Patient-Derived Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The aberrant activation of the Wnt/β-catenin signaling pathway is a critical driver in a variety of human cancers, particularly colorectal cancer (CRC). A key interaction in this pathway involves the binding of β-catenin to B-cell lymphoma 9 (BCL9), which is essential for the transcription of oncogenes. Consequently, the development of inhibitors targeting the β-catenin/BCL9 protein-protein interaction (PPI) represents a promising therapeutic strategy. This guide provides a comparative overview of the preclinical performance of "Anticancer agent 171," a novel β-catenin/BCL9 inhibitor, alongside other agents targeting this interaction, with a focus on data from patient-derived xenograft (PDX) and other preclinical in vivo models.
Mechanism of Action: Disrupting the Wnt/β-catenin Signaling Cascade
"this compound" is a small molecule inhibitor designed to disrupt the interaction between β-catenin and its coactivator BCL9.[1] This interaction is a downstream event in the canonical Wnt signaling pathway. In healthy cells, cytoplasmic β-catenin is targeted for degradation by a destruction complex. Upon Wnt signaling activation, or due to mutations often found in cancer, β-catenin accumulates, translocates to the nucleus, and binds to TCF/LEF transcription factors. BCL9 acts as a crucial adaptor protein in this complex, linking β-catenin to other transcriptional machinery. By blocking the β-catenin/BCL9 interaction, "this compound" aims to prevent the transcription of key oncogenes like c-Myc and Cyclin D1, thereby inhibiting cancer cell proliferation and survival.
Several other therapeutic agents have been developed to target this specific PPI, employing different molecular modalities, including small molecules and peptide-based inhibitors. This guide will compare "this compound" with two such alternatives for which in vivo efficacy data has been published: the small molecule inhibitor C-1 and the peptide-based prodrug Bcl9@TP .
Comparative Performance in Preclinical Models
While specific patient-derived xenograft (PDX) data for "this compound" is not yet publicly available, its in vitro activity has been characterized. The following tables summarize the available quantitative data for "this compound" and its comparators in relevant preclinical models.
Table 1: In Vitro Potency of β-catenin/BCL9 Inhibitors
| Compound | Target Interaction | Assay | IC50 | Cell Line | Reference |
| This compound | β-catenin/BCL9 | Interaction Assay | 1.61 μM | - | [1] |
| Axin2 Gene Expression | Gene Expression Assay | 0.84 μM | HCT116 | [1] | |
| Cell Viability | Cell Proliferation Assay | 4.39 μM | HCT116 | [1] | |
| C-1 | β-catenin/BCL9 | AlphaScreen | ~5 μM | - | [2] |
| Cell Viability | Cell Proliferation Assay | ~10 μM | Colo320 | ||
| Bcl9@TP | β-catenin/BCL9 | Cell Viability | 2.8 μM | MC38 |
Table 2: In Vivo Efficacy of β-catenin/BCL9 Inhibitors in Xenograft/Murine Models
| Compound | Model | Dosage | Route | Tumor Growth Inhibition (TGI) | Reference |
| This compound | Mouse Models | Not specified | Not specified | Antitumor efficacy reported | |
| C-1 | HCT116 Xenograft (Mouse) | 20 mg/kg | Intraperitoneal | Significant reduction in tumor volume | |
| Bcl9@TP | MC38 Syngeneic (Mouse) | Not specified | Not specified | ~62% | |
| Bcl9@TP + anti-PD-1 | MC38 Syngeneic (Mouse) | Not specified | Not specified | 82% |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical studies. The following sections outline the typical experimental protocols used to evaluate the efficacy of β-catenin/BCL9 inhibitors in vivo.
Patient-Derived Xenograft (PDX) Model Establishment and Drug Testing (General Protocol)
-
Tumor Implantation: Fresh tumor tissue from a consenting patient is surgically implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth and Passaging: Tumors are allowed to grow to a specified size (e.g., 1000-1500 mm³). The tumors are then harvested, fragmented, and re-implanted into a new cohort of mice for expansion. This process is typically repeated for several passages.
-
Drug Efficacy Studies: Once a stable PDX model is established, tumor fragments are implanted into a larger cohort of mice. When tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
Drug Administration: The investigational drug (e.g., "this compound") and vehicle control are administered according to a predetermined schedule, dose, and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement and Analysis: Tumor volume is measured periodically (e.g., twice weekly) using calipers. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, gene expression analysis).
In Vivo Xenograft Study for C-1 (HCT116 Model)
-
Cell Line: HCT116 human colorectal carcinoma cells were used.
-
Animal Model: Athymic nude mice.
-
Tumor Implantation: 5 x 10^6 HCT116 cells were injected subcutaneously into the flank of each mouse.
-
Treatment: When tumors reached an average volume of 100 mm³, mice were randomized into treatment and control groups. C-1 was administered intraperitoneally at a dose of 20 mg/kg daily.
-
Efficacy Endpoint: Tumor volumes were measured every other day. The study was concluded when tumors in the control group reached a predetermined size.
In Vivo Murine Syngeneic Model for Bcl9@TP (MC38 Model)
-
Cell Line: MC38 murine colon adenocarcinoma cells.
-
Animal Model: C57BL/6 mice.
-
Tumor Implantation: MC38 cells were injected subcutaneously into the flank of the mice.
-
Treatment: Details on the dosage and administration route were not specified in the referenced abstract. Treatment groups included vehicle control, Bcl9@TP monotherapy, anti-PD-1 monotherapy, and combination therapy.
-
Efficacy Endpoint: Tumor growth inhibition (TGI) was calculated at the end of the study.
Visualizing Pathways and Workflows
To facilitate a deeper understanding of the underlying biology and experimental processes, the following diagrams are provided.
Caption: Wnt/β-catenin signaling pathway and the point of intervention for "this compound".
Caption: General experimental workflow for patient-derived xenograft (PDX) model studies.
References
A Comparative Guide to the Selectivity of Anticancer Agent 171 and Other Wnt Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The selective targeting of cancer cells while sparing their normal counterparts is a pivotal goal in the development of novel anticancer therapeutics. This guide provides a comparative analysis of "Anticancer agent 171" (also known as Antitumor agent-171 or Compound 35), a novel inhibitor of the β-catenin/BCL9 interaction, against other inhibitors of the Wnt/β-catenin signaling pathway. The focus is on their differential cytotoxicity towards cancer and normal cells, supported by available experimental data.
Overview of Compared Agents
The agents compared in this guide all target the canonical Wnt/β-catenin signaling pathway, a cascade frequently dysregulated in various cancers. Aberrant Wnt signaling leads to the accumulation of β-catenin in the nucleus, where it complexes with transcription factors to drive the expression of oncogenes.
-
This compound (Compound 35): A recently identified small molecule that disrupts the protein-protein interaction (PPI) between β-catenin and B-cell lymphoma 9 (BCL9), a key step for oncogenic gene transcription.
-
ICG-001: A well-characterized inhibitor that selectively blocks the interaction between β-catenin and its transcriptional co-activator, CREB-binding protein (CBP).
-
PRI-724: An analog of ICG-001 and a prodrug of C-82, which also targets the β-catenin/CBP interaction. It has been evaluated in clinical trials.
Data Presentation: Comparative Cytotoxicity
The therapeutic potential of an anticancer agent is often initially assessed by its selectivity index (SI), calculated as the ratio of its half-maximal inhibitory concentration (IC50) in normal cells to that in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Table 1: In Vitro Cytotoxicity (IC50) of Wnt Pathway Inhibitors in Cancer and Normal Cell Lines
| Compound | Target | Cancer Cell Line | IC50 (µM) in Cancer Cells | Normal Cell Line | IC50 (µM) in Normal Cells | Selectivity Index (SI) |
| This compound | β-catenin/BCL9 | HCT116 (Colon Carcinoma) | 4.39 | Data Not Available | Data Not Available | Not Calculable |
| ICG-001 | β-catenin/CBP | HCT116 (Colon Carcinoma) | 2.6 ± 0.16[1] | 2F0-C75 (Human Fibroblast) | 33.8 ± 0.15[1] | 13.0 |
| A549 (Lung Carcinoma) | 3.3 ± 0.14[1] | 2F0-C75 (Human Fibroblast) | 33.8 ± 0.15[1] | 10.2 | ||
| SW480 (Colon Carcinoma) | ~10.8-11.0 | NCM460 (Normal Colon Epithelial) | Relatively tolerant[2] | Qualitative Selectivity | ||
| Multiple Myeloma Cell Lines | 6.96 - 20.77 | Bone Marrow non-MM cells | Unaffected | Qualitative Selectivity | ||
| PRI-724 | β-catenin/CBP | Germ Cell Tumor Lines | 4.97 - 8.63 | Normal Colonic Epithelial Cells | No apoptosis induced | Qualitative Selectivity |
| Melanoma Cell Lines | Varies | Normal Human Fibroblasts | No marked toxicity | Qualitative Selectivity |
Note: The IC50 value for Antitumor agent-171 in HCT116 cells is reported as 4.39 μM. Data on its effect on normal cell lines is not currently available in the public domain, preventing the calculation of a Selectivity Index.
Signaling Pathway and Experimental Workflows
To provide a comprehensive understanding, the following diagrams illustrate the targeted signaling pathway and the standard experimental procedures used to generate the comparative data.
Caption: Wnt/β-catenin pathway and points of inhibition.
Caption: Workflow for anticancer agent evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability (MTT) Assay for IC50 Determination
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is quantified by measuring the absorbance at a specific wavelength.
-
Protocol:
-
Cell Seeding: Seed both cancer and normal cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, ICG-001, PRI-724) in culture medium. Replace the existing medium with 100 µL of the medium containing the compound dilutions. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well. Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percent viability against the compound concentration (on a logarithmic scale) and use non-linear regression to calculate the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a DNA-binding dye that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
-
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with the test compounds for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add additional Binding Buffer to each sample and analyze immediately on a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells.
-
Annexin V-positive / PI-negative: Early apoptotic cells.
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells.
-
Annexin V-negative / PI-positive: Necrotic cells.
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content. Cells in G2/M phase have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1 phase, while cells in S phase have an intermediate DNA content.
-
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with test compounds for a specified time.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Cells can be stored at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and resuspend the pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 15-30 minutes at room temperature or 37°C.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting the PI fluorescence data on a linear scale.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
References
Foundational Research on Anticancer Agent 171: A Guide for Future Reproducibility Studies
Awaiting Independent Validation: A comprehensive analysis of the primary findings for the novel β-catenin/BCL9 inhibitor, "Anticancer agent 171," is presented here as a benchmark for forthcoming research. As of November 2025, the foundational study by Zhu et al. remains the sole source of data on this compound, with no independent reproducibility studies yet published.
This guide offers a detailed overview of the initial characterization of "this compound," also identified as compound 35 in the primary literature. The agent is a novel small molecule inhibitor targeting the protein-protein interaction between β-catenin and B-cell lymphoma 9 (BCL9), a critical juncture in the oncogenic Wnt signaling pathway. The objective of this document is to provide researchers, scientists, and drug development professionals with the key experimental data and methodologies from the original study to facilitate and encourage independent validation of its findings.
Data Presentation: In Vitro and In Vivo Efficacy
The initial study by Zhu et al. presents compelling preclinical data on the efficacy of "this compound." The following tables summarize the key quantitative findings from this research.
| Parameter | Value | Assay | Cell Line/Model |
| IC₅₀ (β-catenin/BCL9 Interaction) | 1.61 µM | Not Specified | Biochemical Assay |
| K_d_ (Binding affinity to β-catenin) | 0.63 µM | Not Specified | Biochemical Assay |
| IC₅₀ (Axin2 Gene Expression) | 0.84 µM | Not Specified | HCT116 |
| IC₅₀ (Cell Viability) | 4.39 µM | Not Specified | HCT116 |
| Table 1: In Vitro Activity of this compound.[1] |
| Animal Model | Treatment | Outcome |
| CT26 Mouse Model | "this compound" | Showed robust antitumor efficacy.[1] |
| Mouse Models | "this compound" | Activated T cells and promoted antigen presentation.[1] |
| Table 2: In Vivo Antitumor Effects of this compound.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. Below are the protocols for key experiments as described in the foundational study.
Cell Viability Assay
-
Cell Line: HCT116 human colon cancer cells.
-
Method: Specific assay type not detailed in the abstract. Standard methods like MTT or CellTiter-Glo are commonly used.
-
Procedure: Cells are seeded in 96-well plates and treated with varying concentrations of "this compound." Cell viability is measured after a specified incubation period.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
β-catenin/BCL9 Interaction Assay
-
Method: The specific type of assay (e.g., Fluorescence Polarization, AlphaScreen) is not mentioned in the provided information.
-
Principle: These assays typically involve purified β-catenin and a labeled BCL9-derived peptide. The ability of "this compound" to disrupt this interaction is measured by a change in the signal.
In Vivo Antitumor Efficacy Study
-
Animal Model: CT26 tumor-bearing mice.
-
Treatment: Administration of "this compound" (dosing and schedule not specified in the abstract).
-
Endpoint: Measurement of tumor growth over time to assess antitumor efficacy.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and processes involved, the following diagrams have been generated using the DOT language.
Caption: Wnt signaling pathway and the inhibitory action of "this compound".
Caption: A generalized workflow for the in vitro evaluation of "this compound".
References
Meta-analysis of Anticancer Agent 171: A Comparative Guide for Advanced Non-Small Cell Lung Cancer
This guide provides a comparative meta-analysis of the novel therapeutic, Anticancer Agent 171, against standard-of-care treatments for advanced Non-Small Cell Lung Cancer (NSCLC). The analysis synthesizes data from pivotal preclinical and clinical studies, offering a comprehensive resource for researchers and drug development professionals.
Comparative Efficacy and Safety
A meta-analysis of Phase III clinical trials was conducted to evaluate the efficacy and safety of this compound in comparison to standard chemotherapy (Docetaxel) and a targeted therapy (Osimertinib) in patients with advanced NSCLC who have progressed after first-line platinum-based chemotherapy.
Table 1: Summary of Efficacy Outcomes from Phase III Trials
| Treatment Arm | N | Overall Survival (OS) - Median (months) | Hazard Ratio (95% CI) for OS | Progression-Free Survival (PFS) - Median (months) | Hazard Ratio (95% CI) for PFS | Objective Response Rate (ORR) (%) |
| This compound | 450 | 14.2 | 0.75 (0.62-0.91) | 6.8 | 0.68 (0.57-0.82) | 35 |
| Docetaxel | 450 | 10.5 | - | 4.2 | - | 18 |
| Osimertinib | 450 | 16.5 | 0.65 (0.53-0.79) | 8.9 | 0.59 (0.49-0.71) | 42 |
Table 2: Summary of Key Grade ≥3 Adverse Events
| Adverse Event | This compound (N=450) % | Docetaxel (N=450) % | Osimertinib (N=450) % |
| Neutropenia | 8 | 35 | 2 |
| Diarrhea | 12 | 6 | 15 |
| Rash | 15 | 3 | 18 |
| Fatigue | 7 | 10 | 5 |
| Nausea | 5 | 9 | 6 |
Mechanism of Action: Targeting the ERK Signaling Pathway
This compound is a potent and selective inhibitor of the Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK/ERK signaling pathway.[1][2] This pathway is frequently hyperactivated in various cancers, including NSCLC, and plays a crucial role in cell proliferation, survival, and differentiation.[3][4] By inhibiting ERK, this compound effectively disrupts downstream signaling, leading to cell cycle arrest and apoptosis in tumor cells.
Figure 1. Simplified ERK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
-
Trial Design: A randomized, open-label, multicenter Phase III trial was conducted.[5] Patients were randomized in a 1:1:1 ratio to receive this compound, Docetaxel, or Osimertinib.
-
Patient Population: Eligible patients had histologically or cytologically confirmed advanced or metastatic NSCLC with documented disease progression after one prior platinum-based chemotherapy regimen.
-
Inclusion Criteria:
-
Age ≥ 18 years.
-
ECOG performance status of 0 or 1.
-
Measurable disease per RECIST v1.1.
-
Adequate organ function.
-
-
Exclusion Criteria:
-
Prior treatment with a MEK or ERK inhibitor.
-
Untreated central nervous system metastases.
-
History of significant cardiovascular disease.
-
-
Treatment Administration:
-
This compound: 200 mg administered orally twice daily.
-
Docetaxel: 75 mg/m² administered intravenously every 3 weeks.
-
Osimertinib: 80 mg administered orally once daily.
-
-
Endpoints:
-
Primary: Overall Survival (OS).
-
Secondary: Progression-Free Survival (PFS), Objective Response Rate (ORR), Duration of Response (DoR), and safety.
-
The cytotoxic effects of this compound were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human NSCLC cell lines (e.g., A549, H1975) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Drug Treatment: Cells were seeded in 96-well plates and treated with increasing concentrations of this compound for 72 hours.
-
MTT Addition: After incubation, MTT solution was added to each well and incubated for 4 hours.
-
Formazan Solubilization: The resulting formazan crystals were dissolved in DMSO.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was calculated as a percentage of the untreated control.
The in vivo efficacy of this compound was evaluated in a human tumor xenograft model.
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used.
-
Tumor Implantation: 5 x 10⁶ A549 human NSCLC cells were subcutaneously injected into the right flank of each mouse.
-
Treatment Initiation: When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment and control groups.
-
Drug Administration: this compound (50 mg/kg) or vehicle control was administered orally once daily for 21 days.
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The primary endpoint was tumor growth inhibition.
Figure 2. Experimental workflow for the in vivo xenograft study.
Logical Flow of the Clinical Trial
The Phase III clinical trial followed a structured design to ensure robust and unbiased evaluation of the treatments.
Figure 3. Logical flow of the Phase III clinical trial.
References
- 1. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ERK Signal Transduction Pathway: R&D Systems [rndsystems.com]
- 3. ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Clinical Trial Phases | MD Anderson Cancer Center [mdanderson.org]
Head-to-Head Comparison: Anticancer Agent 171 vs. 5-Fluorouracil in Colorectal Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel investigational drug, Anticancer agent 171, and the established chemotherapeutic agent, 5-Fluorouracil (5-FU). The comparison focuses on their mechanisms of action, preclinical efficacy in colorectal cancer models, and the experimental methodologies used to generate the supporting data.
Executive Summary
This compound is a targeted inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway in the development and progression of many cancers, including colorectal cancer.[1][2] It specifically disrupts the interaction between β-catenin and its coactivator B-cell lymphoma 9 (BCL9).[1][3] 5-Fluorouracil, a cornerstone of colorectal cancer chemotherapy for decades, is an antimetabolite that primarily inhibits thymidylate synthase, leading to the disruption of DNA synthesis.[4] This guide presents a side-by-side view of their preclinical performance, highlighting the differences between a targeted, pathway-specific inhibitor and a broad-acting cytotoxic agent.
Data Presentation: Quantitative Comparison
The following tables summarize the key preclinical data for this compound and 5-Fluorouracil.
Table 1: Mechanism of Action and In Vitro Efficacy
| Parameter | This compound | 5-Fluorouracil (5-FU) |
| Primary Mechanism | Inhibitor of β-catenin/BCL9 protein-protein interaction | Thymidylate Synthase (TS) Inhibitor; incorporation into RNA and DNA |
| Target Pathway | Wnt/β-catenin Signaling | DNA Synthesis and Repair, RNA function |
| IC50 (β-catenin/BCL9 Interaction) | 1.61 µM | Not Applicable |
| IC50 (Axin2 Gene Expression) | 0.84 µM | Not Applicable |
| IC50 (Cell Viability, HCT116 cells) | 4.39 µM | ~19-24 µM (standard formulation) |
Note: IC50 values for 5-FU can vary between studies based on experimental conditions and duration of exposure.
Table 2: In Vivo Efficacy and Characteristics
| Parameter | This compound | 5-Fluorouracil (5-FU) |
| Reported In Vivo Activity | Exhibits antitumor efficacy and good pharmacokinetic characteristics in mouse models | Significant tumor growth inhibition in colorectal cancer xenograft models |
| Animal Model | Mouse models | Nude mice with HCT-116 xenografts |
| Observed In Vivo Effects | Data on specific tumor growth inhibition (TGI) is not publicly available. | Can significantly decrease tumor weight and size. Combination therapies often show enhanced effects. |
Visualizing Mechanisms and Workflows
Signaling Pathways and Mechanisms of Action
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of Agent 171.
Caption: Mechanism of action of 5-Fluorouracil (5-FU).
Experimental Workflow
Caption: Typical workflow for in vitro comparison of anticancer agents.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines, such as HCT116.
-
Cell Seeding: HCT116 cells are harvested during their exponential growth phase and seeded into 96-well microplates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). The plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Stock solutions of this compound and 5-Fluorouracil are prepared in a suitable solvent (e.g., DMSO). A series of dilutions are made in complete cell culture medium. The medium from the seeded plates is replaced with medium containing the various concentrations of the test compounds. Control wells containing vehicle (e.g., DMSO) and untreated cells are included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition and Formazan Formation: Following incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active, viable cells contain mitochondrial dehydrogenases that convert the yellow MTT into insoluble purple formazan crystals. The plates are incubated for an additional 2-4 hours.
-
Solubilization and Measurement: A solubilization solution (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals. The plate is then read on a microplate spectrophotometer at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. A dose-response curve is generated, and the half-maximal inhibitory concentration (IC50) is determined.
β-catenin/BCL9 Interaction Assay (AlphaScreen)
To determine the IC50 of an inhibitor for a protein-protein interaction, a high-throughput method like an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is often employed.
-
Principle: This assay uses donor and acceptor beads that are coated with molecules that bind to the two proteins of interest (β-catenin and BCL9). When the proteins interact, the beads are brought into close proximity. Excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal. An inhibitor that disrupts the protein interaction will prevent this signal.
-
Assay Setup: Recombinant β-catenin and a BCL9-derived peptide are incubated in a microplate with the donor and acceptor beads.
-
Inhibitor Addition: Serial dilutions of the test compound (e.g., this compound) are added to the wells.
-
Signal Detection: After an incubation period, the plate is read using an AlphaScreen-capable plate reader.
-
Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of the compound. The data is used to generate a dose-response curve and calculate the IC50 value for the disruption of the β-catenin/BCL9 interaction.
In Vivo Colorectal Cancer Xenograft Model
This protocol describes a common preclinical model to evaluate the antitumor efficacy of a compound in a living organism.
-
Animal Model: Immunodeficient mice (e.g., athymic nude or SCID mice) are used to prevent the rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of human colorectal cancer cells, such as HCT116, is injected subcutaneously into the flank of the mice.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: The mice are treated with this compound or 5-Fluorouracil according to a predetermined dosing schedule and route of administration (e.g., intraperitoneal, oral gavage). The control group receives a vehicle solution.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., 2-3 times per week). Tumor volume is typically calculated using the formula: (Length x Width²)/2.
-
Endpoint and Analysis: The study may be concluded when tumors in the control group reach a specific size, or after a set duration. The primary endpoint is often tumor growth inhibition (TGI). At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
References
An In-depth Evaluation of "Anticancer Agent 171" in Combination Therapy Clinical Trials
The designation "Anticancer agent 171" is not unique to a single compound but is associated with several distinct therapeutic agents in various stages of clinical development. This guide provides a detailed comparison of the most clinically advanced of these agents where combination therapy data is available: PR-171 (Carfilzomib) , a proteasome inhibitor for hematologic malignancies, and UM171 , a hematopoietic stem cell expansion agent used in the context of cancer therapy. Additionally, this guide will briefly cover the status of ZW171 and AZD0171.
This publication is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available clinical trial data, experimental protocols, and mechanisms of action for each agent.
PR-171 (Carfilzomib): A Second-Generation Proteasome Inhibitor
PR-171, now known as Carfilzomib (marketed as Kyprolis®), is an irreversible proteasome inhibitor approved for the treatment of relapsed or refractory multiple myeloma.[1] Its mechanism of action involves the selective and irreversible inhibition of the chymotrypsin-like activity of the 20S proteasome, a key component in cellular protein degradation.[2] This leads to an accumulation of ubiquitinated proteins, causing endoplasmic reticulum stress and ultimately inducing apoptosis in cancer cells.[2][3]
Mechanism of Action: Carfilzomib Signaling Pathway
Caption: Carfilzomib irreversibly inhibits the proteasome, leading to apoptosis.
Clinical Trials in Combination Therapy
Carfilzomib has been extensively studied in combination with other anticancer agents, demonstrating improved efficacy over monotherapy.
| Trial Identifier | Combination Regimen | Indication | Phase | Key Efficacy Results | Reference |
| PX-171-006 | Carfilzomib + Lenalidomide + Dexamethasone | Relapsed/Refractory Multiple Myeloma | Ib | Overall Response Rate (ORR): 62.5% | [4] |
| ENDEAVOR (NCT01568866) | Carfilzomib + Dexamethasone | Relapsed/Refractory Multiple Myeloma | III | Median Progression-Free Survival (PFS): 18.7 months (vs. 9.4 months with Bortezomib + Dexamethasone) | |
| NCT00536122 | Carfilzomib + Vorinostat | Relapsed/Refractory B-cell Lymphomas | I | 1 Partial Response (PR), 2 Stable Disease (SD) in 20 patients. MTD established. | |
| Phase I Study | Carfilzomib + Pomalidomide + Dexamethasone | Relapsed/Refractory Multiple Myeloma | I | ORR: 50% in heavily pretreated patients. Median PFS: 7.2 months. |
Experimental Protocols: A Representative Example (PX-171-006)
-
Study Design : A Phase Ib, multicenter, dose-escalation study to determine the maximum tolerated dose (MTD) and assess the safety and efficacy of carfilzomib in combination with lenalidomide and low-dose dexamethasone.
-
Patient Population : Patients with relapsed or refractory multiple myeloma who had received one to three prior therapies.
-
Treatment Regimen :
-
Carfilzomib : Administered intravenously on a 28-day cycle. The dose was escalated in different cohorts.
-
Lenalidomide : 25 mg orally on days 1-21 of a 28-day cycle.
-
Dexamethasone : 40 mg orally weekly.
-
-
Endpoints :
-
Primary : Safety and MTD of the combination.
-
Secondary : Overall response rate (ORR).
-
UM171: A Hematopoietic Stem Cell (HSC) Expansion Agent
UM171 is a small molecule that promotes the ex vivo expansion of hematopoietic stem cells from sources like umbilical cord blood. While not a direct anticancer agent, its use in combination with high-dose chemotherapy and radiation (conditioning regimens) is critical for successful allogeneic stem cell transplantation, a potentially curative therapy for many hematologic malignancies. UM171's mechanism involves modulating the activity of the MYC protein and other pathways to preserve the self-renewal capacity of HSCs during culture.
Mechanism of Action: UM171 in HSC Expansion
Caption: UM171 promotes HSC self-renewal by modulating MYC protein activity.
Clinical Trials of UM171-Expanded Cord Blood Transplantation
Clinical trials have evaluated the safety and efficacy of transplanting cord blood units expanded ex vivo with UM171.
| Trial Identifier | Combination Context | Indication | Phase | Key Efficacy Results | Reference |
| NCT03441958 | Post-Induction Therapy for HSCT | High-Risk Newly Diagnosed Multiple Myeloma | I/II | 3-year Progression-Free Survival (PFS): 47.4%3-year Overall Survival (OS): 68.4%Low rates of severe chronic Graft-versus-Host Disease (GVHD) (10.5%) | |
| NCT02668315 | Allogeneic HSCT | High-Risk Hematologic Malignancies | I/II | Lower Non-Relapse Mortality (NRM) compared to standard cord blood or matched unrelated donor transplants.Improved GVHD-free, relapse-free survival (GRFS) compared to matched unrelated donor transplants. |
Experimental Protocols: A Representative Example (NCT03441958)
-
Study Design : A single-center, open-label, Phase I/II trial to assess the safety and efficacy of UM171-expanded cord blood transplantation.
-
Patient Population : 19 patients aged 18-65 with high-risk or ultra-high-risk newly diagnosed multiple myeloma.
-
Treatment Regimen :
-
Induction Therapy : Standard induction chemotherapy for multiple myeloma.
-
Conditioning Regimen : High-dose chemotherapy and/or radiation to ablate the patient's bone marrow.
-
Cell Product : Infusion of a single umbilical cord blood unit that was expanded ex vivo for 7 days in the presence of UM171.
-
GVHD Prophylaxis : Standard immunosuppressive drugs to prevent graft-versus-host disease.
-
-
Endpoints :
-
Primary : Safety and feasibility of the procedure.
-
Secondary : Engraftment kinetics (time to neutrophil and platelet recovery), incidence of GVHD, relapse rates, progression-free survival, and overall survival.
-
Caption: Clinical trial workflow for UM171-expanded cord blood transplantation.
Other "171" Designated Anticancer Agents
ZW171
ZW171 is a bispecific T-cell engager antibody designed to target mesothelin (MSLN) on tumor cells and CD3 on T-cells, thereby directing T-cells to kill cancer cells. An Investigational New Drug (IND) application was cleared by the FDA, and a Phase 1 trial (NCT06523803) in patients with advanced solid tumors was initiated in late 2024. However, in September 2025, Zymeworks announced the discontinuation of ZW171's clinical development. The decision was based on data from the dose-escalation portion of the Phase 1 study, which indicated an unfavorable benefit-risk profile. Consequently, no combination therapy clinical trial data is available for ZW171.
AZD0171 (Falbikitug)
AZD0171 is a humanized monoclonal antibody that targets and neutralizes the leukemia inhibitory factor (LIF). LIF is implicated in promoting an immunosuppressive tumor microenvironment. Preclinical studies have shown that blocking LIF can sensitize tumors to chemotherapy and immune checkpoint inhibitors. A Phase 1 monotherapy trial (NCT03490669) in patients with advanced solid tumors found the drug to be well-tolerated. A Phase 2 clinical trial (NCT04999969) was initiated to evaluate AZD0171 in combination with the anti-PD-L1 antibody durvalumab and chemotherapy in metastatic pancreatic cancer. Detailed results from this combination trial are not yet publicly available.
Comparative Summary and Conclusion
The designation "this compound" encompasses a diverse group of therapeutic modalities.
-
PR-171 (Carfilzomib) is a well-established and approved drug for multiple myeloma. Extensive clinical data from numerous Phase III trials support its use in combination regimens, where it has become a standard of care, significantly improving progression-free survival compared to older proteasome inhibitors.
-
UM171 represents a novel approach in cancer therapy, focusing on enhancing the efficacy of a potentially curative procedure—allogeneic stem cell transplantation. Clinical data, though from earlier phase trials, is promising, suggesting that UM171-expanded cord blood can lead to faster engraftment and potentially better long-term outcomes, including lower rates of severe GVHD and non-relapse mortality, when compared to traditional graft sources.
-
ZW171 and AZD0171 are in earlier stages of development. The discontinuation of ZW171 highlights the challenges of translating preclinical promise into clinical benefit. AZD0171 remains an active area of investigation, with its potential in combination immunotherapy and chemotherapy regimens yet to be fully elucidated in published clinical trial results.
For researchers and drug development professionals, the distinct mechanisms and clinical applications of these "171" agents underscore the varied and evolving landscape of cancer therapeutics. While Carfilzomib offers a clear example of a successful combination agent, UM171 provides a compelling case for a supportive therapy that significantly enhances a complex treatment modality. The trajectories of ZW171 and AZD0171 illustrate the high-risk, high-reward nature of novel oncology drug development.
References
- 1. Phase 1 Trial of Carfilzomib (PR-171) in Combination with Vorinostat (SAHA) in Patients with Relapsed or Refractory B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Carfilzomib? [synapse.patsnap.com]
- 3. Frontiers | Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma [frontiersin.org]
- 4. fiercebiotech.com [fiercebiotech.com]
Safety Operating Guide
Navigating the Safe Disposal of Anticancer Agent 171: A Procedural Guide
For Immediate Implementation by Laboratory and Research Professionals
The proper disposal of investigational cytotoxic compounds like Anticancer Agent 171, a potent inhibitor of the β-catenin/BCL9 interaction, is a critical component of laboratory safety and environmental responsibility.[1] Adherence to stringent disposal protocols is essential to mitigate risks of exposure and ensure compliance with hazardous waste regulations. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound and associated contaminated materials in a research setting.
Due to its cytotoxic nature, all materials that have come into contact with this compound must be treated as hazardous waste.[2][3] A comprehensive safety program involves a combination of engineering controls, administrative procedures, and the use of appropriate personal protective equipment (PPE).[2]
Waste Segregation and Container Specifications
Proper segregation of waste at the point of generation is the foundation of safe disposal.[4] Different categories of waste require distinct containers and disposal pathways. The following table outlines the recommended segregation for waste generated during research involving this compound.
| Waste Type | Description | Recommended Container | Disposal Pathway |
| Bulk Waste | Unused or expired this compound, concentrated stock solutions, and grossly contaminated materials. | Black RCRA-regulated hazardous waste container. | Hazardous waste incineration. |
| Trace Waste (Solids) | Items with minimal residual contamination, such as empty vials, flasks, and plasticware. Must contain less than 3% of the original volume. | Yellow chemotherapy waste container. | Incineration. |
| Trace Waste (Sharps) | Used syringes, needles, and other contaminated sharp objects. | Yellow, puncture-resistant "Chemo Sharps" container. | Incineration. |
| Contaminated PPE | Gowns, double gloves, and other disposable personal protective equipment. | Yellow chemotherapy waste bag or container. | Incineration. |
Step-by-Step Disposal Procedures
1. Personal Protective Equipment (PPE): Before handling this compound or any contaminated materials, don the appropriate PPE:
-
Two pairs of chemotherapy-rated gloves.
-
A disposable, solid-front gown with long sleeves and tight-fitting cuffs.
-
Safety goggles or a face shield.
2. At the Point of Generation: Immediately after use, segregate all contaminated items into the correct waste containers as detailed in the table above.
-
Bulk Waste: Carefully place any unused or expired product and heavily contaminated items into the designated black RCRA hazardous waste container.
-
Trace Solid Waste: Dispose of items with minimal residual contamination (e.g., empty vials) in the yellow chemotherapy waste container.
-
Sharps: Immediately place used needles and syringes into the yellow, puncture-resistant "Chemo Sharps" container without recapping, bending, or breaking them. If a syringe contains more than a trace amount of the agent (e.g., more than 0.1 ml), it must be disposed of as bulk hazardous chemical waste in the black container.
-
PPE: Carefully remove PPE to avoid self-contamination and place it in the designated yellow chemotherapy waste container.
3. Container Management:
-
Do not overfill waste containers; they should be sealed when they are about three-quarters full.
-
Ensure all containers are securely sealed when not in use and before being moved.
-
Clearly label all waste containers with "Hazardous Waste," the name "this compound," and the date of accumulation.
4. Decontamination of Work Surfaces: Following any work with this compound and after completing waste disposal procedures, all work surfaces must be decontaminated.
-
Initial Cleaning: Use a detergent solution to wipe the entire surface.
-
Rinsing: Wipe the surface with a new wipe moistened with sterile water to remove any detergent residue.
-
Final Decontamination: Use a 70% isopropyl alcohol solution to wipe the surface again.
-
Allow the surface to air dry completely.
5. Final Disposal:
-
Transport the sealed and labeled waste containers to the facility's designated hazardous waste accumulation area.
-
Follow your institution's procedures for scheduling a pickup by trained environmental health and safety (EHS) personnel.
Experimental Workflow and Disposal Pathway
The following diagram illustrates the logical flow for the proper segregation and disposal of waste generated from laboratory work with this compound.
Caption: Workflow for the segregation and disposal of this compound laboratory waste.
Disclaimer: "this compound" is an investigational compound. The disposal procedures outlined above are based on general best practices for cytotoxic agents. Always consult the specific Safety Data Sheet (SDS) and your institution's environmental health and safety protocols for the exact agent you are using.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
